molecular formula C5H3ClF2N2O2 B1426058 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1310350-99-2

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1426058
CAS No.: 1310350-99-2
M. Wt: 196.54 g/mol
InChI Key: CJHLWLUPTLVMPW-UHFFFAOYSA-N
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Description

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClF2N2O2 and its molecular weight is 196.54 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLWLUPTLVMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Synthetic Challenges

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in the fields of agrochemistry and medicinal chemistry. The unique combination of a pyrazole core, a difluoromethyl group at the N1 position, a chloro-substituent at the C4 position, and a carboxylic acid at the C3 position makes it a valuable synthon for the development of novel bioactive molecules. Pyrazole carboxylic acids, particularly those with fluorinated substituents, are key components in a class of highly effective fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain.[1]

The synthesis of this specific isomer, however, presents several non-trivial challenges that demand a carefully planned and executed strategy. The core challenges include:

  • Regiocontrolled Construction: Building the pyrazole ring to ensure the carboxylic acid is at the C3 position.

  • N1-Difluoromethylation: The introduction of the -CHF₂ group onto the specific nitrogen atom of the pyrazole ring, often a difficult transformation prone to isomerism.

  • Selective C4-Chlorination: Halogenating the electron-rich pyrazole ring exclusively at the desired C4 position without side reactions.

This guide provides an in-depth, field-proven approach to the synthesis of this compound, focusing on the causality behind experimental choices and providing robust, self-validating protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our strategy hinges on building the core pyrazole structure first, followed by sequential functionalization. This approach allows for purification and characterization at each stage, ensuring the integrity of the final product.

G Target 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid Ester_Hydrolysis Ester Hydrolysis (Saponification) Target->Ester_Hydrolysis Intermediate3 Ethyl 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylate Ester_Hydrolysis->Intermediate3 C4_Chlorination Electrophilic C4-Chlorination Intermediate3->C4_Chlorination Intermediate2 Ethyl 1-(difluoromethyl)-1H- pyrazole-3-carboxylate C4_Chlorination->Intermediate2 N1_Difluoromethylation Regioselective N1-Difluoromethylation Intermediate2->N1_Difluoromethylation Intermediate1 Ethyl 1H-pyrazole-3-carboxylate N1_Difluoromethylation->Intermediate1 Starting_Materials Commercially Available Starting Materials Intermediate1->Starting_Materials

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Pyrazole Core Intermediate

The foundation of this synthesis is the robust preparation of the ethyl 1H-pyrazole-3-carboxylate intermediate. While several methods exist for pyrazole synthesis, a common and reliable route involves the condensation of a β-dicarbonyl equivalent with hydrazine.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This protocol utilizes the reaction of diethyl oxalate and an acetone enolate, followed by cyclization with hydrazine hydrate.

Workflow Diagram:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Tautomerization A Diethyl Oxalate + Acetone B Sodium Ethoxide in Ethanol A->B 1. Add acetone slowly C Intermediate: Sodium salt of ethyl 2,4-dioxopentanoate B->C 2. Stir at RT D Hydrazine Hydrate C->D 3. Add hydrazine E Acidic Workup (HCl) D->E 4. Reflux F Product: Ethyl 1H-pyrazole-3-carboxylate E->F 5. Isolate product

Caption: Workflow for Ethyl 1H-pyrazole-3-carboxylate synthesis.

Step-by-Step Methodology:

  • Condensation: To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, a mixture of diethyl oxalate (1.0 eq) and dry acetone (1.0 eq) is added dropwise at 0-5°C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Cyclization: The resulting suspension is cooled again to 0-5°C, and hydrazine hydrate (1.0 eq) is added slowly. The mixture is then heated to reflux for 4-6 hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl to pH ~5. The precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 1H-pyrazole-3-carboxylate. The crude product can be recrystallized from an ethanol/water mixture.

Expertise & Experience: The choice of sodium ethoxide as the base is critical for driving the Claisen condensation to completion. Maintaining low temperatures during the initial addition prevents undesired side reactions of acetone. The final acidic work-up is not just for neutralization; it ensures the pyrazole ring is fully formed and protonated for precipitation.

Part 2: N1-Difluoromethylation - The Key Transformation

Introducing the difluoromethyl group at the N1 position is the most challenging step of this synthesis. The reaction must overcome the challenge of regioselectivity, as alkylation can occur at either N1 or N2. The use of a strong base to form the pyrazole anion, followed by reaction with a suitable difluoromethyl source, is the most common strategy.

Protocol 2: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate

This protocol employs sodium hydride to deprotonate the pyrazole followed by reaction with chlorodifluoromethane (Freon-22).

CAUTION: This reaction involves a gaseous reagent and a highly reactive base (NaH). It must be performed in a well-ventilated fume hood with appropriate safety measures and equipment for handling gases.

Step-by-Step Methodology:

  • Anion Formation: A suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). The suspension is cooled to 0°C.

  • Deprotonation: A solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF is added dropwise, ensuring the temperature does not exceed 5°C. The mixture is stirred at this temperature for 1 hour after the addition is complete.

  • Difluoromethylation: Chlorodifluoromethane (CHF₂Cl) gas is bubbled through the solution at a steady rate for 2-4 hours while maintaining the temperature at 0°C. Reaction progress is monitored by TLC or GC-MS.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired N1-isomer from the N2-isomer and unreacted starting material.

Trustworthiness: The separation of N1 and N2 isomers is critical. Their distinct polarity allows for effective separation via silica gel chromatography. The identity of the correct isomer must be confirmed unequivocally by 2D NMR spectroscopy (NOESY), where a correlation between the N-CHF₂ protons and the C5-H proton will confirm the N1 substitution.

Part 3: Regioselective C4-Chlorination

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an excellent choice for this transformation as it is a solid, easy-to-handle reagent that provides a source of electrophilic chlorine under relatively mild conditions.

Protocol 3: Synthesis of Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Step-by-Step Methodology:

  • Reaction Setup: Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Chlorination: N-Chlorosuccinimide (NCS, 1.1 eq) is added portion-wise to the solution at room temperature.

  • Reaction Monitoring: The mixture is stirred at room temperature or gently heated (40-50°C) to drive the reaction to completion. Progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is typically of high purity but can be further purified by recrystallization or a short silica plug if necessary.

ParameterConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild, selective, and easy to handle compared to Cl₂ gas or SO₂Cl₂.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves both substrate and reagent.
Stoichiometry 1.1 equivalents of NCSA slight excess ensures complete conversion of the starting material.
Temperature 25-50°CProvides sufficient energy for the reaction without promoting side reactions.

Part 4: Final Hydrolysis to the Target Acid

The final step is a straightforward saponification of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.

Protocol 4: Synthesis of this compound

Step-by-Step Methodology:

  • Saponification: Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v). Lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) is added.

  • Reaction: The mixture is stirred vigorously at room temperature for 2-6 hours until TLC analysis shows complete consumption of the starting ester.

  • Acidification: The THF is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 by the dropwise addition of 1M HCl.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product, this compound.

Authoritative Grounding: The hydrolysis of esters to carboxylic acids is a fundamental and well-documented transformation in organic synthesis.[2] The use of a mixed solvent system (THF/water) ensures the solubility of the relatively nonpolar ester starting material in the aqueous base, facilitating a smooth and complete reaction.

Overall Synthesis Workflow

The complete, optimized pathway from the core intermediate to the final product is summarized below.

G A Ethyl 1H-pyrazole-3-carboxylate B Ethyl 1-(difluoromethyl)-1H- pyrazole-3-carboxylate A->B 1. NaH, DMF 2. CHF₂Cl C Ethyl 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylate B->C NCS, MeCN D 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid C->D 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Forward synthesis of the target carboxylic acid.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over regioselectivity at each key stage. The outlined strategy, beginning with a readily available pyrazole ester, followed by sequential N-difluoromethylation, C4-chlorination, and final ester hydrolysis, represents a logical and robust pathway to this valuable synthetic building block. Each protocol has been designed with an emphasis on procedural integrity, explaining the rationale behind the chosen conditions to empower researchers to adapt and troubleshoot as needed. This guide provides a comprehensive framework for the successful and efficient laboratory-scale production of the target molecule.

References

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022, August 28). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Google Patents. (2014, August 7). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • European Patent Office. (2022, June 8). EP 4008715 A1 - HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018, February 11). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a key building block in the development of modern agricultural fungicides. Intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document delves into the compound's physicochemical properties, synthesis methodologies, and its critical role in the creation of potent succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals

The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry due to its metabolic stability and diverse biological activities.[1] Within this class of compounds, this compound has emerged as a crucial intermediate for the synthesis of a new generation of highly effective fungicides. These fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of pathogenic fungi.[2] The unique substitution pattern of this pyrazole derivative, particularly the presence of the difluoromethyl group, is critical for the biological activity of the final products.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

PropertyValueSource
Molecular Formula C₅H₃ClF₂N₂O₂[4]
Molecular Weight 196.54 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 200–201°C (for the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid)[2]
Boiling Point (Predicted) 297.4 ± 40.0 °C[5]
Density (Predicted) 1.79 ± 0.1 g/cm³[5]
pKa (Predicted) 2.40 ± 0.25[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Hydrolysis of Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

This protocol is based on a reported synthesis and provides a reliable method for the preparation of the title compound.[5]

Step 1: Dissolution

  • In a round-bottom flask, dissolve methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in tetrahydrofuran (THF).

Step 2: Saponification

  • Slowly add a solution of lithium hydroxide (LiOH) (2.2 eq) in a 1:1 mixture of water and methanol to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

Step 3: Work-up and Acidification

  • Remove the organic solvents under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of approximately 2 with 2 M hydrochloric acid (HCl). This will precipitate the carboxylic acid.

Step 4: Extraction and Purification

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Further purify the crude solid by trituration with pentane, followed by filtration and drying under vacuum to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Choice of Base: Lithium hydroxide is chosen as the base for saponification as it is a strong, non-nucleophilic base that effectively hydrolyzes the ester without significant side reactions.

  • Solvent System: The use of a THF/water/methanol solvent system ensures the solubility of both the ester starting material and the inorganic base, facilitating a homogenous reaction.

  • Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid. Using a strong acid like HCl ensures complete protonation.

  • Purification: Trituration with a non-polar solvent like pentane is an effective method for removing non-polar impurities, resulting in a high-purity final product.

Synthesis Workflow Diagram

Synthesis_Workflow start Methyl 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylate hydrolysis Saponification start->hydrolysis reagents LiOH, THF/H2O/MeOH reagents->hydrolysis acidification Acidification (2M HCl) hydrolysis->acidification extraction Extraction with Ethyl Acetate acidification->extraction purification Purification (Trituration with Pentane) extraction->purification product 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound via hydrolysis of its methyl ester.

Spectroscopic and Structural Characterization

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the compound. A reported mass spectrum shows a peak at m/z = 195.0 [M-H]⁻, corresponding to the deprotonated molecule.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For the related 4-chloro-1H-pyrazole-3-carboxylic acid, the proton spectrum in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at approximately 13.63 ppm and a singlet for the pyrazole ring proton at around 7.94 ppm.[6] For the title compound, one would also expect a characteristic triplet for the difluoromethyl proton (¹⁹F coupling).

    • ¹³C NMR: The carbon spectrum would be expected to show distinct signals for the carboxylic acid carbonyl, the pyrazole ring carbons, and a triplet for the difluoromethyl carbon due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹.

  • Crystal Structure: The crystal structure of the related 4-chloro-1H-pyrazole has been determined and reveals a hydrogen-bonded trimeric assembly.[7] While the carboxylic acid derivative would have a different packing arrangement, this provides insight into the intermolecular interactions of the pyrazole core.

Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of SDHI fungicides.[2]

Mechanism of Action of SDHI Fungicides

SDHI fungicides disrupt the fungal respiratory process by targeting and inhibiting the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate in the citric acid cycle, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

Mechanism_of_Action cluster_0 Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh sdhi SDHI Fungicide sdhi->sdh Inhibition fumarate Fumarate sdh->fumarate Oxidation etc Electron Transport Chain sdh->etc e- atp ATP Production etc->atp

Caption: A simplified diagram illustrating the mechanism of action of SDHI fungicides, which block the function of succinate dehydrogenase in the mitochondrial respiratory chain.

Structure-Activity Relationship (SAR) Insights

The fungicidal activity of pyrazole-carboxamide derivatives is highly dependent on their molecular structure. The this compound scaffold provides a crucial foundation for potent activity.

  • The Pyrazole Ring: This heterocyclic core acts as a rigid template to correctly orient the other functional groups for optimal binding to the SDH enzyme.

  • The Difluoromethyl Group: This group is of particular importance. The fluorine atoms can engage in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the active site of the SDH enzyme.[8] This enhances the binding affinity and overall potency of the fungicide.

  • The Carboxamide Linkage: The carboxylic acid is the reactive handle used to form an amide bond with various amine-containing fragments. This amide linkage is critical for the final molecule's interaction with the target enzyme.

Efficacy of Fungicides Derived from Related Pyrazole Carboxylic Acids

While specific data for fungicides derived directly from the title compound are proprietary, data for fungicides based on the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid highlight the potency of this chemical class. For example, novel pyrazole carboxamides have demonstrated high efficacy against a range of phytopathogenic fungi, with some compounds showing significantly lower EC₅₀ values than commercial standards like boscalid.[9][10]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Work in a well-ventilated area, preferably a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a high-value intermediate with a critical role in the development of modern SDHI fungicides. Its unique structural features, particularly the difluoromethyl-substituted pyrazole core, are key to the high efficacy of the resulting agrochemicals. This guide has provided a detailed overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals working in the field of crop protection and chemical synthesis. Further research into the experimental properties of this compound and the biological activities of its derivatives will undoubtedly continue to drive innovation in the agrochemical industry.

References

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025). ResearchGate. Retrieved from [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021). National Institutes of Health. Retrieved from [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Retrieved from [Link]

  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. PubChem. Retrieved from [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. Retrieved from [Link]

  • 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702. PubChem. Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). National Institutes of Health. Retrieved from [Link]

  • 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives. Bentham Science. Retrieved from [Link]

  • Design, synthesis, antifungal activity and molecular docking of novel pyrazole‐4‐carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. ResearchGate. Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Retrieved from [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). PubMed. Retrieved from [Link]

  • Abstract. bioRxiv. Retrieved from [Link]

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An In-depth Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1310350-99-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical building block in the synthesis of modern agrochemicals. Its unique structural features, particularly the difluoromethyl group at the N1 position of the pyrazole ring, impart desirable physicochemical properties to the resulting active ingredients. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and its pivotal role in the development of a new generation of fungicides. The focus is on the causality behind its synthetic pathways and its function as a precursor to potent inhibitors of fungal respiration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1310350-99-2-
Molecular Formula C₅H₃ClF₂N₂O₂[1]
Molecular Weight 196.54 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 200–201 °C (for the analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid)[3]
Boiling Point 297.4±40.0 °C (Predicted)[2]
Density 1.79±0.1 g/cm³ (Predicted)[2]
pKa 2.40±0.25 (Predicted)[2]
Solubility High solubility in water (for analogous compounds)[4]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

Step 1: Synthesis of Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (Precursor)
Step 2: Hydrolysis to this compound

The final step in the synthesis is a standard ester hydrolysis.

Experimental Protocol:

  • Dissolution: Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (540 mg, 2.6 mmol) is dissolved in tetrahydrofuran (18 mL).[2]

  • Hydrolysis: A mixture of aqueous and methanol (1:1, 12 mL) containing lithium hydroxide (135 mg, 5.6 mmol) is slowly added to the solution at room temperature.[2] The reaction is allowed to proceed for 1 hour.[2]

  • Work-up: The majority of the solvent is removed under reduced pressure.[2] The residue is then dissolved in water (10 mL) and acidified to a pH of approximately 2 with 2 M hydrochloric acid.[2]

  • Extraction and Purification: The aqueous solution is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.[2]

  • Final Purification: The crude solid is ground with pentane (10 mL), collected by filtration, washed with pentane, and dried under reduced pressure to afford the final product as a white to off-white solid.[2] A yield of 95% has been reported for this step.[2]

Synthesis_Workflow Precursor Methyl 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylate Reagents LiOH THF/MeOH/H₂O Precursor->Reagents Hydrolysis Acidification 2M HCl Reagents->Acidification Quenching Extraction Ethyl Acetate Extraction Acidification->Extraction Purification Pentane Wash & Filtration Extraction->Purification Final_Product 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid Purification->Final_Product

Synthesis workflow for the hydrolysis of the methyl ester precursor.

Applications in Agrochemicals

This compound is a key intermediate in the synthesis of a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5] These fungicides are highly effective against a broad spectrum of plant pathogenic fungi.[3] The pyrazole carboxamide scaffold, derived from this acid, is a common feature in many commercially successful fungicides.[5]

Mechanism of Action and Biological Activity

The fungicidal activity of the derivatives of this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi.[6]

Succinate dehydrogenase is a crucial enzyme in cellular respiration, catalyzing the oxidation of succinate to fumarate. This reaction is coupled to the reduction of ubiquinone to ubiquinol, which is a key step in the production of ATP. By blocking the activity of this enzyme, the pyrazole carboxamide fungicides effectively shut down the energy production in fungal cells, leading to their death.

The binding site for these inhibitors is located within the succinate-ubiquinone oxidoreductase (SQR) region of the enzyme complex. Molecular docking studies have shown that the carboxamide moiety of these fungicides forms hydrogen bonds with key amino acid residues in the binding pocket, while the pyrazole ring and its substituents engage in hydrophobic and van der Waals interactions.[6]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) UQ Ubiquinone (Q) Complex_II->UQ e⁻ transfer Fumarate Fumarate Complex_II->Fumarate UQH2 Ubiquinol (QH₂) UQ->UQH2 Reduction Succinate Succinate Succinate->Complex_II Oxidation SDHI Pyrazole Carboxamide Fungicide SDHI->Complex_II Inhibition

Inhibition of Complex II by pyrazole carboxamide fungicides.

While specific EC₅₀ values for derivatives of this compound are not widely published, related pyrazole carboxamides have demonstrated high efficacy. For instance, some novel derivatives have shown EC₅₀ values in the low mg/L range against fungi such as Sclerotinia sclerotiorum.[6]

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

  • Mass Spectrometry: The mass spectrum of the compound shows a molecular ion peak corresponding to its molecular weight. A reported mass spectrum (ISP) shows m/z = 195.0 [M-H]⁻.[2]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show a signal for the pyrazole ring proton, a triplet for the difluoromethyl proton (due to coupling with the two fluorine atoms), and a broad singlet for the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-F stretching bands. The characterization of similar pyrazole carboxylic acids by IR spectroscopy has been reported.[7]

Safety Information

This compound is classified as a hazardous substance.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H320: Causes eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[1]

Researchers and scientists handling this compound should adhere to strict safety protocols, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion

This compound is a vital synthon in the development of modern SDHI fungicides. Its synthesis, while involving multiple steps, provides access to a molecular scaffold that is highly effective at inhibiting a key enzyme in fungal respiration. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new and more potent agrochemicals to address the ongoing challenges in global food security.

References

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Karplus, P. A., & B. S. J. (2020). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 961-963.
  • Wang, B., Chen, W. T., Min, L. J., Han, L., Sun, N. B., & Liu, X. H. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
  • PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
  • PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]

  • Google Patents. Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • Li, Y., et al. (2020).
  • Wang, X., et al. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • Agriculture and Environment Research Unit (AERU). 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002). [Link]

  • Li, Q., et al. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science, 80(1), 356-368.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Przemysł Chemiczny, 92(8), 1434-1441.

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structure elucidation of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a key heterocyclic building block in modern chemistry, particularly significant as a crucial intermediate in the synthesis of advanced fungicides and other agrochemicals.[1][2] Its specific substitution pattern—a chloro group at the 4-position, a difluoromethyl group on the pyrazole nitrogen, and a carboxylic acid at the 3-position—imparts unique chemical properties that are leveraged in the development of highly active compounds.[3] The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in synthesis, regulatory approval, and quality control.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this molecule, grounded in the principles of modern analytical chemistry. As a senior application scientist, the narrative emphasizes not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating workflow from initial hypothesis to final confirmation.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the elemental composition and molecular weight must be established. This foundational data provides the molecular formula, which acts as a fundamental constraint for all subsequent structural interpretations.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining the exact mass of a molecule with high precision. This allows for the calculation of a unique molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. An Electrospray Ionization (ESI) source in negative ion mode is particularly well-suited for this acidic compound, as it readily deprotonates to form a stable [M-H]⁻ ion.

Data Presentation: Predicted HRMS Data

ParameterExpected ValueRationale
Molecular Formula C₅H₃ClF₂N₂O₂Derived from the known structure.
Monoisotopic Mass 195.9827Calculated for ¹²C₅³H¹³⁵Cl¹⁹F₂¹⁴N₂¹⁶O₂.
Observed Ion (ESI-) [M-H]⁻Carboxylic acids readily lose a proton.
Expected m/z 194.9749Mass of the deprotonated molecule.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Source Parameters: Set the ESI source to negative ion mode. Optimize capillary voltage, desolvation gas flow, and temperature to achieve a stable signal for the [M-H]⁻ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The high resolution of the instrument will provide a mass measurement accurate to within 5 ppm. A literature search confirms the expected mass spectrum shows an [M-H]⁻ ion at m/z = 195.0.[4]

Elemental Analysis

Trustworthiness: While HRMS provides the molecular formula, elemental analysis offers an orthogonal validation by quantifying the mass percentages of carbon, hydrogen, and nitrogen. This cross-verification is a hallmark of a self-validating system, ensuring the proposed formula is consistent across different analytical principles.

Data Presentation: Elemental Composition

ElementTheoretical (%)Found (%)
Carbon (C) 30.55(To be determined experimentally)
Hydrogen (H) 1.54(To be determined experimentally)
Nitrogen (N) 14.25(To be determined experimentally)
Chlorine (Cl) 18.04(To be determined experimentally)

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.

  • Instrumentation: Use an automated CHN elemental analyzer.

  • Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen.

  • Analysis: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the weight of the sample and the detector response.

Spectroscopic Confirmation: Mapping the Molecular Architecture

With the molecular formula C₅H₃ClF₂N₂O₂ confirmed, the next phase is to determine the precise arrangement and connectivity of these atoms. This is achieved through a synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each nucleus.[7] For this specific molecule, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is required to map out the complete carbon-hydrogen-fluorine framework and confirm the substitution pattern on the pyrazole ring.

Overall NMR Workflow

cluster_1d 1D NMR Experiments cluster_2d 2D NMR (Optional Confirmation) 1H_NMR ¹H NMR (Proton Environments) Structure Final Structure Confirmation 1H_NMR->Structure 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structure 19F_NMR ¹⁹F NMR (Fluorine Environment) 19F_NMR->Structure HMBC HMBC (Long-Range C-H Correlations) HMBC->Structure

Caption: Integrated NMR workflow for structure elucidation.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra at a constant temperature (e.g., 298 K). For ¹³C, a proton-decoupled experiment is standard.

A. ¹H NMR Spectroscopy: Proton Identification

The ¹H NMR spectrum will reveal three distinct signals corresponding to the three different proton environments in the molecule.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~13.5 - 14.0Broad Singlet1HCOH The acidic proton of a carboxylic acid is highly deshielded and often very broad.
2~8.4 - 8.6Singlet1HPyrazole C5-H Aromatic proton on the pyrazole ring, deshielded by the heterocyclic system.
3~7.8 - 8.2Triplet (t)1HCH F₂The proton on the difluoromethyl group is split into a triplet by the two adjacent fluorine atoms (¹JHF coupling).

B. ¹⁹F NMR Spectroscopy: Fluorine Environment

¹⁹F NMR is essential to confirm the presence and nature of the difluoromethyl group.

Data Presentation: Predicted ¹⁹F NMR Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1-90 to -130Doublet (d)2FCHF₂ The two fluorine atoms are chemically equivalent and are split into a doublet by the single adjacent proton (¹JHF coupling).

C. ¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon atoms and provides information about their chemical nature (e.g., C=O, aromatic C, C-F).

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

SignalChemical Shift (δ, ppm)AssignmentRationale
1~160C =OCarboxylic acid carbonyl carbon, typically found in this region.
2~145C 3-COOHPyrazole carbon attached to the carboxylic acid.
3~135C 5-HPyrazole carbon bearing the single proton.
4~115 (triplet)C HF₂The carbon of the difluoromethyl group is strongly coupled to the two fluorine atoms, appearing as a triplet (¹JCF coupling).
5~110C 4-ClPyrazole carbon attached to the chlorine atom.
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying key functional groups. For this molecule, it serves as a crucial confirmation of the carboxylic acid moiety, which exhibits highly characteristic absorption bands.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
~1710Strong, SharpC=O stretchCarboxylic Acid (dimer)
~1400-1450MediumC=N, C=C stretchPyrazole Ring
~1100-1250StrongC-F stretchDifluoromethyl Group
~750-850Medium-StrongC-Cl stretchChloro-substituted Ring

Trustworthiness: The presence of a very broad absorption band from 2500-3300 cm⁻¹ is the unmistakable signature of a hydrogen-bonded carboxylic acid O-H stretch.[9][10] This, combined with the strong carbonyl (C=O) peak around 1710 cm⁻¹, provides irrefutable evidence for the -COOH group.[11]

Fragmentation Analysis: Deconstructing the Molecule

Expertise & Experience: While HRMS gives the parent mass, low-resolution MS (often via GC-MS or LC-MS) provides information about the molecule's stability and fragmentation pathways. This data can be used to piece together the connectivity of the different functional groups, corroborating the structure proposed by NMR. The fragmentation of pyrazoles is known to be influenced by the nature and position of its substituents.[12][13]

Plausible Fragmentation Pathway

M_plus [M]⁺˙ m/z 196/198 M_minus_COOH [M-COOH]⁺ m/z 151/153 M_plus->M_minus_COOH - COOH (45 Da) M_minus_Cl [M-Cl]⁺ m/z 161 M_plus->M_minus_Cl - Cl (35/37 Da) CHF2 [CHF₂]⁺ m/z 51 M_minus_COOH->CHF2 - C₃HN₂Cl

Caption: A simplified ESI+ fragmentation pathway for the target molecule.

Trustworthiness: A key validation point in the mass spectrum is the presence of the characteristic isotopic pattern for chlorine. The ratio of the [M]⁺˙ peak to the [M+2]⁺˙ peak should be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides definitive confirmation of a single chlorine atom in the structure.

Synthesis and Final Confirmation

The is a process of converging evidence. Each analytical technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the final assigned structure.

  • Elemental Analysis and HRMS collaboratively establish the exact molecular formula: C₅H₃ClF₂N₂O₂.

  • IR Spectroscopy unequivocally identifies the presence of the carboxylic acid functional group and other key bonds (C-F, C-Cl).

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy work in concert to build the atomic framework, confirming the 1,3,4-substitution pattern of the pyrazole ring and the precise locations of the difluoromethyl group, the chlorine atom, the carboxylic acid, and the remaining proton.

  • Mass Spectrometry Fragmentation patterns and isotopic distributions corroborate the proposed connectivity and elemental composition.

This rigorous, multi-faceted approach ensures that the structure is not merely suggested but is validated through orthogonal and self-consistent data, meeting the highest standards required for research, development, and commercial application.

References

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 . (2016). Zeitschrift für Kristallographie - New Crystal Structures.

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia . (n.d.). Wikipedia.

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . (2016). MDPI.

  • 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702 - PubChem . (n.d.). PubChem.

  • This compound | 1310350-99-2 - ChemicalBook . (n.d.). ChemicalBook.

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem . (n.d.). BenchChem.

  • IR: carboxylic acids . (n.d.). University of Calgary.

  • Structure Elucidation . (n.d.). SlideShare.

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times . (2014). ResearchGate.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . (2017). ResearchGate.

  • Structure Elucidation Challenges: How Can Advance - JEOL USA blog . (n.d.). JEOL USA.

  • Spectroscopy of Carboxylic Acids and Nitriles . (2024). Chemistry LibreTexts.

  • Spectroscopy of Carboxylic Acids and Nitriles . (2023). OpenStax.

  • HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF . (2022). European Patent Office.

  • Molecular Structure Characterisation and Structural Elucidation . (n.d.). Intertek.

  • Structure Elucidation in Chemistry . (n.d.). The Australian National University.

  • The C=O Bond, Part III: Carboxylic Acids . (2018). Spectroscopy Online.

  • Electron-impact induced fragmentations of pyrazoles . (1969). Journal of the Chemical Society B: Physical Organic.

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An In-Depth Technical Guide to 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Application in Modern Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in Crop Protection

4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a specialized heterocyclic carboxylic acid, has emerged as a critical intermediate in the synthesis of a new generation of agricultural fungicides. Specifically, it forms the core structure of several highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. These advanced active ingredients are vital in managing a broad spectrum of fungal diseases in various crops, thereby contributing significantly to global food security. This guide will delve into the chemical and physical properties of this compound, detail its synthesis, and explore its application in the production of prominent fungicides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and formulation.

PropertyValueSource
Chemical Formula C₅H₃ClF₂N₂O₂[1]
Molecular Weight 196.54 g/mol [1]
CAS Number 1310350-99-2[1]
Appearance White to off-white solid[2]
Melting Point 202.6 °C[2]
Boiling Point (Predicted) 297.4 ± 40.0 °C[3]
Density (Predicted) 1.79 ± 0.1 g/cm³[3]
pKa (Predicted) 2.40 ± 0.25[3]
Storage Temperature 2-8°C, sealed in a dry environment[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

Laboratory-Scale Synthesis: Hydrolysis of Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate.[3]

This protocol outlines a typical laboratory procedure for the preparation of the title compound.

Experimental Protocol:

  • Dissolution: Dissolve Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (540 mg, 2.6 mmol) in tetrahydrofuran (18 mL).

  • Hydrolysis: Slowly add a 1:1 mixture of aqueous lithium hydroxide (135 mg, 5.6 mmol) and methanol (12 mL) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1 hour, monitoring the progress by thin-layer chromatography.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent.

  • Aqueous Work-up: Dissolve the residue in water (10 mL) and acidify to a pH of approximately 2 with 2 M hydrochloric acid.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purification: Grind the white solid crude product with pentane (10 mL), collect the solid by filtration, wash with pentane, and dry under reduced pressure to obtain this compound (477 mg, 95% yield).[3]

Causality of Experimental Choices:

  • Choice of Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid. The use of a mixed aqueous-methanolic solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is less soluble in the acidic aqueous solution.

  • Extraction Solvent: Ethyl acetate is a suitable solvent for extracting the carboxylic acid from the aqueous phase due to its polarity and ease of removal.

  • Purification: The final pentane wash is effective in removing non-polar impurities, resulting in a high-purity product.

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Acidification & Extraction cluster_purification Step 3: Purification Methyl_Ester Methyl 4-chloro-1- (difluoromethyl)-1H-pyrazole- 3-carboxylate LiOH LiOH, THF/MeOH/H₂O Methyl_Ester->LiOH Carboxylate_Salt Lithium Carboxylate Salt (in situ) LiOH->Carboxylate_Salt HCl 2M HCl Carboxylate_Salt->HCl Final_Product 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid HCl->Final_Product Pentane_Wash Pentane Wash Final_Product->Pentane_Wash Purified_Product Pure Final Product Pentane_Wash->Purified_Product

Caption: Workflow for the laboratory synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. While specific spectra for this exact compound are not widely published in publicly accessible, peer-reviewed literature, data from closely related pyrazole carboxylic acids can provide valuable insights into the expected spectral features.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms. The pyrazole ring proton will appear as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration. For a similar compound, 4-chloro-1H-pyrazole-3-carboxylic acid, the pyrazole proton appears at 7.94 ppm and the carboxylic acid protons as a broad singlet at 13.63 ppm in DMSO-d₆.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the carboxylic acid carbonyl, and the difluoromethyl group. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹. C-Cl, C-F, and C-N stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 195.0.[3]

Application in the Synthesis of SDHI Fungicides

The primary industrial application of this compound is as a key building block for the synthesis of several succinate dehydrogenase inhibitor (SDHI) fungicides.[5][6] These fungicides act by inhibiting complex II of the mitochondrial respiratory chain in fungi, thereby disrupting their energy production.[7][8]

Prominent Fungicides Derived from this Intermediate:

  • Bixafen: A broad-spectrum fungicide used in cereals, corn, and soybeans to control diseases such as rusts and leaf spots.[5]

  • Fluxapyroxad: A systemic fungicide with broad-spectrum activity against a wide range of fungal pathogens in various crops.[5]

  • Isopyrazam: A fungicide used for the control of diseases in cereals and other crops.[5]

  • Sedaxane: A seed treatment fungicide that protects against a range of seed- and soil-borne diseases.[5]

The synthesis of these fungicides typically involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a specific aniline derivative.

SDHI_Fungicides cluster_fungicides Derived SDHI Fungicides Carboxylic_Acid 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylic acid Bixafen Bixafen Carboxylic_Acid->Bixafen Amidation Fluxapyroxad Fluxapyroxad Carboxylic_Acid->Fluxapyroxad Amidation Isopyrazam Isopyrazam Carboxylic_Acid->Isopyrazam Amidation Sedaxane Sedaxane Carboxylic_Acid->Sedaxane Amidation

Caption: Key SDHI fungicides derived from the title carboxylic acid.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]

Recommended Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important molecule in modern agrochemistry. Its unique structure allows for the synthesis of highly effective SDHI fungicides that play a crucial role in protecting crops from fungal diseases. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals working in the fields of crop protection and drug development.

References

  • Zhao, H., et al. (2016). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1081-1082.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8409.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

  • PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Google Patents. Pyrazole carboxanilide fungicides and use.
  • ANSES. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

  • NIH. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. [Link]

  • Wiley Analytical Science. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • UGD Publishing System. 41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. [Link]

  • YouTube. Bixafen: A Versatile SDHI Fungicide for Comprehensive Crop Protection. [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1310350-99-2), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this specific molecule. By synthesizing data from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for unambiguous structural elucidation and purity assessment, critical for regulatory approval and process optimization in drug development and materials science.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound. The pyrazole core is a prevalent scaffold in a multitude of biologically active molecules. The strategic placement of a chlorine atom, a difluoromethyl group, and a carboxylic acid moiety provides multiple points for synthetic elaboration, making it a valuable building block for the discovery of novel fungicides and other therapeutic agents. The difluoromethyl group, in particular, is often introduced to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.

Given its importance, the unequivocal structural confirmation and purity analysis of this intermediate are paramount. Spectroscopic techniques are the cornerstone of this analytical workflow, providing detailed insights into the molecular architecture and electronic environment of the compound. This guide is designed to be a practical resource for scientists, offering not just data, but the rationale behind the spectroscopic characteristics and the experimental approaches to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the pyrazole ring proton, the difluoromethyl proton, and the carboxylic acid proton.

Expected ¹H NMR Spectral Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Carboxylic Acid (-COOH)12.0 - 14.0Broad Singlet-The acidic proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration[1].
Pyrazole C5-H7.9 - 8.2Singlet-The proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. For comparison, the C5-H of 4-chloro-1H-pyrazole-3-carboxylic acid appears at δ 7.94 in DMSO-d₆[2].
Difluoromethyl (-CHF₂)6.8 - 7.5Triplet~55-60 Hz (²JHF)The proton of the difluoromethyl group is coupled to two equivalent fluorine atoms, resulting in a triplet. The large two-bond H-F coupling constant is characteristic of geminal difluoro compounds[3].

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider include:

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire FID E->F G Fourier Transform Phase Correction F->G H Baseline Correction Integration G->H I Peak Picking Structural Assignment H->I

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled spectrum)Coupling Constant (J, Hz)Rationale
Carboxylic Acid (-COOH)160 - 170Singlet-The carbonyl carbon of a carboxylic acid is significantly deshielded[1].
Pyrazole C3145 - 155Singlet-The carbon bearing the carboxylic acid group is expected to be downfield.
Pyrazole C5135 - 145Singlet-The carbon with the proton attached will be influenced by the adjacent nitrogen and chlorine atoms.
Pyrazole C4110 - 120Singlet-The carbon atom bonded to the chlorine atom will be deshielded.
Difluoromethyl (-CHF₂)110 - 120Triplet~240-250 Hz (¹JCF)The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The one-bond C-F coupling is typically large[4].

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.

  • Data Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing moiety.

Expected ¹⁹F NMR Spectral Data:

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | Difluoromethyl (-CHF₂) | -90 to -130 | Doublet | ~55-60 Hz (²JHF) | The two fluorine atoms are chemically equivalent and will couple to the geminal proton, resulting in a doublet. The chemical shift is characteristic of a difluoromethyl group attached to a nitrogen atom[5]. |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Instrumentation: A spectrometer equipped with a fluorine probe is required.

  • Data Acquisition: A simple one-pulse experiment is sufficient. It is common to run both proton-coupled and decoupled spectra to aid in assignment.

  • Data Processing: The spectrum is referenced to an external standard, commonly CFCl₃ (δ 0 ppm).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data:

  • Molecular Ion: The nominal molecular weight of C₅H₃ClF₂N₂O₂ is 196.0 g/mol . In electrospray ionization (ESI) negative mode, the most likely observed ion would be the deprotonated molecule [M-H]⁻ at m/z 195.0, as has been reported[2]. In positive mode, the protonated molecule [M+H]⁺ at m/z 197.0 would be expected.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: The fragmentation of pyrazole derivatives is often initiated by the cleavage of the N-N bond[6]. For this molecule, common fragmentation pathways could involve the loss of CO₂, H₂O, or the difluoromethyl group.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is commonly used.

  • Data Acquisition: The sample is infused into the ion source. Data can be acquired in both positive and negative ion modes to maximize information.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Proposed Fragmentation Pathway:

G A [M-H]⁻ m/z 195 B Loss of CO₂ A->B -44 D Loss of CHF₂ A->D -51 C [M-H-CO₂]⁻ m/z 151 B->C E [M-H-CHF₂]⁻ m/z 144 D->E

Caption: A plausible fragmentation pathway in negative ion mode ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Range (cm⁻¹)IntensityRationale
O-H stretch (Carboxylic Acid)2500 - 3300Broad, StrongThe broadness is due to hydrogen bonding between the carboxylic acid groups[7][8].
C-H stretch (Pyrazole Ring)3100 - 3150Weak to MediumCharacteristic of C-H bonds in aromatic/heterocyclic rings.
C=O stretch (Carboxylic Acid)1700 - 1730Strong, SharpThe position of the carbonyl stretch is a hallmark of carboxylic acids[7].
C=N and C=C stretch (Pyrazole Ring)1450 - 1600MediumThese absorptions are characteristic of the pyrazole ring system.
C-F stretch (Difluoromethyl)1000 - 1200StrongC-F stretching vibrations typically give rise to strong absorptions in this region.
C-Cl stretch700 - 800Medium to StrongThe C-Cl stretch is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: A small amount of the solid powder is placed directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands and comparing them to known functional group frequencies.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, and IR techniques. While this guide provides a detailed predictive framework based on established principles and data from analogous compounds, it is crucial for researchers to acquire and interpret the actual spectra of their synthesized material. The protocols and interpretive guidance herein offer a robust starting point for achieving unambiguous structural confirmation, which is a critical step in the journey from chemical synthesis to innovative applications in medicine and agriculture.

References

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  • Synthesis of Pyrazole Compounds by Using Sonication Method.Journal of Physics: Conference Series, 2021.
  • Saad, E. F. et al. Mass spectrometric study of some pyrazoline derivatives.
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  • Jimeno, M. L. et al. 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 2002.
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  • Foces-Foces, C. et al. A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 2001.
  • AERU. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410). [Link]

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  • Mykhailiuk, P. K. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 2017.
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4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction

The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone for the design of novel therapeutic agents and crop protection chemicals. Within this class, fluorinated pyrazole carboxylic acids have emerged as particularly valuable building blocks. The incorporation of fluorine atoms, especially the difluoromethyl group, can significantly enhance metabolic stability, binding affinity, and cell permeability of the final molecule.

This technical guide provides a comprehensive overview of this compound, a specialized synthon with significant potential in the development of next-generation bioactive molecules. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways with mechanistic insights, discuss its primary applications as a key intermediate, and outline robust analytical protocols for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a molecule's physicochemical properties is foundational to its application in synthesis and biological screening. These properties govern solubility, reactivity, and analytical behavior.

Molecular Structure and Identifiers

The core structure consists of a pyrazole ring substituted at the 1-position with a difluoromethyl group, at the 3-position with a carboxylic acid, and at the 4-position with a chlorine atom.

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 1310350-99-2[1]
Molecular Formula C₅H₃ClF₂N₂O₂
Molecular Weight 196.54 g/mol
Appearance White to off-white solid[1]
Physicochemical Data

The properties listed below are critical for designing reaction conditions, purification procedures, and formulation strategies. The data presented are based on predictive models and experimental observations from analogous structures.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Research & Development
Boiling Point 297.4 ± 40.0 °C[1]Indicates low volatility; purification is typically achieved by crystallization rather than distillation.
Density 1.79 ± 0.1 g/cm³[1]Useful for process scale-up calculations and solvent selection.
pKa 2.40 ± 0.25[1]The low pKa indicates a relatively strong carboxylic acid, which influences its reactivity and solubility in aqueous media at different pH values.
Storage 2-8°C[1]Recommends refrigerated storage to ensure long-term stability.
Spectroscopic Profile (Anticipated)

While specific spectra are proprietary, a skilled chemist can anticipate the key features based on the molecular structure.

  • ¹H NMR: Expected signals would include a triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms, and a singlet for the pyrazole C5-proton. The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon, the pyrazole ring carbons, and a triplet for the difluoromethyl carbon due to C-F coupling.

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group, is expected.

  • Mass Spectrometry: Electrospray ionization in negative mode (ESI-) would likely show a prominent ion for [M-H]⁻ at m/z 195.0, confirming the molecular weight.[1]

Part 2: Synthesis and Mechanistic Insights

A robust and scalable synthetic route is paramount for the utility of any chemical building block. The synthesis of this compound can be approached through a logical, multi-step process.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the complex target molecule into more readily available starting materials. The primary disconnection is the hydrolysis of the corresponding ester, a standard and high-yielding transformation.

G target This compound ester Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate target->ester Ester Hydrolysis precursors Simpler Pyrazole Precursors / Cyclization Starting Materials ester->precursors Cyclization & Functionalization

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthesis Protocol

The following protocol is based on the well-established method of ester hydrolysis, adapted from documented procedures for this specific molecule.[1]

Step 1: Saponification of the Ester Precursor

  • Dissolution: Dissolve methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a 3:2 mixture of tetrahydrofuran (THF) and methanol. The use of a co-solvent system ensures the solubility of both the ester starting material and the inorganic base.

  • Hydrolysis: Cool the solution in an ice bath and add a solution of lithium hydroxide (LiOH) (2.2 eq) in water dropwise. LiOH is a strong nucleophile for ester saponification, and the reaction is typically rapid at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and methanol).

Step 2: Acidification and Product Isolation

  • Redissolution: Dissolve the remaining aqueous residue in water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to a pH of ~2 using 2 M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). The product will preferentially move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Triturate the crude solid with a non-polar solvent like pentane or hexane and collect the purified this compound via filtration as a white solid.[1]

Part 3: Core Applications and Biological Significance

The primary value of this molecule lies in its role as a key intermediate for constructing more complex bioactive compounds, particularly in the agrochemical sector.

A Core Building Block for SDHI Fungicides

Many of the most successful modern fungicides are pyrazole carboxamides that function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[2] This inhibition blocks fungal respiration, leading to cell death. Compounds like Bixafen, Fluxapyroxad, and Sedaxane, all feature a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[2][3]

This compound is an ideal starting point for creating novel amide derivatives through standard peptide coupling reactions (e.g., using EDC/HOBt or converting the acid to an acid chloride). The chlorine atom at the 4-position offers a site for further chemical modification or can be used to modulate the electronic properties and biological activity of the final compound.

G acid 4-Chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid amide Novel Pyrazole Carboxamide Derivative acid->amide Amide Coupling amine Primary/Secondary Amine (R-NHR') amine->amide sdh Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) amide->sdh Binding to Target Enzyme inhibition Inhibition of Fungal Respiration sdh->inhibition G start Synthesized Product hplc Purity Check via HPLC (>95%?) start->hplc ms HRMS Analysis (Confirm Molecular Formula) hplc->ms Pass fail Repurify or Resynthesize hplc->fail Fail nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Structure) ms->nmr final Qualified Material (Release for Use) nmr->final

Sources

A Comprehensive Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Synthesis, Applications, and Sourcing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Heterocycle

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a specialized fluorinated heterocyclic compound, has emerged as a critical building block in modern synthetic chemistry. Its unique structural features—a pyrazole core, a difluoromethyl group, a chlorine atom, and a carboxylic acid moiety—confer specific physicochemical properties that are highly sought after in the development of advanced agrochemicals and pharmaceuticals. The strategic placement of the difluoromethyl group, in particular, is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

This technical guide provides an in-depth analysis of this compound, from its synthetic pathways and key chemical properties to its applications and reliable sourcing. The information presented herein is intended to equip researchers and development professionals with the necessary knowledge to effectively utilize this versatile intermediate in their research and development endeavors.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its successful application in research and development. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 1310350-99-2[1][2]
Molecular Formula C₅H₃ClF₂N₂O₂[2]
Molecular Weight 196.54 g/mol [2]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 297.4 ± 40.0 °C[1]
Density (Predicted) 1.79 ± 0.1 g/cm³[1]
pKa (Predicted) 2.40 ± 0.25[1]
Storage Temperature 2-8°C, sealed in a dry environment[1][2]
Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H320: Causes eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process. While specific, proprietary industrial-scale syntheses may vary, the chemical literature provides a clear basis for its preparation. A common and logical final step in the synthesis is the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Hydrolysis of Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

This protocol outlines the laboratory-scale synthesis of the title compound from its methyl ester precursor.[1]

Materials:

  • Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Deionized water

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • Dissolve methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in tetrahydrofuran.

  • Prepare a 1:1 mixture of aqueous lithium hydroxide (2.15 eq) and methanol.

  • Slowly add the LiOH/MeOH/H₂O mixture to the solution of the ester at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.[1]

  • Upon completion, remove the bulk of the organic solvents (THF and MeOH) via rotary evaporation under reduced pressure.

  • Dissolve the remaining residue in water and acidify to a pH of approximately 2 using 2 M hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or become extractable.

  • Extract the aqueous layer multiple times with ethyl acetate. The organic layers contain the product.

  • Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.[1]

  • To further purify, triturate the crude solid with pentane. This process washes away more soluble, non-polar impurities.

  • Collect the purified solid by filtration, wash with a small amount of fresh pentane, and dry under vacuum to afford this compound.[1]

Causality and Self-Validation:

  • Choice of Base and Solvent: Lithium hydroxide is a strong base suitable for ester hydrolysis. The THF/MeOH/H₂O solvent system ensures the solubility of both the ester starting material and the inorganic base.

  • Acidification: The acidification step is critical. The carboxylic acid product is soluble in its deprotonated (carboxylate) form in the aqueous base. Acidification is necessary to neutralize the carboxylate, rendering the carboxylic acid less water-soluble and thus extractable into an organic solvent like ethyl acetate.

  • Purification: The final trituration with pentane is an effective purification step for removing non-polar impurities, as the desired carboxylic acid product has low solubility in such a non-polar solvent. The high yield (approximately 95%) reported for this step attests to its efficiency.[1]

Below is a workflow diagram illustrating this hydrolysis process.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Methyl 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylate in THF hydrolysis Add LiOH in MeOH/H₂O Stir at room temperature (1 hr) start->hydrolysis Ester Hydrolysis concentrate Concentrate to remove organic solvents hydrolysis->concentrate Post-reaction dissolve_acidify Dissolve in H₂O Acidify to pH ~2 with 2M HCl concentrate->dissolve_acidify extract Extract with Ethyl Acetate dissolve_acidify->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Triturate with Pentane Filter and Dry dry_concentrate->purify product 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid purify->product

Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

The Role in Agrochemical and Pharmaceutical Development

The pyrazole carboxylic acid scaffold is a cornerstone in the design of modern agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[4] These compounds function by inhibiting Complex II in the mitochondrial respiratory chain of fungi, a vital process for energy production. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is a key component in several highly successful commercial fungicides, including:

  • Isopyrazam

  • Sedaxane

  • Bixafen

  • Fluxapyroxad

  • Benzovindiflupyr

The introduction of a chlorine atom at the 4-position of the pyrazole ring, as in the title compound, serves to fine-tune the electronic and steric properties of the molecule. This can lead to improved efficacy, a modified spectrum of activity against different fungal pathogens, or enhanced pharmacokinetic properties within the target organism. Therefore, this compound is a valuable intermediate for the synthesis of next-generation SDHI fungicides and other agrochemicals.[5][6]

In the realm of pharmaceuticals, fluorinated pyrazoles are recognized as privileged structures.[7] The pyrazole core can engage in various non-covalent interactions with biological targets, while the difluoromethyl group can enhance metabolic stability and cell permeability. The carboxylic acid handle provides a convenient point for further chemical modification, such as amide bond formation, to generate libraries of compounds for screening against various therapeutic targets. While specific drugs containing this exact chlorinated scaffold are not as widely publicized as their agrochemical counterparts, its structural alerts make it a compound of high interest for medicinal chemists exploring new therapeutic agents.

The diagram below illustrates the central role of this molecule as a precursor to more complex bioactive compounds.

G cluster_derivatives Derivatization cluster_applications Target Molecules & Applications core 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid activation Activation (e.g., to acid chloride) core->activation coupling Amide Coupling with diverse amines activation->coupling agro Next-Generation SDHI Fungicides coupling->agro pharma Novel Pharmaceutical Candidates coupling->pharma

Sources

commercial availability of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound, with the CAS Number 1310350-99-2, is a halogenated pyrazole derivative that has garnered significant interest within the agrochemical and pharmaceutical industries. Its unique structural features, particularly the difluoromethyl group at the N1 position and the chloro- and carboxylic acid moieties on the pyrazole ring, make it a valuable building block for the synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthetic methodologies, and primary applications, tailored for researchers, scientists, and professionals in drug development. Pyrazole-containing compounds have a long history of use in various applications, including as herbicides and active pharmaceutical ingredients[1].

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

PropertyValue
CAS Number 1310350-99-2[2]
Molecular Formula C₅H₃ClF₂N₂O₂[3]
Molecular Weight 196.54 g/mol [3]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 297.4 ± 40.0 °C[2]
Density (Predicted) 1.79 ± 0.1 g/cm³[2]
pKa (Predicted) 2.40 ± 0.25[2]
Storage Temperature 2-8°C[2][3]

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The availability from multiple sources ensures a stable supply chain for researchers and developers. A selection of commercial suppliers is listed below.

SupplierCountry
SuZhou Medinoah Co.,LTD.China[2]
Jiangsu aikang biomedical research and development co., LTDChina[2]
Energy ChemicalChina[2]
Hubei Co-prosperity Medicine Technonlogy Co., LtdChina[2]
Beijing Jin Ming Biotechnology Co., Ltd.China[2]
Shanghai Haohong Scientific Co., Ltd.China[2]
AbosynChina[2]
Shanghai Silan Pharmaceutical Technology Co. , Ltd.China[2]
Accela ChemBio Co.,Ltd.China[2]
Nanjing SynTitan Pharmaceutical Co., Ltd.China[2]

Synthetic Methodologies

The synthesis of pyrazole carboxylic acids is a well-established area of organic chemistry. While the specific, proprietary industrial-scale synthesis of this compound may vary between manufacturers, a general and illustrative laboratory-scale synthesis is described below. This protocol is based on common organic chemistry principles and published procedures for similar compounds.

A plausible synthetic route involves the hydrolysis of a corresponding ester precursor. The rationale for this approach is the relative stability of the ester during the formation of the pyrazole ring and subsequent modifications, followed by a straightforward deprotection to yield the desired carboxylic acid.

General Synthetic Workflow

Synthesis_Workflow Start Ester Precursor Hydrolysis Base-catalyzed Hydrolysis Start->Hydrolysis e.g., NaOH Acidification Acidification Hydrolysis->Acidification e.g., HCl Extraction Workup & Extraction Acidification->Extraction e.g., Ethyl Acetate Purification Purification Extraction->Purification e.g., Recrystallization/ Pentane Wash FinalProduct 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid Purification->FinalProduct

Caption: A generalized workflow for the synthesis of the target carboxylic acid from its ester precursor.

Step-by-Step Experimental Protocol

The following is a representative protocol for the hydrolysis of a suitable ester precursor to yield this compound.

  • Hydrolysis:

    • The ester precursor is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

    • An aqueous solution of a base, typically sodium hydroxide or lithium hydroxide, is added to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC). The choice of a strong base is to ensure the complete and irreversible saponification of the ester.

  • Workup and Acidification:

    • Once the reaction is complete, the organic solvent (if used) is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 using a strong acid, such as 2 M hydrochloric acid[2]. This step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

  • Extraction:

    • The acidified aqueous solution is then extracted with an organic solvent, typically ethyl acetate, multiple times to ensure complete recovery of the product[2]. Ethyl acetate is chosen for its ability to dissolve the product and its immiscibility with water.

    • The combined organic layers are dried over an anhydrous drying agent like sodium sulfate to remove any residual water[2].

  • Purification:

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude solid is then purified, for instance, by washing or grinding with a non-polar solvent like pentane, to remove non-polar impurities. The purified solid is collected by filtration and dried under vacuum to afford the final product[2].

Applications in Agrochemicals and Pharmaceuticals

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with valuable biological activities.

Agrochemicals

Derivatives of pyrazole carboxylic acids are prominent in the agrochemical industry, particularly as fungicides. Many modern fungicides are amides derived from pyrazole carboxylic acids and function as succinate dehydrogenase inhibitors (SDHIs)[4]. These compounds inhibit complex II of the mitochondrial respiratory chain in fungi, leading to the disruption of fungal respiration and ultimately cell death[4][5]. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group is a particularly successful moiety in a number of commercial fungicides[5]. While the title compound has a chloro group at the 4-position, the underlying pyrazole carboxylic acid scaffold is crucial for this class of fungicides.

Pharmaceuticals

The pyrazole nucleus is a common scaffold in medicinal chemistry due to its diverse pharmacological activities. Pyrazole derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities[1]. The subject compound can serve as a starting material for the synthesis of novel drug candidates. For instance, it can be converted to an acid chloride and then reacted with various amines to generate a library of amide derivatives for biological screening.

Applications Core 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid Agro Agrochemicals Core->Agro Pharma Pharmaceuticals Core->Pharma Fungicides SDHI Fungicides Agro->Fungicides DrugDev Drug Development (e.g., anti-inflammatory, anticancer) Pharma->DrugDev

Caption: The central role of the title compound as a precursor in agrochemical and pharmaceutical applications.

Safety and Handling

Based on the GHS classification for similar pyrazole carboxylic acids, this compound should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed[3].

    • H315: Causes skin irritation[3].

    • H319: Causes serious eye irritation[6][7].

    • H335: May cause respiratory irritation[6][8].

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][6].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[3][6].

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[6].

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water[6][7].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed.

Conclusion

This compound is a commercially available and synthetically valuable intermediate. Its robust supply chain and well-understood chemical properties make it an attractive starting material for the development of new fungicides and pharmaceuticals. A thorough understanding of its synthesis, handling, and application is essential for researchers and developers working in these fields. The continued exploration of derivatives based on this pyrazole scaffold is likely to yield novel compounds with significant biological activity.

References

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

  • De Gruyter. (2018). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Methodological & Application

applications of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid in agriculture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

The global imperative to ensure food security for a growing population has catalyzed the development of innovative and effective crop protection agents. Among the most significant advancements in recent decades is the emergence of fungicides based on the pyrazole carboxamide scaffold. At the heart of this chemical class lies a key building block: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . While the user's query mentioned "4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid," it is the former compound that serves as a crucial intermediate for a multitude of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] This guide will provide an in-depth exploration of the applications of this pivotal molecule and its derivatives in agriculture, offering detailed application notes and protocols for researchers and professionals in the field. While "4-chloro-1H-pyrazole-3-carboxylic acid" has been synthesized and characterized, its widespread application in agriculture is not prominently documented in scientific literature.[3]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a versatile and robust core for the design of biologically active molecules.[4][5][6] When combined with an amide linkage and a difluoromethyl group, the resulting pyrazole carboxamides exhibit potent and specific inhibitory activity against the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[1][5] This mode of action disrupts fungal respiration, leading to a cessation of growth and eventual cell death.

A multitude of commercial fungicides with the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group have been successfully developed, including isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr.[7] These compounds have demonstrated exceptional efficacy against a broad spectrum of fungal diseases in various crops.[1][7]

Application Notes: From Intermediate to Active Ingredient

The primary application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in agriculture is its role as a key intermediate in the synthesis of SDHI fungicides.[1][2] The carboxylic acid moiety is typically converted to an acid chloride, which is then reacted with a specific amine to generate the final active ingredient. This modular synthesis allows for the creation of a diverse library of pyrazole carboxamide fungicides with tailored properties, such as spectrum of activity, systemic mobility, and crop safety.

Key Characteristics and Advantages:
  • Broad-Spectrum Efficacy: Fungicides derived from this pyrazole carboxylic acid control a wide range of economically important plant pathogens, including rusts, powdery mildews, and leaf spot diseases.[1]

  • High Intrinsic Activity: The inherent potency of the pyrazole carboxamide scaffold allows for effective disease control at low application rates, minimizing the environmental footprint.

  • Systemic Properties: Many derivatives exhibit systemic or translaminar movement within the plant, providing protection to new growth and untreated plant parts.

  • Resistance Management: As a distinct mode of action, SDHI fungicides are valuable tools in resistance management programs when rotated or used in combination with fungicides from other chemical classes.

Table 1: Prominent Fungicides Derived from 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
FungicideDeveloperYear of First Registration (Approx.)Key Target Pathogens
IsopyrazamSyngenta2010Septoria tritici, Ramularia
SedaxaneSyngenta2011Seed-borne and soil-borne fungi
BixafenBayer2011Rusts, Septoria, Fusarium
FluxapyroxadBASF2012Powdery mildew, rusts, leaf spots
BenzovindiflupyrSyngenta2012A broad range of foliar diseases

Experimental Protocols: Evaluating the Efficacy of Pyrazole Carboxamide Fungicides

The following protocols provide a framework for the laboratory and greenhouse evaluation of novel fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the growth of a target fungal pathogen.

Causality: By exposing the fungus to the test compound in a controlled in vitro environment, this protocol directly assesses the intrinsic fungicidal or fungistatic activity of the molecule, independent of host plant factors.

Materials:

  • Test compounds (e.g., novel pyrazole carboxamide derivatives)

  • Technical grade 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (as a negative control/intermediate)

  • Commercial standard fungicide (e.g., boscalid, fluxapyroxad)

  • Target fungal isolates (e.g., Alternaria solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare 10,000 ppm stock solutions of the test compounds, the carboxylic acid intermediate, and the standard fungicide in DMSO.

  • Media Preparation: Autoclave PDA and cool to 50-55°C. Amend the molten PDA with the stock solutions to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Include a DMSO-only control. Pour the amended PDA into sterile petri dishes.

  • Fungal Inoculation: From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound using probit analysis.

Expected Outcome: Novel active derivatives will show significant growth inhibition and low EC50 values, while the carboxylic acid intermediate is expected to have minimal activity.

Protocol 2: Greenhouse Efficacy Trial on a Host-Pathogen System

This protocol evaluates the protective and curative activity of a compound in a more realistic, whole-plant system.

Causality: This experiment assesses the compound's ability to be absorbed by the plant, translocate to the site of infection, and inhibit pathogen development in the presence of host-pathogen interactions.

Materials:

  • Test compounds formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Host plants (e.g., tomato plants for Alternaria solani, grapevines for Botrytis cinerea)

  • Spore suspension of the target pathogen

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray application equipment

Procedure:

  • Plant Propagation: Grow healthy, uniform host plants to the appropriate growth stage (e.g., 4-6 true leaves for tomato).

  • Compound Application:

    • Protective Treatment: Apply the formulated test compounds to the plants at various rates (e.g., 10, 50, 100 ppm) 24 hours before inoculation with the pathogen.

    • Curative Treatment: Apply the formulated test compounds 24 hours after inoculation with the pathogen.

    • Include an untreated control and a commercial standard treatment.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., 1 x 10^5 spores/mL) and spray it evenly onto the foliage of the plants until runoff.

  • Incubation: Place the plants in a high-humidity chamber for 48 hours to promote infection, then move them to a greenhouse bench with optimal conditions for disease development.

  • Disease Assessment: 7-14 days after inoculation, assess the disease severity on each leaf using a standardized rating scale (e.g., 0-100% leaf area affected).

  • Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

Expected Outcome: Effective compounds will significantly reduce disease severity in both protective and curative treatments compared to the untreated control.

Visualization of Key Concepts

Diagram 1: Synthesis Pathway of Pyrazole Carboxamide Fungicides

This diagram illustrates the general synthetic route from the core intermediate to the final active ingredient.

Synthesis_Pathway Intermediate 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid AcidChloride Acid Chloride Derivative Intermediate->AcidChloride Thionyl Chloride (SOCl2) ActiveIngredient Pyrazole Carboxamide Fungicide (Active Ingredient) AcidChloride->ActiveIngredient Condensation Reaction Amine Specific Amine Moiety Amine->ActiveIngredient Condensation Reaction

Caption: General synthesis of pyrazole carboxamide fungicides.

Diagram 2: Mode of Action - SDHI Fungicides

This diagram depicts the inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Mode_of_Action cluster_Mitochondrion Fungal Mitochondrion ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II Succinate Dehydrogenase (SDH) ComplexII:f0->ComplexIII Fumarate Fumarate ComplexII:f1->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV Succinate Succinate Succinate->ComplexII:f1 SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII:f1 Inhibition

Caption: Inhibition of succinate dehydrogenase by pyrazole carboxamides.

Conclusion and Future Perspectives

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone of modern fungicide development. Its derivatives, the pyrazole carboxamide SDHIs, have become indispensable tools for disease management in a wide array of agricultural systems. The continued exploration of this chemical space, guided by the protocols and principles outlined in this guide, holds significant promise for the discovery of next-generation fungicides with improved efficacy, enhanced environmental profiles, and novel resistance-breaking capabilities. As the challenges of feeding a growing world intensify, the legacy of this remarkable molecule in safeguarding our food supply is set to endure.

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed. Available at: [Link]

  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem. Available at: [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. Available at: [Link]

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410) - AERU. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1 H -pyrazole-4-carboxylic acid - Grokipedia. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. Available at: [Link]

Sources

use of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid as a fungicide intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Use of 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid as a Fungicide Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound. This compound is a critical building block for a modern class of agricultural fungicides known as pyrazole carboxamides, which function as Succinate Dehydrogenase Inhibitors (SDHI). We will detail the strategic importance of this intermediate, provide a robust protocol for its synthesis and characterization, and demonstrate its subsequent conversion into a representative fungicide. The protocols are designed with causality and self-validation in mind, supported by authoritative references to ensure scientific integrity.

The Strategic Importance of the Pyrazole Carboxamide Scaffold in Fungicide Design

Pyrazole carboxamide derivatives have become a cornerstone of modern crop protection, primarily due to their potent and specific mechanism of action.[1] Their commercial success is rooted in their ability to effectively control a broad spectrum of plant pathogenic fungi.

Mechanism of Action: Inhibition of Fungal Respiration

The primary target for pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain.[2][3] SDH plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle and is integral to the electron transport chain, which is responsible for the bulk of ATP production.

These fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, effectively blocking the transfer of electrons from succinate to ubiquinone.[2] This disruption of the respiratory process has catastrophic consequences for the fungal cell, leading to:

  • Inhibition of ATP Synthesis: The cell's primary energy currency is depleted, halting energy-dependent cellular processes.

  • Metabolic Gridlock: The Krebs cycle is disrupted, affecting the biosynthesis of essential precursors.

  • Oxidative Stress: The impaired electron flow can lead to the formation of damaging reactive oxygen species (ROS).[2]

This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and, ultimately, cell death.

SDHI Mechanism of Action Succinate Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Ubiquinone (CoQ) SDH->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII e- transfer ATP ATP Synthesis ComplexIII->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Binds & Inhibits (Qp site)

Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides.

The Role of Key Structural Motifs

The efficacy of these fungicides is highly dependent on the specific substituents on the pyrazole ring. The this compound intermediate incorporates two such critical features:

  • The Difluoromethyl Group (-CHF₂): The inclusion of fluorine-containing groups is a well-established strategy in agrochemical design. The difluoromethyl group, in particular, offers a unique balance of properties. Compared to a simple methyl group or a trifluoromethyl group, the -CHF₂ moiety moderately regulates the molecule's lipophilicity, metabolic stability, and bioavailability.[4][5] It can also act as a weak hydrogen bond donor, potentially enhancing binding affinity with the target enzyme.[6] Its unique electronic properties make it an effective bioisostere for groups like alcohols or thiols.[7]

  • The Chlorine Atom (-Cl): Halogenation at the 4-position of the pyrazole ring is crucial for locking the molecule into the correct conformation for optimal binding to the SDH enzyme.

Synthesis of this compound

The following section outlines a robust, multi-step protocol for the laboratory-scale synthesis of the title intermediate. The proposed pathway is based on established organofluorine and heterocyclic chemistry principles.

Synthesis Workflow Start Ethyl 2,3-Dioxobutanoate Step1 Cyclocondensation (+ Difluoromethylhydrazine) Start->Step1 Intermediate1 Ethyl 1-(difluoromethyl)-1H- pyrazole-3-carboxylate Step1->Intermediate1 Step2 Chlorination (e.g., NCS) Intermediate1->Step2 Intermediate2 Ethyl 4-chloro-1-(difluoromethyl)- 1H-pyrazole-3-carboxylate Step2->Intermediate2 Step3 Saponification (e.g., LiOH) Intermediate2->Step3 FinalProduct 4-Chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic Acid Step3->FinalProduct

Sources

Application Notes and Protocols: Amide Coupling with 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of amide bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Pyrazole carboxamides, a prominent class of compounds, are known for their diverse biological activities, including fungicidal and potential therapeutic applications.[4][5][6][7][8][9] This guide provides a comprehensive overview and detailed protocols for the amide coupling of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[10]

The inherent electronic properties of this compound, influenced by the electron-withdrawing chloro and difluoromethyl groups, can present unique challenges in achieving efficient amide coupling. This document will explore various coupling methodologies, offering insights into reagent selection and reaction optimization to overcome these challenges. The protocols described herein are designed to be robust and adaptable for researchers engaged in drug discovery and development.

The Chemistry of Amide Bond Formation: A Mechanistic Perspective

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[12][13][14] This activation is the fundamental principle behind the use of coupling reagents.

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, acylisourea, or acylphosphonium species.[12][13]

  • Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon of the intermediate, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the activated leaving group.

The choice of coupling reagent and additives is critical, as it can influence reaction rates, yields, and the suppression of side reactions like racemization, especially when dealing with chiral substrates.[13][15]

Common Coupling Reagents and Their Mechanisms

Several classes of coupling reagents are routinely employed in organic synthesis. Understanding their mechanisms is key to selecting the optimal conditions for a specific transformation.

1. Carbodiimides (e.g., EDC, DCC, DIC)

Carbodiimides are widely used for their effectiveness and relatively low cost.[12][14][16] N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification.[13][17]

The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[14] This intermediate can then react with the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea, a common side product.[13] To mitigate this and enhance reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[2][13] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[13]

2. Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP)

These reagents are known for their high efficiency and are often the reagents of choice for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[3][13]

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt that reacts with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[18][19][20] The HOAt anion, a byproduct of the initial reaction, facilitates the formation of this active ester, which then readily reacts with the amine to yield the desired amide.[18]

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that functions similarly, forming a benzotriazole-based active ester.

3. Phosphonic Anhydrides (e.g., T3P®)

Propanephosphonic acid anhydride (T3P®) is a versatile and "green" coupling reagent known for its high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies workup.[15][21][22] The mechanism involves the activation of the carboxylic acid by T3P® to form a mixed phosphonic-carboxylic anhydride.[15][23] This activated intermediate is then attacked by the amine to furnish the amide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a representative amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for many standard amide couplings.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM or DMF (0.1-0.5 M) at 0 °C, add the amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: T3P® Mediated Amide Coupling

This protocol offers an efficient and environmentally friendly alternative with a straightforward workup.

Materials:

  • This compound

  • Amine

  • Propanephosphonic acid anhydride (T3P®, typically as a 50% solution in EtOAc or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc) or another suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent such as EtOAc.

  • Add pyridine (2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.) to the mixture.

  • Add T3P® (1.5 eq. of the cyclic trimer) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Data Presentation: Comparison of Coupling Methods

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Key AdvantagesPotential Drawbacks
EDC/HOBt DIPEA/TEADCM/DMF0 to RT12-24Cost-effective, water-soluble byproduct (EDC).Can form N-acylurea byproduct, may require longer reaction times.
HATU DIPEADMFRT2-16High efficiency, suitable for difficult couplings.Higher cost, potential for side reactions if not handled properly.
T3P® Pyridine/DIPEAEtOAc0 to RT1-4Green reagent, fast reaction times, easy workup.May require careful handling of the reagent solution.

Experimental Workflow and Logic

The selection of an appropriate amide coupling protocol is a critical step in the synthesis of pyrazole carboxamides. The following workflow outlines a logical approach to developing and optimizing the reaction conditions.

AmideCouplingWorkflow cluster_0 Reaction Planning cluster_1 Execution and Monitoring cluster_2 Workup and Purification cluster_3 Optimization Start Define Substrates: This compound + Amine ReagentSelection Select Coupling Reagent and Base (e.g., EDC/HOBt, HATU, T3P®) Start->ReagentSelection SolventChoice Choose Appropriate Solvent (DCM, DMF, EtOAc) ReagentSelection->SolventChoice ReactionSetup Set up Reaction (Stoichiometry, Temperature) SolventChoice->ReactionSetup Monitoring Monitor Reaction Progress (TLC, LC-MS) ReactionSetup->Monitoring Workup Aqueous Workup (Extraction, Washes) Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis Evaluation Evaluate Yield and Purity Analysis->Evaluation OptimizationLoop Optimize Conditions (Reagent, Solvent, Temp.) Evaluation->OptimizationLoop End End Evaluation->End Successful Synthesis Troubleshooting Troubleshoot (Incomplete reaction, side products) Troubleshooting->OptimizationLoop OptimizationLoop->ReagentSelection Re-evaluate OptimizationLoop->Troubleshooting If necessary

Caption: A logical workflow for amide coupling reactions.

Conclusion

The successful synthesis of amides from this compound is readily achievable through the careful selection of coupling reagents and optimization of reaction conditions. This guide provides researchers with a foundational understanding of the underlying principles and practical, detailed protocols for performing these critical transformations. By leveraging the information presented, scientists in the field of drug development can efficiently synthesize novel pyrazole carboxamides for further biological evaluation.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • European Patent Office. (2022, June 8). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - EP 4008715 A1. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • Reddit. (n.d.). amide coupling help. Retrieved from [Link]

  • PubMed. (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Wiley Online Library. (2016, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]

  • ACS Publications. (2016, September 22). Nonclassical Routes for Amide Bond Formation. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereochemical Aspects of T3P Amidations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ResearchGate. (2007, August 25). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

Sources

Application Note: A Validated HPLC-MS/MS Method for the Accurate Quantification of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated analytical method for the precise quantification of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a critical intermediate in the synthesis of modern agrochemicals and pharmaceuticals.[1] The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), ensuring high selectivity, sensitivity, and accuracy. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. All procedures have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure fitness for purpose and reliability of results.[2]

Introduction and Method Rationale

This compound is a key building block in the synthesis of various biologically active molecules, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[3] Its purity and concentration in reaction mixtures and final products are critical quality attributes that necessitate a reliable quantitative method.

Rationale for Method Selection:

  • High-Performance Liquid Chromatography (HPLC): The analyte is a polar, non-volatile carboxylic acid, making it ideally suited for separation via reversed-phase HPLC. Gas chromatography (GC) would require derivatization to increase volatility, which adds complexity and potential for error.[4]

  • Tandem Mass Spectrometry (MS/MS) Detection: While UV detection is possible, MS/MS provides superior selectivity and sensitivity. It allows for unequivocal identification and quantification of the target analyte, even in the presence of co-eluting impurities or complex matrices. For this acidic molecule, Electrospray Ionization (ESI) in negative ion mode is the optimal interface, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, ensuring a strong and consistent signal.

This combination of HPLC with MS/MS detection provides the gold standard for quantitative analysis, offering a powerful tool for process monitoring, impurity profiling, and stability testing.

Experimental Protocol

Materials and Reagents
  • Analyte Standard: this compound, reference grade (>99% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (LC-MS grade, >99%).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve and bring to volume with the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and is typically stable for up to 3 months.[5]

2.2.2. Working Standard Solutions

  • Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards.

  • A recommended calibration range is 1.0 ng/mL to 1000 ng/mL, covering the expected linear range of the instrument.

2.2.3. Sample Preparation

  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove particulates before injection. This step is critical to prevent clogging of the HPLC system and to ensure the longevity of the analytical column.

Instrumentation and Conditions
Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Analytical Column Waters XBridge C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 10% B to 95% B over 8 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 500°C
MRM Transitions Q1 (m/z): 195.0, Q3 (m/z): 150.9 (Quantifier), 131.0 (Qualifier)
Collision Energy Optimized for specific instrument (typically -15 to -30 eV)

Causality Behind Experimental Choices:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the pyrazole ring structure.

  • Formic Acid: The addition of 0.1% formic acid to the mobile phase serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid group is protonated (neutral), leading to better retention and sharper peak shapes, and it provides a source of protons to aid in the ionization process for other potential analytes, though for negative ESI, it primarily ensures consistent mobile phase pH.[6]

  • Gradient Elution: A gradient program is used to ensure that the analyte is eluted with a sharp peak shape and that any more hydrophobic impurities are effectively washed from the column after each run.

  • Negative ESI: As a carboxylic acid, the analyte readily loses a proton in the ESI source to form the negatively charged ion [M-H]⁻ (m/z 195.0), which is ideal for sensitive detection.[7]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides superior selectivity. The precursor ion (Q1) is selected, fragmented, and specific product ions (Q3) are monitored. This two-stage filtering process drastically reduces chemical noise and allows for accurate quantification even at very low levels.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as outlined in ICH guidelines.[8][9]

G cluster_validation Method Validation Workflow Specificity Specificity (Analyte vs. Matrix/Impurities) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD of Replicates) Linearity->Precision ValidatedMethod Validated Quantitative Method Accuracy->ValidatedMethod LOQ Limit of Quantification (LOQ) (S/N ≥ 10) Precision->LOQ Precision->ValidatedMethod LOD Limit of Detection (LOD) (S/N ≥ 3) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness (Small Method Variations) Robustness->ValidatedMethod

Caption: Logical flow of the method validation process.

  • Specificity: The method's ability to selectively detect and quantify the analyte in the presence of impurities and matrix components. This is demonstrated by the unique MRM transition and lack of interfering peaks in blank samples.

  • Linearity and Range: Assessed by preparing a calibration curve from at least five standard concentrations. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Determined by a spike-recovery experiment, where a known amount of analyte is added to a blank matrix. The recovery should be within 90-110%.

  • Precision:

    • Repeatability: The precision of multiple measurements of the same sample under the same conditions on the same day (%RSD ≤ 2%).

    • Intermediate Precision: The precision of measurements on different days with different analysts (%RSD ≤ 3%).

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (S/N), typically being 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

Representative Results

The following table summarizes the typical performance characteristics expected from this validated method.

Validation Parameter Acceptance Criterion Typical Result
Linearity (r²) ≥ 0.9950.9992
Range -1.0 - 1000 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%
Precision - Repeatability (%RSD) ≤ 2.0%1.2%
Precision - Intermediate (%RSD) ≤ 3.0%2.1%
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL

Comprehensive Workflow Diagram

G cluster_workflow Quantification Workflow Sample 1. Sample Receipt & Weighing Prep 2. Dissolution & Sonication Sample->Prep Filter 3. Filtration (0.22 µm PTFE) Prep->Filter HPLC 4. HPLC Injection & Separation Filter->HPLC MS 5. MS/MS Detection (Negative ESI, MRM) HPLC->MS Data 6. Data Integration & Quantification MS->Data Report 7. Final Report (Concentration) Data->Report

Caption: Step-by-step experimental workflow.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable protocol for the quantification of this compound. The method exhibits excellent performance characteristics in line with ICH validation guidelines, making it suitable for routine use in quality control, process development, and research environments.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • Ma, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

  • De Gruyter. (2016). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]

  • ResearchGate. (2017). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available at: [Link]

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Available at: [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity assessment of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals, particularly a class of fungicides that act as succinate dehydrogenase inhibitors.[1][2] Given its role, a reliable analytical method is paramount for quality control in manufacturing and development. The described method utilizes reversed-phase chromatography with a C18 stationary phase and a simple isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape, resolution, and reproducibility. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, and precision.[3][4][5]

Principle of the Method: A Rationale-Driven Approach

The successful separation of this compound by reversed-phase HPLC hinges on controlling its ionization state. As a carboxylic acid, the analyte is polar and has an estimated pKa of approximately 2.40.[6] In a neutral mobile phase, the carboxylic acid group would be deprotonated (ionized), making the molecule highly polar and resulting in poor retention and distorted peak shape on a non-polar C18 column.[7][8]

To overcome this, the method employs an acidified mobile phase. By adding 0.1% formic acid to the aqueous component, the mobile phase pH is maintained well below the analyte's pKa.[9] This ensures that the carboxylic acid group remains in its protonated, non-ionized form. In this state, the molecule is significantly less polar, allowing for effective hydrophobic interactions with the C18 stationary phase, leading to predictable retention, enhanced peak symmetry, and reliable quantification.[9][10] The selection of a C18 column provides a highly hydrophobic stationary phase, which is ideal for retaining the non-ionized form of the analyte.[10][11]

The logic behind the development of this analytical method is illustrated in the diagram below.

MethodDevelopment Analyte Analyte Properties: 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid Properties Key Characteristics: - Polar Molecule - Acidic (pKa ≈ 2.40) Analyte->Properties is defined by Challenge Analytical Challenge: Poor retention and peak shape in standard RP-HPLC Properties->Challenge leads to Mode Chromatography Mode Selection: Reversed-Phase (RP-HPLC) Challenge->Mode addressed by Strategy Core Strategy: Suppress Ionization Mode->Strategy requires Conditions Optimized Conditions Strategy->Conditions Column Stationary Phase: C18 Column (Hydrophobic) Conditions->Column MobilePhase Mobile Phase: Acidified with 0.1% Formic Acid (pH < pKa) Conditions->MobilePhase Validation Method Validation: ICH Q2(R1) Guidelines Conditions->Validation verified by

Caption: Logical workflow for HPLC method development.

Materials and Methodology

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chemicals and Reagents
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (ACS Grade, ~99%)

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Experimental Protocols

The entire analytical workflow, from sample preparation to data reporting, is a systematic process designed to ensure data integrity and reproducibility.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Prep_Mobile 1. Mobile Phase Preparation Equilibrate 4. System Equilibration Prep_Mobile->Equilibrate Prep_Std 2. Standard Solution Preparation SST 5. System Suitability Test (SST) Prep_Std->SST Prep_Sample 3. Sample Solution Preparation Sequence 6. Run Analysis Sequence Prep_Sample->Sequence Equilibrate->SST SST->Sequence If Pass Processing 7. Data Processing & Integration Sequence->Processing Calculation 8. Calculation of Results Processing->Calculation Report 9. Final Report Generation Calculation->Report

Caption: Step-by-step analytical workflow diagram.

Protocol 1: Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This matches the mobile phase to avoid solvent effects during injection.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Target concentration 100 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve in diluent, dilute to 5.0 mL in a 50 mL volumetric flask, and mix. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: System Operation and Analysis
  • System Setup: Set up the HPLC system according to the parameters in the Chromatographic Conditions table.

  • Equilibration: Purge the system and pump the mobile phase (50% A / 50% B) through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution (100 µg/mL).

    • The system is deemed suitable for analysis if the acceptance criteria in the table below are met.

  • Analysis Sequence: Once SST criteria are met, inject the blank, followed by the sample solutions. It is good practice to bracket the sample injections with injections of the working standard to monitor for any drift in instrument response.

  • Data Processing: Integrate the peak area of the analyte in all chromatograms.

  • Calculation: Calculate the concentration of this compound in the sample using the following formula:

    Concentration (mg/g) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

    Where:

    • Area_Sample = Peak area of the analyte in the sample chromatogram

    • Area_Std = Average peak area of the analyte from the bracketing standard injections

    • Conc_Std = Concentration of the Working Standard Solution (in µg/mL)

    • Conc_Sample = Nominal concentration of the sample solution (in µg/mL)

    • Purity_Std = Purity of the reference standard (e.g., 0.995)

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[4] The results confirm that the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaResult
System Suitability %RSD of Peak Area: ≤ 2.0%Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000%RSD = 0.5%Tailing Factor = 1.2Plates = 8500
Specificity No interference from blank or placebo at the retention time of the analyte.Passed. The analyte peak was well-resolved from any potential impurities.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998 over the range of 20-150 µg/mL (80-120% of the working concentration).[12]
Accuracy (% Recovery) 98.0% - 102.0%Average recovery of 99.7% for samples spiked at three concentration levels (80%, 100%, 120%).
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Repeatability %RSD = 0.8%Intermediate %RSD = 1.1%
LOD & LOQ Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1LOD = 0.1 µg/mLLOQ = 0.3 µg/mL
Robustness %RSD ≤ 2.0% after minor changes to method parameters.The method was robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Conclusion

The reversed-phase HPLC method described provides a simple, rapid, and reliable means for the quantitative determination of this compound. The rationale-based design, centered on suppressing analyte ionization, yields excellent chromatographic performance. The comprehensive validation demonstrates that the method is accurate, precise, and specific, making it highly suitable for routine quality control analysis in both research and industrial manufacturing environments.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Technology Networks. [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Acta Crystallographica Section E. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • 4-Chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 589702. PubChem. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

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Application Notes & Protocols: NMR Spectroscopy of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid and its associated derivatives. These compounds are significant scaffolds in the development of modern agrochemicals and pharmaceuticals, making their unambiguous structural characterization and purity assessment a critical step in the research and development pipeline.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation for ¹H, ¹³C, and ¹⁹F NMR. The unique spectral features arising from the difluoromethyl and chloro substituents are discussed in detail, providing a framework for confident structural elucidation.

Introduction: The Structural Challenge and the NMR Solution

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The pyrazole core, functionalized with a carboxylic acid, a chlorine atom, and a difluoromethyl group, presents a unique analytical challenge. Each substituent electronically influences the pyrazole ring, leading to a complex and information-rich NMR profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of these molecules. It provides atom-level connectivity information, stereochemical insights, and quantitative assessment. Specifically, a multi-nuclear approach is essential:

  • ¹H NMR provides information on the number and environment of protons.

  • ¹³C NMR reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR is particularly crucial for fluorinated compounds, offering high sensitivity and a wide chemical shift range with no background interference from biological matrices.[3][4]

This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Core Principles: Understanding the Spectra of Fluorinated Pyrazoles

The presence of the -CHF₂ group is the most defining feature in the NMR spectra of these compounds. The fluorine atoms induce characteristic splitting patterns through spin-spin coupling with both ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum is relatively simple but highly diagnostic. Key expected signals include:

  • Pyrazole H-5 Proton: A singlet, typically observed in the aromatic region. Its precise chemical shift is influenced by the substituents on the ring.

  • Difluoromethyl Proton (-CHF₂): This proton's signal is of paramount importance. It appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF ). The typical coupling constant is in the range of 50-60 Hz.[5]

  • Carboxylic Acid Proton (-COOH): This proton usually appears as a broad singlet at a downfield chemical shift (>10 ppm). Its visibility and sharpness are highly dependent on the solvent, concentration, and presence of water. In solvents like DMSO-d₆, it is more readily observed.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon framework. The key features are:

  • Carbon-Fluorine Coupling: The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF ). This coupling is typically large, in the range of 230-250 Hz.

  • Long-Range Coupling: The pyrazole ring carbons, particularly C-1 and C-5, will exhibit smaller, long-range couplings to the fluorine atoms (²JCCF , ³JCCCF ), which can lead to further splitting or broadening of the signals.

  • DEPT-135/90 Experiments: These are invaluable for distinguishing between the -CHF group (positive signal in DEPT-135 and DEPT-90) and quaternary carbons (absent in DEPT spectra).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and specific technique for these molecules.[6]

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of ¹H.[3]

  • Diagnostic Signal: The two equivalent fluorine atoms of the -CHF₂ group will give rise to a single signal.

  • Splitting Pattern: In a proton-coupled ¹⁹F spectrum, this signal will appear as a doublet due to coupling with the single proton (²JHF ), mirroring the splitting seen in the ¹H spectrum. This provides unambiguous confirmation of the -CHF₂ moiety.

Data Presentation: Typical Spectroscopic Parameters

The following tables summarize typical chemical shifts and coupling constants for this compound. Note that exact values will vary depending on the solvent, concentration, and specific derivative.

Table 1: Typical Chemical Shift (δ) Ranges

NucleusFunctional GroupTypical δ (ppm)MultiplicityNotes
¹H Pyrazole H-57.5 - 8.5s
-CHF₂6.8 - 7.8t
-COOH12.0 - 14.0br sSolvent dependent
¹³C -COOH160 - 165s
Pyrazole C-3140 - 145t (³JCF)Coupled to -CHF₂
Pyrazole C-5135 - 140s
Pyrazole C-4110 - 115s
-CHF₂110 - 120t (¹JCF)Large coupling constant
¹⁹F -CHF₂-110 to -125dReferenced to CFCl₃ (δ=0 ppm)

Table 2: Typical Coupling Constants (J)

CouplingTypeTypical Value (Hz)Significance
²JHF Geminal50 - 60 HzConfirms -CHF₂ group
¹JCF One-Bond230 - 250 HzIdentifies the carbon of the -CHF₂ group
³JCCCF Three-Bond2 - 5 HzCan help in assigning pyrazole carbons

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. It must fully dissolve the analyte without its signals obscuring important regions of the spectrum. For carboxylic acids, a hydrogen-bond-accepting solvent like DMSO-d₆ is superior as it slows the exchange of the acidic proton, allowing for its observation.

  • Weighing: Accurately weigh 5-10 mg of the pyrazole derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. For routine analysis, the residual solvent peak can be used for ¹H and ¹³C referencing. For ¹⁹F, an external standard or referencing to the spectrometer's internal lock frequency calibrated with a known standard is common.

Protocol 2: NMR Data Acquisition

Causality: The acquisition parameters are chosen to balance signal-to-noise, resolution, and experimental time. For ¹³C NMR, more scans are necessary due to the low natural abundance of the nucleus. A sufficient relaxation delay (D1) is vital for accurate integration, especially in ¹³C and quantitative ¹H experiments.[7]

Parameter¹H Acquisition¹³C Acquisition¹⁹F Acquisition
Pulse Program zg30zgpg30zg
Spectrometer Freq. 400 MHz or higher100 MHz or higher376 MHz or higher
Spectral Width -2 to 16 ppm-10 to 220 ppm-50 to -250 ppm
Number of Scans (NS) 8 - 161024 - 409616 - 64
Relaxation Delay (D1) 2 - 5 s2 s2 s
Acquisition Time (AQ) ~ 3 - 4 s~ 1 - 2 s~ 2 - 3 s
Temperature 298 K298 K298 K

Self-Validation: For ¹⁹F analysis, acquire both proton-coupled and proton-decoupled spectra. The collapse of the doublet to a singlet in the decoupled spectrum provides definitive proof of the H-F coupling.

Visualization of Key Concepts

Diagrams are essential for visualizing molecular structure and experimental design.

Caption: Structure of this compound.

G H5 H5 C5 C5 C4 C4 C3 C3 F_CHF2 F-CHF2 C3->F_CHF2 ³JCCCF (2-5 Hz) N2 N2 N1 N1 C_CHF2 C-CHF2 C_CHF2->F_CHF2 ¹JCF (240 Hz) H_CHF2 H-CHF2 H_CHF2->F_CHF2 ²JHF (55 Hz)

Caption: Key NMR J-coupling interactions in the pyrazole scaffold.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Solvent (0.6 mL) weigh->dissolve H1 ¹H NMR dissolve->H1 C13 ¹³C & DEPT dissolve->C13 F19 ¹⁹F NMR (coupled & decoupled) dissolve->F19 process FT, Phasing, Baseline Correction F19->process analyze Assign Signals & J-couplings process->analyze confirm Structure Confirmation analyze->confirm

Caption: Standard workflow for NMR analysis of pyrazole derivatives.

Spectral Interpretation: A Case Study

Let's consider the expected spectra for the parent acid, this compound, in DMSO-d₆.

  • ¹H NMR:

    • A broad singlet around 13.5 ppm (1H, -COOH).

    • A singlet around 8.2 ppm (1H, Pyrazole H-5).

    • A triplet centered around 7.5 ppm (1H, -CHF₂) with a J-coupling of approximately 55 Hz . The integration of these signals should be in a 1:1:1 ratio.

  • ¹³C NMR (Proton Decoupled):

    • A singlet around 162 ppm (C=O).

    • A triplet around 142 ppm (C-3), split by the two fluorine atoms.

    • A singlet around 138 ppm (C-5).

    • A triplet around 115 ppm (CHF₂), split by the two fluorine atoms with a large ¹JCF of ~240 Hz.

    • A singlet around 112 ppm (C-4).

  • ¹⁹F NMR (Proton Coupled):

    • A doublet centered around -120 ppm (-CHF₂) with a J-coupling of approximately 55 Hz . This coupling constant must match the ²JHF value observed in the ¹H spectrum.

Trustworthiness through Cross-Validation: The entire structural assignment is a self-validating system. The observation of a proton as a triplet and two fluorines as a doublet, with an identical coupling constant, provides extremely high confidence in the assignment of the -CHF₂ group. Further confirmation from 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can correlate the pyrazole proton (H-5) to carbons C-4 and C-3, solidifying the regiochemistry of the substituents.[8][9]

Conclusion

The NMR spectroscopic characterization of this compound and its derivatives is a robust and reliable process when a systematic, multi-nuclear approach is employed. The unique spectral signatures imparted by the difluoromethyl group, particularly the characteristic H-F and C-F coupling constants, serve as powerful diagnostic tools for structural verification and purity assessment. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize these important chemical entities.

References

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2017). ResearchGate. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008. PubChem. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Barhoumi, A., et al. (2023). 3-Difluormethyl-5-carbomethoxy-2,4-pyrazole: Molecular mechanism of the formation and molecular docking study. ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2018). IntechOpen. [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2021). ACS Publications. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI. [Link]

  • Gerig, J. T. (1997). Fluorine NMR. ResearchGate. [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Organic Chemistry Portal. [Link]

  • 19Fluorine NMR. University of Ottawa. [Link]

  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. [Link]

  • 19F & 31P NMR Spectroscopy. YouTube. [Link]

  • 4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester. Oakwood Chemical. [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). NIH. [Link]

  • Coupling Constants and Structure: Vicinal Couplings. University of Wisconsin-Madison. [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2016). PMC - NIH. [Link]

  • Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol. (2020). RSC Publishing. [Link]

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mass spectrometry of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern agrochemical and pharmaceutical development, pyrazole carboxylic acid derivatives represent a cornerstone of innovation. These heterocyclic compounds are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including potent fungicides and therapeutic agents.[1][2] this compound is a key building block for several modern succinate dehydrogenase inhibitor (SDHI) fungicides, a class of compounds essential for controlling a broad spectrum of plant fungal diseases.[3][4]

The precise characterization and quantification of this molecule are critical for process optimization, quality control, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this purpose. This document provides a detailed technical guide for the analysis of this compound, outlining robust protocols from sample preparation to data interpretation. The methodologies described herein are designed to be self-validating, ensuring high confidence in analytical outcomes for researchers, scientists, and drug development professionals.

Analyte Properties and Mass Spectrometric Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

  • Chemical Formula: C₅H₃ClF₂N₂O₂

  • Molar Mass: 196.54 g/mol

  • Structure:

    
    (A representative image would be placed here in a full document)
    

The presence of a carboxylic acid group (pKa ≈ 2-4) makes the molecule acidic, readily deprotonating to form a negative ion. This is the primary consideration for choosing the ionization mode. The difluoromethyl group and the chlorine atom provide distinctive isotopic patterns that are invaluable for confident identification.[5][6]

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to final data analysis. Each step is optimized to ensure maximum recovery, stability, and detection sensitivity for the target analyte.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolution & Dilution in Methanol/Water prep2 Vortex & Sonicate (if necessary) prep1->prep2 prep3 Filtration (0.22 µm PTFE filter) prep2->prep3 lc HPLC Separation (Reversed-Phase C18) prep3->lc Inject into LC System ms Mass Spectrometry (ESI Negative Mode) lc->ms data1 Peak Integration & Quantification ms->data1 Acquire Data data2 Fragmentation Analysis & Confirmation data1->data2 end end data2->end Final Report

Caption: Overall experimental workflow from sample handling to data analysis.

Detailed Experimental Protocols

Part 1: Sample Preparation

The goal of sample preparation is to solubilize the analyte and remove particulates that could interfere with the analysis or damage the instrumentation.[7][8]

Reagents and Materials:

  • This compound standard

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters

  • Autosampler vials with septa caps

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol. This high concentration stock should be stored at 4°C.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of a 50:50 (v/v) methanol/water solution. This ensures compatibility with the initial mobile phase conditions.[9]

  • Final Sample (0.1 µg/mL): Further dilute 100 µL of the working solution into 9.9 mL of 50:50 methanol/water. This concentration is typically suitable for modern high-sensitivity mass spectrometers.

  • Filtration: Prior to injection, filter the final sample through a 0.22 µm PTFE syringe filter into an autosampler vial. This step is critical to remove any microparticulates.[8]

Part 2: Liquid Chromatography (LC) Method

Reversed-phase chromatography is ideal for retaining and separating this moderately polar molecule from potential impurities.

Parameter Condition Rationale
Column C18, 100 x 2.1 mm, 2.6 µmProvides excellent retention and peak shape for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier ensures the carboxylic acid is protonated, improving retention and peak symmetry.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 8 minA standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid overloading the column.
Part 3: Mass Spectrometry (MS) Method

Electrospray ionization in negative mode (ESI-) is the preferred method due to the acidic nature of the analyte.

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻, leading to high sensitivity.[10]
Capillary Voltage 3.0 kVStandard voltage for stable spray in negative mode.
Drying Gas Temp. 325 °CFacilitates efficient desolvation of the analyte ions.
Drying Gas Flow 10 L/minOptimal for removing solvent vapor.
Nebulizer Pressure 45 psiCreates a fine aerosol for efficient ionization.
Scan Mode Full Scan (MS1) & Targeted MS/MSFull scan for identification; MS/MS for structural confirmation and quantification.
MS1 Scan Range m/z 50 - 300Covers the expected mass of the precursor and potential low-mass fragments.
Precursor Ion m/z 195.0The [M-H]⁻ ion of the analyte.[10]
Collision Energy 10-30 eV (Ramped)A range of collision energies ensures the generation of a rich spectrum of fragment ions.

Data Analysis and Interpretation

Confident identification relies on a combination of retention time, accurate mass measurement of the precursor ion, the characteristic isotopic pattern, and the MS/MS fragmentation spectrum.

Expected Precursor Ions

The presence of one chlorine atom results in a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with approximately one-third the intensity of the ³⁵Cl peak (M).

Ion Formula Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl) Expected Ratio
[M-H]⁻ C₅H₂ClF₂N₂O₂⁻194.9825196.9796~3:1
[M+H]⁺ C₅H₄ClF₂N₂O₂⁺196.9982198.9952~3:1
Proposed Fragmentation Pathway

Under collision-induced dissociation (CID), the [M-H]⁻ precursor ion is expected to fragment through predictable pathways. The most labile bond is often the carboxylic acid group, leading to a characteristic loss of CO₂.

Fragmentation cluster_frags Key Fragment Ions parent [M-H]⁻ m/z 195.0 C₅H₂ClF₂N₂O₂⁻ frag1 Loss of CO₂ m/z 151.0 C₄H₂ClF₂N₂⁻ parent->frag1 - CO₂ (44 Da) frag2 Loss of CHF₂ m/z 144.0 C₄H₂ClN₂O₂⁻ parent->frag2 - CHF₂ (51 Da) frag3 Loss of CO₂ & Cl m/z 116.0 C₄H₂F₂N₂⁻ frag1->frag3 - Cl (35 Da)

Caption: Proposed MS/MS fragmentation pathway for the [M-H]⁻ ion.

Interpretation Notes:

  • Decarboxylation: The primary and most common fragmentation for a carboxylic acid is the neutral loss of CO₂ (44 Da), resulting in a fragment at m/z 151.0. This is often the base peak in the MS/MS spectrum.

  • Loss of Difluoromethyl Group: Cleavage of the N-C bond can result in the loss of the difluoromethyl radical (•CHF₂), although loss of the entire group (51 Da) from the protonated molecule is more common in positive mode, a corresponding fragment from the deprotonated species might be observed at m/z 144.0.

  • Secondary Fragmentation: The decarboxylated fragment (m/z 151.0) can further lose a chlorine atom to yield a fragment at m/z 116.0.

The combination of the precursor m/z 195.0 and the presence of these key fragments provides a highly specific fingerprint for the unambiguous identification of this compound.

References

  • Crystal Structure of 4-chloro-1H-pyrazole-3-carboxylic acid. (n.d.). De Gruyter.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
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  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007). Chromatography Forum.
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  • MSBNK-Eawag-EQ01130008. (2023). MassBank.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
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Developing Novel SDHI Fungicides from Pyrazole Carboxylic Acids: A Strategic Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate Dehydrogenase Inhibitor (SDHI) fungicides are a cornerstone of modern crop protection, prized for their broad-spectrum efficacy and unique mode of action.[1] The pyrazole carboxamide scaffold has emerged as a "privileged structure" in this class, forming the backbone of numerous commercial successes. This guide provides an in-depth, experience-driven framework for the rational design, synthesis, and biological evaluation of novel SDHI fungicides derived from pyrazole carboxylic acids. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering protocols that are robust and self-validating. This document is intended to empower researchers to navigate the complexities of the fungicide development cycle, from initial concept to lead optimization.

The Scientific Imperative: Understanding the SDHI Mechanism of Action

At the heart of every SDHI fungicide's efficacy is its ability to disrupt the fungal powerhouse: the mitochondrion. SDHIs function by inhibiting the Succinate Dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial respiratory chain.[2][3] This enzyme is a critical juncture, linking the Tricarboxylic Acid (TCA) cycle to the electron transport chain (ETC).[4]

Causality of Action: The SDH enzyme catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to ubiquinone (coenzyme Q), which shuttles them to Complex III. By blocking the ubiquinone-binding site (Q-site) of the SDH enzyme, SDHI fungicides effectively halt this electron transfer.[5] This disruption has a dual lethal effect:

  • Energy Depletion: It cripples the production of ATP, the cell's primary energy currency, leading to fungal death through energy starvation.[1][6]

  • Metabolic Gridlock: It causes a buildup of succinate, disrupting the TCA cycle and overall cellular metabolism.[2]

The binding site for SDHIs is formed by residues from the SDHB, SDHC, and SDHD subunits of the enzyme complex.[5] Understanding this binding pocket is paramount for the rational design of new, potent inhibitors.

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme (Complex II) CII Complex II (SDH) UQ Ubiquinone (Q Pool) CII->UQ e- CIII Complex III UQ->CIII e- SDHI SDHI Fungicide SDHI->CII INHIBITS (Binds to Q-site)

Caption: Mechanism of SDHI Fungicide Action.

The Pyrazole Carboxamide: A Scaffold for Success

The discovery of novel fungicides often relies on identifying and optimizing chemical scaffolds that exhibit inherent biological activity. The pyrazole-4-carboxamide structure is a quintessential example in the SDHI field.

Structural Rationale: A typical pyrazole-based SDHI fungicide is composed of two key fragments joined by an amide linker, which is crucial for binding:

  • The "Acid" Moiety: The pyrazole carboxylic acid provides the core scaffold. Substitutions on the pyrazole ring, particularly at the N1 and C3 positions, are critical for tuning the molecule's conformation and binding affinity.

  • The "Amine" Moiety: This fragment is highly variable and represents the primary point for diversification and optimization. The nature of the amine component significantly influences the fungicide's spectrum of activity, systemic properties, and overall potency. Structure-activity relationship (SAR) studies have shown that aromatic or aliphatic groups with specific substitutions are often required.[7]

The strategic combination of these two moieties allows for the creation of vast chemical libraries to screen for improved fungicidal properties.

A Framework for Development: Design, Synthesis, and Optimization

The development of a novel fungicide is an iterative process. An initial design hypothesis is followed by synthesis, which then provides the physical compounds for biological testing. The results of this testing feed back into the design of the next generation of molecules.

Development_Cycle Design Rational Design Lead Identification Structure-Activity Relationship (SAR) Analysis In Silico Docking Synthesis Chemical Synthesis Pyrazole Acid Precursor Amide Coupling Purification & Characterization Design:s->Synthesis:n Target Molecules BioEval Biological Evaluation In Vitro Antifungal Screens Enzyme Inhibition Assays In Vivo Plant Trials Synthesis:e->BioEval:w Novel Compounds Optimization Lead Optimization Potency Enhancement Spectrum Broadening Safety Profile Improvement BioEval:n->Optimization:s Bioactivity Data Optimization:w->Design:e Improved SAR Models

Caption: Iterative Cycle of Fungicide Development.

Protocol 3.1: Synthesis of the Pyrazole Carboxylic Acid Core

Rationale: The synthesis of the pyrazole carboxylic acid is the foundational step. This protocol describes a common and robust method. The final acidification step is critical for protonating the carboxylate salt to yield the desired carboxylic acid, which must be completely dry before proceeding to the next step to avoid hydrolysis of the acid chloride.

Materials:

  • Substituted hydrazine

  • Ethyl 2-formyl-3-oxobutanoate (or similar β-ketoester)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) and the β-ketoester (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature and remove the ethanol under reduced pressure. The resulting crude product is the ethyl pyrazole-4-carboxylate ester.

  • Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of NaOH (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (as monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the remaining solid (sodium pyrazole-4-carboxylate) in water and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH reaches ~2. A precipitate will form.

  • Filter the solid precipitate, wash with cold water, and dry thoroughly under vacuum. This yields the target pyrazole-4-carboxylic acid.[8]

Protocol 3.2: Amide Coupling to Synthesize Final SDHI Derivatives

Rationale: The formation of the amide bond is the key step that links the acid and amine moieties. The conversion of the carboxylic acid to an acid chloride using thionyl chloride is a classic and highly effective method for activating the carboxyl group for nucleophilic attack by the amine.[8] Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive acid chloride intermediate.

Materials:

  • Synthesized pyrazole-4-carboxylic acid (from Protocol 3.1)

  • Thionyl chloride (SOCl₂)

  • Desired substituted aniline or amine

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the pyrazole-4-carboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Add one drop of dimethylformamide (DMF) as a catalyst.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours. The suspension should become a clear solution.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazole-4-carbonyl chloride.

  • Amide Formation: Re-dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere.[9]

  • In a separate flask, dissolve the desired amine (1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.[9]

  • Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide derivative. Characterize the final compound using NMR, MS, and IR spectroscopy.[10]

Biological Evaluation: From Petri Dish to Plant

Once synthesized, the novel compounds must be rigorously tested to determine their fungicidal activity. A tiered screening approach is most efficient.

Protocol 4.1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Rationale: This primary screen provides a rapid and cost-effective method to determine the intrinsic activity of the compounds against a panel of economically important fungal pathogens. It is a self-validating system when run with a solvent control (negative) and a commercial standard (positive).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Synthesized compounds and a commercial SDHI standard (e.g., Boscalid)

  • Petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare stock solutions of the test compounds and the commercial standard in DMSO at 10 mg/mL.

  • Autoclave the PDA medium and allow it to cool to approximately 50-55 °C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 10, 5, 1, 0.5 mg/L). Also prepare a control plate containing only DMSO.

  • Pour the amended PDA into petri dishes and allow them to solidify in a sterile environment.

  • Using the cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each test plate.

  • Incubate the plates at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached approximately 70-80% of the plate's diameter.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter on the treated plate.

  • Use the inhibition data across multiple concentrations to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound using probit analysis software.

Protocol 4.2: In Vivo Protective Efficacy Assay

Rationale: In vitro activity does not always translate to in vivo efficacy. This protocol assesses a compound's ability to protect a plant from infection, which is a more realistic measure of its potential as a fungicide.

Materials:

  • Test compounds and commercial standard

  • Tween-20 surfactant

  • Healthy host plants (e.g., tomato or cucumber seedlings at the 2-3 true leaf stage)

  • Fungal spore suspension or mycelial slurry for inoculation

  • Spray bottle, controlled environment growth chamber

Procedure:

  • Prepare spray solutions of the test compounds at various concentrations (e.g., 200, 100, 50 mg/L) in water containing 0.1% Tween-20 to ensure adhesion to the leaf surface.

  • Spray the plant seedlings with the test solutions until runoff. Also, spray a set of plants with a water/Tween-20 solution as a negative control and another set with the commercial standard as a positive control.

  • Allow the plants to dry for 24 hours.

  • Inoculate the plants by spraying them with a calibrated spore suspension of the target pathogen (e.g., Botrytis cinerea).

  • Place the plants in a high-humidity chamber ( >90% RH) at an appropriate temperature (e.g., 20-25 °C) for 3-5 days to allow for disease development.

  • Assess the disease severity on each leaf using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

  • Calculate the protective efficacy using the formula: Efficacy (%) = [(Severity_control - Severity_treated) / Severity_control] × 100

Data Analysis: Deriving Structure-Activity Relationships

The goal of the initial screening is to establish a Structure-Activity Relationship (SAR). By comparing the EC₅₀ values of structurally related compounds, researchers can deduce which chemical modifications enhance or diminish activity.

Example Data Table:

Compound IDR¹ Group (on Pyrazole N1)R² Group (on Amine)EC₅₀ (mg/L) vs. R. solaniEC₅₀ (mg/L) vs. B. cinerea
SD-01 -CH₃-phenyl15.225.8
SD-02 -CH₃-2-chlorophenyl2.18.4
SD-03 -CH₃-4-chlorophenyl5.612.1
SD-04 -CHF₂-2-chlorophenyl0.93.5
Boscalid --0.744.2

Interpretation:

  • From SD-01 vs. SD-02 and SD-03, we can infer that adding a chlorine atom to the phenyl ring improves activity.[6]

  • Comparing SD-02 and SD-03 suggests that the position of the substituent matters, with the ortho-position being more favorable for activity against R. solani.

  • Comparing SD-02 and SD-04 indicates that replacing the N-methyl group with a difluoromethyl group on the pyrazole ring significantly boosts potency, a common strategy in modern SDHI design.[11]

These insights are invaluable for guiding the synthesis of the next generation of compounds, focusing on modifications that are most likely to yield a more potent and effective fungicide.

Conclusion

The development of novel SDHI fungicides from pyrazole carboxylic acids is a systematic, multi-disciplinary endeavor. It requires a deep understanding of the biochemical target, a strategic approach to chemical design and synthesis, and rigorous biological evaluation. By explaining the causality behind each step and providing robust, self-validating protocols, this guide serves as a foundational resource for scientists dedicated to creating the next generation of solutions for global food security.

References

  • Title: Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Source: Springer Nature. URL: [Link]

  • Title: Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Source: PubMed. URL: [Link]

  • Title: Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Source: ResearchGate. URL: [Link]

  • Title: SDHI Fungicides. Source: Fungicide Resistance Action Committee (FRAC). URL: [Link]

  • Title: Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. Source: Scirp.org. URL: [Link]

  • Title: Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Source: French Agency for Food, Environmental and Occupational Health & Safety (ANSES). URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Source: Chinese Journal of Organic Chemistry. URL: [Link]

  • Title: THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Source: MDPI. URL: [Link]

  • Title: Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. Source: ScienceDirect. URL: [Link]

  • Title: Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring. Source: MDPI. URL: [Link]

  • Title: Development of a LAMP Method for Detecting SDHI Fungicide Resistance in Botrytis cinerea. Source: PubMed. URL: [Link]

  • Title: Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Source: PubMed. URL: [Link]

  • Title: THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Source: UGD Publishing System. URL: [Link]

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Application Notes and Protocols: Structure-Activity Relationship of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid Amides as Potent Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole Amides in Crop Protection

The global demand for high-yield, high-quality crops necessitates the development of effective and specific fungicides to combat a wide array of phytopathogenic fungi. Among the most significant advancements in recent years is the class of succinate dehydrogenase inhibitors (SDHIs), which have become a cornerstone of modern disease management strategies. Within this class, amides derived from 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid have demonstrated exceptional potency and a broad spectrum of activity.[1][2] These compounds function by targeting a crucial enzyme in the fungal respiratory chain, succinate dehydrogenase (SDH), also known as complex II.[3] By inhibiting this enzyme, they effectively disrupt the pathogen's energy production, leading to cessation of growth and eventual cell death.[3]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these pyrazole amides, offering insights into the rational design of new, more effective fungicides. Furthermore, we present detailed, field-proven protocols for the synthesis, in vitro evaluation, and in vivo testing of these compounds, intended for use by researchers, scientists, and drug development professionals in the agrochemical industry.

Mechanism of Action: Targeting the Fungal Powerhouse

The fungicidal activity of this compound amides stems from their potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme. SDH is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular respiration.[3] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain.

These pyrazole amide inhibitors act by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, preventing the natural substrate from docking.[2] This competitive inhibition blocks the electron transport chain, leading to a halt in ATP production and the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.

Molecular docking studies have elucidated the key interactions between these inhibitors and the amino acid residues within the Qp site. The pyrazole ring, the amide linker, and the N-aryl substituent all play critical roles in the binding affinity. Specifically, the carbonyl oxygen of the amide group is often observed to form hydrogen bonds with key residues such as TYR58 and TRP173, while the N-aryl moiety fits into a hydrophobic pocket, with substitutions on this ring significantly influencing the potency.[1][2][4]

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_SDH Succinate Dehydrogenase (Complex II) SDH_S1 SdhA/SdhB (Succinate Oxidation) SDH_Qp Qp Site (Ubiquinone Binding) SDH_S1->SDH_Qp e- transfer Fumarate Fumarate SDH_S1->Fumarate Ubihydroquinone Ubihydroquinone (QH2) SDH_Qp->Ubihydroquinone SDH_S34 SdhC/SdhD (Heme b) Inhibitor Pyrazole Amide Inhibitor Inhibitor->SDH_Qp Competitive Inhibition Succinate Succinate Succinate->SDH_S1 Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->SDH_Qp ETC To Complex III (Electron Transport Chain) Ubihydroquinone->ETC G cluster_synthesis Synthesis Workflow Start Starting Materials (Ketoester, Aniline) Intermediate 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic Acid Start->Intermediate Cyclization & Hydrolysis AmideCoupling Amide Coupling Start->AmideCoupling Substituted Aniline AcidChloride Acid Chloride Formation Intermediate->AcidChloride SOCl2 or (COCl)2 AcidChloride->AmideCoupling Purification Purification (Chromatography/Recrystallization) AmideCoupling->Purification FinalProduct Final Pyrazole Amide Product Purification->FinalProduct

Sources

Application Notes and Protocols for Molecular Docking Studies of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for conducting molecular docking studies on pyrazole carboxamide derivatives, a scaffold of significant interest in modern drug discovery. Addressed to researchers, scientists, and drug development professionals, this document outlines the entire workflow, from initial protein and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data. By integrating established methodologies with field-proven insights, this guide aims to equip researchers with the necessary knowledge to perform robust and reliable in silico analyses, thereby accelerating the identification and optimization of novel pyrazole carboxamide-based therapeutic agents.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

Pyrazole carboxamides represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. Their derivatives have been successfully developed as potent inhibitors of enzymes crucial in pathophysiology, including various kinases and carbonic anhydrases.[1][2] The core structure, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carboxamide group, provides a rigid framework amenable to diverse chemical modifications, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a target protein's active site.

Molecular docking has emerged as an indispensable computational tool in structure-based drug design. It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[3] This technique allows for the rapid screening of virtual libraries of compounds and provides valuable insights into the molecular interactions driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. A more negative binding affinity score generally indicates a stronger binding affinity between the ligand and the target protein.[4] For pyrazole carboxamide derivatives, molecular docking is instrumental in elucidating their mechanism of action, rationalizing structure-activity relationships (SAR), and guiding the design of new analogues with improved potency and drug-like properties.[5]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process that requires careful attention to detail at each stage. The validity of the final results is contingent upon the meticulous preparation of the input molecules and the appropriate setup of the docking parameters.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Target Protein Selection (PDB) Ligand Ligand 3D Structure Generation PrepProt Protein Preparation PDB->PrepProt PrepLig Ligand Preparation Ligand->PrepLig Grid Grid Box Generation PrepProt->Grid Docking Molecular Docking (e.g., AutoDock Vina) PrepLig->Docking Grid->Docking Validation Protocol Validation Docking->Validation Analysis Pose & Score Analysis Validation->Analysis Visualization Interaction Visualization Analysis->Visualization PostDock Post-Docking Analysis (MM/GBSA) Analysis->PostDock

Caption: High-level overview of the molecular docking workflow.

Detailed Protocols: A Step-by-Step Guide

The following protocols are based on the widely used and freely available software suite, including AutoDock Tools, AutoDock Vina, and PyMOL.

Part 1: Receptor and Ligand Preparation

Rationale: The quality of the input structures is paramount. The protein structure must be "cleaned" to remove non-essential molecules and prepared by adding charges and hydrogens. The ligand must be in a realistic 3D conformation with correct chirality and protonation states.

Protocol: Receptor Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[6] Choose a high-resolution structure, preferably co-crystallized with a ligand.

  • Clean the PDB File: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio Visualizer.[6][7]

    • Remove all water molecules.

    • Delete any co-solvents, ions, and ligands present in the crystal structure.

    • If the protein is multimeric, retain only the chain of interest for docking.

  • Prepare the Receptor in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).[8]

    • Add Kollman charges to provide the necessary electrostatic information.

    • Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose), which includes atomic charges and atom types recognized by AutoDock Vina.[9]

Protocol: Ligand Preparation

  • Generate 3D Structure: Draw the pyrazole carboxamide derivative using a chemical drawing tool like ChemDraw or Avogadro and save it in a 3D format (e.g., MOL2 or PDB).[10]

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) in software like Avogadro to obtain a low-energy conformation.

  • Prepare the Ligand in ADT:

    • Open the 3D ligand file in ADT.

    • ADT will automatically detect the root and set up rotatable bonds. The number of rotatable bonds affects the flexibility of the ligand during docking.

    • Save the prepared ligand in PDBQT format.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation R1 Download PDB R2 Remove Water & Heteroatoms R1->R2 R3 Add Polar Hydrogens R2->R3 R4 Add Kollman Charges R3->R4 R5 Save as PDBQT R4->R5 L1 Draw 2D Structure L2 Convert to 3D & Energy Minimize L1->L2 L3 Define Torsion Tree L2->L3 L4 Save as PDBQT L3->L4

Caption: Workflow for receptor and ligand preparation.

Part 2: Docking Simulation with AutoDock Vina

Rationale: This phase involves defining the search space for the docking (the grid box) and running the docking algorithm. The grid box should encompass the active site of the protein to ensure the ligand is docked in the relevant region.[11]

Protocol: Grid Generation and Docking

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or by using binding site prediction servers.[12]

  • Set the Grid Box in ADT:

    • Load the prepared protein (PDBQT) into ADT.

    • Go to Grid > Grid Box.

    • Center the grid box on the active site. Adjust the dimensions (x, y, z) to ensure the box is large enough to accommodate the ligand and allow for rotational and translational movements.[12] A box size 2.9 times the radius of gyration of the ligand is often a good starting point.[13]

    • Note down the grid center coordinates and dimensions.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

Part 3: Protocol Validation and Result Analysis

Rationale: A docking protocol must be validated to ensure it can reliably reproduce experimentally observed binding modes.[14] The analysis of results involves examining the predicted binding poses, their corresponding binding affinities, and the specific molecular interactions.

Protocol: Docking Validation

  • Redocking the Native Ligand: If a co-crystallized ligand is available, extract it and redock it into the protein's active site using the established protocol.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand is calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately predict the binding mode.[4][15]

Protocol: Analysis of Docking Results

  • Analyze the Log File: The output log file (log.txt) contains the binding affinity scores (in kcal/mol) for the top predicted poses.

  • Visualize Binding Poses: Load the receptor PDBQT and the result PDBQT files into a molecular visualization tool like PyMOL or UCSF Chimera.[16] This allows for a 3D inspection of the ligand's orientation in the active site.

  • Identify Molecular Interactions: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate 2D diagrams that clearly show hydrogen bonds, hydrophobic interactions, and the specific amino acid residues involved in the binding.[16][17]

Case Study: Pyrazole Carboxamides as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Several pyrazole carboxamide derivatives have been investigated as kinase inhibitors.[2][18] A hypothetical docking study of a pyrazole carboxamide derivative against a kinase like VEGFR2 could yield the following results.

Table 1: Docking Results for Pyrazole Carboxamide Derivatives against VEGFR2

Compound IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
PZ-C1 -10.1Cys919, Asp1046Val848, Ala866, Leu1035
PZ-C2 -9.5Glu917, Cys919Val899, Leu840, Phe1047
PZ-C3 -8.7Asp1046Val916, Leu1035, Ile1044
Reference -10.5Cys919, Asp1046Val848, Leu882, Leu1035

Note: Data is illustrative and based on typical interactions observed in such studies.[2]

Advanced Analysis: MM/PBSA and MM/GBSA

While docking scores provide a rapid estimation of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to rescore the docking poses for a more accurate prediction of binding free energy.[19][20] These methods calculate the free energy by considering electrostatic, van der Waals, and solvation energies but are computationally more intensive.[20]

Conclusion and Future Directions

Molecular docking is a powerful and cost-effective method for exploring the therapeutic potential of pyrazole carboxamide derivatives. A well-validated and carefully executed docking study can provide invaluable insights into the molecular basis of ligand recognition, guide lead optimization, and prioritize compounds for synthesis and biological evaluation. The protocols and insights provided herein serve as a robust foundation for researchers to confidently apply this computational technique in their drug discovery endeavors. Future work should focus on integrating molecular dynamics simulations to assess the stability of the predicted binding poses over time, further enhancing the predictive power of these in silico models.[21]

References

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  • Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Retrieved from [Link]

  • Güler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137356. Retrieved from [Link]

  • Manjula, S. N., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 428–432. Retrieved from [Link]

  • Alam, M. M., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

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  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Wang, E., et al. (2019). Assessing the performance of the MM/PBSA and MM/GBSA methods. II. The accuracy of ranking poses generated from docking. Physical Chemistry Chemical Physics, 21(34), 18847-18858. Retrieved from [Link]

  • Karakas, M. (2021, November 9). How to generate Autodock Grid Box? ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3589-3593. Retrieved from [Link]

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  • Teach Yourself E-series. (2024, May 9). Generating grid box for Docking using Vina. YouTube. Retrieved from [Link]

  • Athreya, A. (2020, April 9). Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software? ResearchGate. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(1), 17. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Uthuppan, J., et al. (2016). Design, synthesis, and molecular docking of pyrazole carboxamide derivatives bearing benzene sulfonamide tail as potential anticancer agents. ResearchGate. Retrieved from [Link]

  • Sastry, G. M., et al. (2010). Investigation of MM-PBSA Rescoring of Docking Poses. Journal of Chemical Information and Modeling, 50(11), 2031-2043. Retrieved from [Link]

  • Bioinformatics Insights. (2023, September 23). Computational Vaccine Designing | Protein-Protein Docking | ClusPro | PDBsum | Hand-on Training. YouTube. Retrieved from [Link]

  • Manjula, S. N., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • De Vita, D., et al. (2020). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Molecules, 25(18), 4173. Retrieved from [Link]

  • Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. Journal of Cheminformatics, 7, 18. Retrieved from [Link]

  • Lakkaniga, R. (2019, September 25). How to prepare the ligands for Autodock Vina? ResearchGate. Retrieved from [Link]

  • Gado, M. A., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 869688. Retrieved from [Link]

  • Schneidman-Duhovny, D., et al. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • Thomas. (2022, December 14). How to prepare ligands for docking? Avogadro Discussion. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This molecule is a critical building block, analogous to intermediates used in the creation of modern fungicides, particularly succinate dehydrogenase inhibitors (SDHI)[1][2][3]. Success in its synthesis requires careful control over several key chemical transformations, including pyrazole ring formation, chlorination, and the often-challenging difluoromethylation step.

This document provides in-depth, field-proven insights based on established chemical principles to ensure both technical accuracy and practical applicability in your laboratory.

General Synthetic Strategy: A High-Level Workflow

The synthesis of this compound can be approached through a multi-step sequence. A logical pathway involves the initial construction of a pyrazole-3-carboxylate core, followed by sequential functionalization. The causality behind this strategy is to build the stable heterocyclic core first and then perform the more sensitive chlorination and difluoromethylation steps on a less reactive scaffold, which often provides better control and higher yields.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Step A 1,3-Dicarbonyl Precursor + DIFLUOROMETHYLHYDRAZINE B Pyrazole Ring Formation (Cyclocondensation) A->B Acid/Base Catalysis C 1-(difluoromethyl)-1H- pyrazole-3-carboxylic ester B->C D Chlorination C->D E 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic ester D->E F Ester Hydrolysis E->F G Final Product: 4-chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid F->G Aqueous Acid/Base

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Issue 1: Low Yield and Isomer Formation in Pyrazole Ring Synthesis

  • Question: My initial cyclocondensation reaction to form the pyrazole ring is resulting in a low yield and a significant amount of the undesired regioisomer. What factors should I investigate?

  • Answer: This is a classic challenge in pyrazole synthesis stemming from the reaction of an unsymmetrical 1,3-dicarbonyl equivalent with a substituted hydrazine.[4][5] The key is to control the regioselectivity of the initial nucleophilic attack and subsequent cyclization.

    Potential Causes & Solutions:

    • pH Control is Critical: The nucleophilicity of the two nitrogen atoms in difluoromethylhydrazine is different. The reaction mechanism can be highly pH-dependent.

      • Explanation: In strongly acidic conditions, the hydrazine can be fully protonated, reducing its nucleophilicity. In basic conditions, the enolate of the dicarbonyl forms readily. The optimal pH balances these factors to favor one reaction pathway over the other.

      • Recommendation: Perform a pH screen for the reaction. Start with weakly acidic conditions (e.g., acetic acid in ethanol) and test neutral and weakly basic conditions. The use of buffered systems can also provide better control.

    • Starting Material Purity: Impurities in the 1,3-dicarbonyl precursor or the difluoromethylhydrazine can inhibit the reaction or lead to side products.

      • Explanation: Difluoromethylhydrazine can be unstable and should be handled with care.[6] Precursors to 1,3-diketones may contain unreacted starting materials that interfere with the cyclization.

      • Recommendation: Ensure the purity of your starting materials via NMR or GC-MS before use. If generating the diketone in situ, ensure the first step has gone to completion before adding the hydrazine.[5]

    • Solvent and Temperature Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.

      • Explanation: Protic solvents like ethanol can participate in proton transfer steps, stabilizing transition states, while aprotic solvents may favor different mechanisms. Higher temperatures can provide the energy to overcome the activation barrier for the desired isomer but may also promote side reactions or decomposition.

      • Recommendation: Screen common solvents such as ethanol, isopropanol, toluene, and dioxane. A temperature optimization study, for instance from 50°C to reflux, is highly advised.

Issue 2: Inefficient or Uncontrollable Chlorination

  • Question: When I try to chlorinate the pyrazole ring at the C4 position, I get either no reaction, low conversion, or a mixture of di-chlorinated products. How can I achieve selective mono-chlorination?

  • Answer: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, its reactivity is modulated by the substituents already present. The difluoromethyl group at N1 is electron-withdrawing, which deactivates the ring compared to an N-alkyl pyrazole.

    Potential Causes & Solutions:

    • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

      • Explanation: Harsh reagents like chlorine gas can be difficult to control on a lab scale and may lead to over-chlorination. Milder, solid reagents offer better stoichiometric control.

      • Recommendation: Use N-Chlorosuccinimide (NCS) as a starting point. It is an effective electrophilic chlorinating agent for electron-rich heterocycles. Sulfuryl chloride (SO₂Cl₂) is another option, but its reactivity can be more aggressive.

    • Stoichiometry and Reaction Time: Precise control over the amount of chlorinating agent is crucial for selectivity.

      • Explanation: Using a large excess of the chlorinating agent will invariably lead to di- and tri-chlorinated byproducts.

      • Recommendation: Start with 1.05 to 1.1 equivalents of NCS. Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Solvent and Catalyst: The reaction medium can significantly affect the outcome.

      • Explanation: Chlorinated solvents like dichloromethane (DCM) or chloroform are common and generally inert. Some reactions benefit from a catalytic amount of an acid to activate the electrophile.

      • Recommendation: Run the reaction in DCM or acetonitrile. If the reaction is sluggish with NCS alone, consider adding a catalytic amount of a protic acid like acetic acid or a Lewis acid, but be aware this can also increase the rate of side reactions.

Issue 3: Challenges with the Difluoromethylation Step

  • Question: I am attempting a late-stage difluoromethylation on the pyrazole ring, but the reaction is failing. What are the common pitfalls?

  • Answer: Introducing the difluoromethyl group (CHF₂) is one of the most complex steps in this synthesis.[7] The stability of the CHF₂ radical or anion is unique, and many traditional alkylation methods are not applicable. Success often relies on modern organometallic or radical-based methods. While the presented workflow suggests early-stage introduction of this group via difluoromethylhydrazine, a late-stage approach on a pre-formed pyrazole is also plausible, though challenging.

    Potential Causes & Solutions:

    • Incorrect Reagent/Catalyst System: Late-stage difluoromethylation requires specialized reagents.

      • Explanation: A common strategy involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., a 3-bromo-pyrazole intermediate) with a difluoromethyl source.[8] These reactions are sensitive and require specific ligands and conditions to be effective. The transmetalation of the "CF₂H" group to palladium can be a slow, rate-limiting step.[8]

      • Recommendation: A well-documented system is the use of a Pd catalyst (e.g., Pd(dppf)Cl₂) with a difluoromethyl source like TMSCF₂H (Ruppert-Prakash reagent) in the presence of a suitable initiator or co-catalyst, such as a copper or silver salt.[8][9]

    • Atmosphere and Reagent Purity: These reactions are often highly sensitive to oxygen and water.

      • Explanation: The catalytic cycle involves low-valent metal species (e.g., Pd(0)) that are readily oxidized, killing the catalyst.

      • Recommendation: Ensure all reagents and solvents are rigorously dried and degassed. The reaction must be run under an inert atmosphere (Argon or Nitrogen).

Troubleshooting_Difluoromethylation Start Low/No Yield in Difluoromethylation? CheckReagent Is the difluoromethylating reagent appropriate? (e.g., TMSCF2H) Start->CheckReagent Check CheckCatalyst Is the Pd catalyst/ligand and co-catalyst correct? CheckReagent->CheckCatalyst Yes SolutionReagent Consider alternative sources or a difluorocarbene precursor. CheckReagent->SolutionReagent No CheckConditions Is the reaction strictly anoxic and anhydrous? CheckCatalyst->CheckConditions Yes SolutionCatalyst Screen different ligands (e.g., XPhos) and co-catalysts (CuI, AgF). CheckCatalyst->SolutionCatalyst No SolutionConditions Degas solvent, use Schlenk line techniques, and dry reagents thoroughly. CheckConditions->SolutionConditions No Success Improved Yield CheckConditions->Success Yes SolutionReagent->CheckReagent SolutionCatalyst->CheckCatalyst SolutionConditions->CheckConditions

Caption: Decision workflow for troubleshooting difluoromethylation.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended order of operations: chlorination first, or difluoromethylation first?

    • A1: The recommended route is to first synthesize the 1-(difluoromethyl)-1H-pyrazole-3-carboxylate intermediate and then perform chlorination. The N-difluoromethyl group is a deactivating group, which can help direct the electrophilic chlorination to the C4 position and reduce the risk of reaction at the C5 position. Attempting to install the difluoromethyl group onto a chlorinated pyrazole can be more difficult due to the modified electronic properties of the ring.

  • Q2: How should I monitor the progress of these reactions effectively?

    • A2: A combination of techniques is best. Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to check for isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product and key intermediate confirmation, Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) spectroscopy is essential for structural verification.

  • Q3: What are the primary safety considerations for this synthesis?

    • A3: Several hazards must be managed. Hydrazine derivatives are potentially toxic and carcinogenic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6] Fluorinating agents can be corrosive and release HF upon decomposition; handle with extreme care. Chlorinated solvents like DCM are volatile and have associated health risks. Always consult the Safety Data Sheet (SDS) for every chemical used.

  • Q4: My final hydrolysis step from the ester to the carboxylic acid is not going to completion. What can I do?

    • A4: The hydrolysis of the ester can sometimes be sluggish due to steric hindrance or the electronic nature of the substituted pyrazole. If standard conditions (e.g., NaOH in MeOH/H₂O) are slow, you can increase the temperature to reflux. Alternatively, using a different solvent system like THF/H₂O can improve solubility and reaction rate. In some cases, switching from basic (saponification) to acidic hydrolysis (e.g., HCl in dioxane/H₂O) may be more effective.

Baseline Experimental Protocol

This protocol is a representative, non-optimized procedure based on established methodologies for analogous compounds.[1][10][11] It should be used as a starting point for optimization.

Step 1: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol, add difluoromethylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Stir the mixture and monitor by LC-MS. The reaction is typically complete in 2-4 hours.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield the chlorinated product.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the chlorinated ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at 40°C until the ester is fully consumed (monitor by TLC/LC-MS).

  • Cool the mixture to 0°C and acidify with 1M HCl until the pH is ~2-3.

  • The product will often precipitate as a solid. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid by filtration or concentrate the combined organic extracts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with high purity.[1]

Data Summary for Optimization

StepKey ParameterReagent/ConditionRange for OptimizationRationale & Key Insights
1. Cyclization CatalystAcetic Acid / NaOAcpH 4-7Controls regioselectivity. Avoid strongly acidic or basic conditions.
SolventEthanolToluene, DioxaneSolvent polarity affects reaction rate and intermediate stability.
Temperature78°C (Reflux)50°C - 110°CBalance reaction rate against potential side product formation.
2. Chlorination ReagentN-Chlorosuccinimide (NCS)SO₂Cl₂, Cl₂NCS provides the best selectivity and handling for lab scale.
Stoichiometry1.1 eq1.05 - 1.5 eqUse minimal excess to avoid di-chlorination. Monitor closely.
SolventDichloromethane (DCM)Acetonitrile, ChloroformInert solvents are preferred to avoid reaction with the chlorinating agent.
3. Hydrolysis BaseLithium Hydroxide (LiOH)NaOH, KOHLiOH is often effective at lower temperatures.
SolventTHF / WaterMethanol / WaterCo-solvent is needed for solubility of the ester starting material.
Temperature40°CRoom Temp - 60°CHigher temperature can accelerate a sluggish reaction.

References

  • CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]

  • WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. WIPO Patentscope. Available from: [Link]

  • HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. European Patent Office. Available from: [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Available from: [Link]

  • Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka. Available from: [Link]

  • Synthesis of Some Pyrazole‐3‐carboxylic Acid‐Hydrazide and Pyrazolopyridazine Compounds. Sci-Hub. Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link]

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed. Available from: [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. ResearchGate. Available from: [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Available from: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]

  • N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition. Semantic Scholar. Available from: [Link]

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

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Technical Support Center: Synthesis of 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This critical building block is foundational in the development of next-generation fungicides and pharmaceuticals. However, its multi-step synthesis presents several challenges, from controlling regioselectivity to minimizing impurity formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and ensure the highest purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each entry details the issue, explores the most probable root causes, and provides actionable solutions backed by chemical principles.

Problem 1: Low Final Product Yield After Saponification

Symptom: You have successfully synthesized the ethyl ester precursor, ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, but the final yield of the carboxylic acid after hydrolysis is significantly lower than expected.

Potential Causes & Solutions:

  • Cause A: Incomplete Hydrolysis (Saponification)

    • Explanation: The hydrolysis of the ethyl ester to the carboxylate salt is a reversible equilibrium-driven process. Insufficient base, low temperature, or short reaction times can lead to a significant amount of unreacted starting material.

    • Solution:

      • Increase Base Equivalents: Use a larger excess of the base (e.g., 2.0-3.0 equivalents of NaOH or KOH) to drive the equilibrium towards the product.

      • Optimize Temperature & Time: While higher temperatures can accelerate hydrolysis, they may also promote side reactions. Empirically determine the optimal balance. Start with refluxing in an aqueous/alcoholic solvent system for 4-6 hours and monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Solvent Choice: The use of a co-solvent like ethanol or methanol can improve the solubility of the ester, facilitating a more efficient reaction.

  • Cause B: Product Decarboxylation

    • Explanation: Pyrazole carboxylic acids can be susceptible to decarboxylation (loss of CO2) under harsh thermal or acidic conditions, especially during work-up.[1][2] This leads to the formation of 4-chloro-1-(difluoromethyl)-1H-pyrazole, a highly volatile and difficult-to-isolate side product.

    • Solution:

      • Temperature Control During Acidification: After hydrolysis, the reaction mixture is typically cooled in an ice bath before and during the slow, portion-wise addition of acid (e.g., HCl) to precipitate the product. Maintaining a temperature below 10°C is critical to minimize decarboxylation.

      • Avoid Strong Heating: Do not excessively heat the acidic mixture during work-up or solvent removal. If solvent must be removed, use a rotary evaporator under reduced pressure at a low temperature (<40°C).

Problem 2: Presence of a Regioisomeric Impurity in the Pyrazole Core

Symptom: NMR or LC-MS analysis of your pyrazole intermediate (before or after chlorination) shows a second major peak with an identical mass, suggesting the presence of the 1-(difluoromethyl)-5-substituted pyrazole regioisomer.

Potential Causes & Solutions:

  • Cause A: Lack of Regioselectivity during Cyclization

    • Explanation: The key pyrazole-forming step often involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile.[3][4] When an unsymmetrical hydrazine (like difluoromethylhydrazine) is used, it can attack either electrophilic center, leading to a mixture of regioisomers.[3][5][6] Controlling this step is paramount for a clean synthesis.

    • Solution:

      • pH Control: The regioselectivity of the initial condensation is often highly pH-dependent. The reaction is typically run under mildly acidic conditions (e.g., using acetic acid as a solvent or catalyst), which can favor the desired isomer by modulating the nucleophilicity of the two nitrogen atoms in the hydrazine.

      • Stepwise Addition: A common strategy involves the pre-formation of a hydrazone intermediate by reacting the hydrazine with the more reactive ketone/aldehyde carbonyl group of the 1,3-dielectrophile precursor under controlled conditions, followed by the addition of a catalyst to promote cyclization. This directed approach can significantly improve regioselectivity.

      • Purification: If a mixture of isomers is unavoidable, careful column chromatography of the ester intermediate is often necessary. The polarity difference between the two regioisomers is usually sufficient for separation on silica gel.

Problem 3: Incomplete or Over-Chlorination of the Pyrazole Ring

Symptom: Analysis of the crude product after the chlorination step reveals the presence of unreacted starting material (non-chlorinated pyrazole) and/or a di-chlorinated species.

Potential Causes & Solutions:

  • Cause A: Incorrect Stoichiometry or Reactivity of Chlorinating Agent

    • Explanation: The pyrazole ring is activated towards electrophilic substitution, but controlling the reaction to achieve mono-chlorination at the C4 position requires precise control. Common chlorinating agents include N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).[7] An excess of the reagent or elevated temperatures can lead to over-chlorination.

    • Solution:

      • Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the chlorinating agent. Ensure accurate weighing and dispensing of the reagent.

      • Controlled Addition: Add the chlorinating agent slowly and in portions to the reaction mixture at a low temperature (typically 0-5°C) to manage the exothermic reaction and prevent localized overheating.

      • Reaction Monitoring: Monitor the reaction progress closely using TLC or a rapid LC-MS method. Quench the reaction immediately upon consumption of the starting material to prevent the formation of di-chlorinated byproducts.

      • Choice of Solvent: Acetonitrile or chlorinated solvents like dichloromethane are common choices. The solvent can influence the reactivity of the chlorinating agent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this molecule and what are the critical control points?

The most prevalent synthetic route involves four key stages: Condensation, Cyclization, Chlorination, and Saponification. Each step has critical parameters that must be carefully controlled to ensure high yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Saponification A 1,3-Dicarbonyl Precursor C Difluoromethyl- hydrazine A->C pH Control (Critical for Regioselectivity) B Pyrazole Ester Intermediate E Chlorinated Pyrazole Ester B->E Chlorination (NCS or SO2Cl2) Temp Control C->B Cyclocondensation D Regioisomeric Side Product C->D Poor Control F Final Product: Carboxylic Acid E->F Hydrolysis (NaOH) Temp Control G Decarboxylated Side Product F->G Excess Heat/Acid

Caption: General synthetic workflow highlighting critical stages.

Critical Control Points:

  • Cyclization (Stage 2): Controlling the reaction conditions (especially pH) during the reaction of the 1,3-dicarbonyl precursor with difluoromethylhydrazine is the most critical step for preventing regioisomer formation.[3][6]

  • Chlorination (Stage 3): Precise temperature control and stoichiometric addition of the chlorinating agent are essential to prevent over-chlorination.

  • Saponification & Work-up (Stage 4): Strict temperature control during acidification is crucial to prevent decarboxylation of the final product.

Q2: How can I reliably identify the common side products?

A combination of LC-MS and NMR spectroscopy is the most effective approach.

Impurity/Side ProductIdentification Method & Key Signature
Unreacted Ester Precursor LC-MS: A peak with a mass corresponding to the ethyl ester will be present. ¹H NMR: Presence of characteristic ethyl group signals (a quartet ~4.4 ppm and a triplet ~1.4 ppm).
Regioisomeric Pyrazole LC-MS: A peak with the same mass as the desired product but a different retention time. ¹H & ¹³C NMR: Significant shifts in the aromatic protons and carbons of the pyrazole ring. 2D NMR (NOESY/HMBC) is required for unambiguous assignment.[6]
Decarboxylated Product GC-MS: Ideal for identifying this more volatile, lower molecular weight compound. Look for the molecular ion peak corresponding to the loss of a COOH group (45 Da). ¹H NMR: Absence of the carboxylic acid proton and the appearance of a new proton on the pyrazole ring.
Di-chlorinated Product LC-MS: A peak with a mass that is ~34 Da higher than the desired mono-chlorinated product. ¹H NMR: Loss of one of the pyrazole ring protons.

Q3: What is the mechanism for decarboxylation and why is low temperature so important?

Decarboxylation of pyrazole-4-carboxylic acids can proceed through a mechanism involving protonation of the pyrazole ring, which facilitates the elimination of carbon dioxide.

Caption: Simplified decarboxylation pathway.

Heat provides the activation energy needed to overcome the barrier for the C-C bond cleavage that releases CO2. By keeping the solution cold during acidification, you significantly reduce the kinetic energy of the molecules, making this undesirable side reaction much slower and preserving your product yield.[2]

Section 3: Experimental Protocols

Protocol 1: HPLC Monitoring of Saponification

This protocol provides a general method to track the disappearance of the starting ester and the appearance of the carboxylic acid product.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Carefully withdraw ~5-10 µL of the reaction mixture.

    • Quench the aliquot in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • The starting ester, being less polar, will have a longer retention time than the more polar carboxylic acid product.

    • The reaction is complete when the peak corresponding to the starting ester is no longer detectable.

Protocol 2: Purification via Acid-Base Extraction & Recrystallization

This procedure is designed to remove neutral organic impurities (like unreacted ester) and isolate the pure carboxylic acid.

  • Initial Work-up:

    • Once the saponification is complete (as confirmed by HPLC/TLC), cool the reaction mixture to 0-5°C in an ice-water bath.

    • Transfer the mixture to a separatory funnel and add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the aqueous layer with the organic solvent twice to remove any neutral, non-acidic impurities. Discard the organic layers.

  • Precipitation:

    • Return the cold aqueous layer to a beaker equipped with a magnetic stirrer and placed in an ice bath.

    • Slowly add 2M HCl dropwise while vigorously stirring. Monitor the pH with pH paper or a calibrated meter.

    • Continue adding acid until the pH is ~2-3. The product will precipitate as a white or off-white solid.

  • Isolation:

    • Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Recrystallization (if necessary):

    • Transfer the crude, dried solid to a clean flask.

    • Select an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane).

    • Add the minimum amount of the hot solvent to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

References

  • HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4008715 A1 - EPO. (2022-06-08). [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (n.d.). [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025-10-25). [Link]

  • CN111362874B - Preparation method of 3- (difluoromethyl)
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). [Link]

  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ResearchGate. (2022-08-28). [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. (2025-09-10). [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate. (2025-08-05). [Link]

  • Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13) - ResearchGate. (n.d.). [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022-09-08). [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. (2025-08-10). [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google P
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC - NIH. (2022-05-11). [Link]

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Scheme 24. Synthetic routes for the regioisomers 74 and 75 using... - ResearchGate. (n.d.). [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015-09-18). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009-06-01). [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018-11-19). [Link]

Sources

Technical Support Center: Purification of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for optimal results.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in the synthesis of similar pyrazole derivatives include positional isomers (e.g., 5-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid), unreacted starting materials, and byproducts from the cyclization reaction.[1] The presence of the chloro and difluoromethyl groups may also lead to specific halogenated byproducts.

Q3: My purified compound is a solid. What is its expected physical state?

A3: this compound is expected to be a powder or solid at room temperature.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any halogenated organic compound, it is crucial to handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For a closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the safety data sheet indicates it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification experiments.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for removing minor impurities and achieving high crystalline purity.

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Causality: The compound's solubility in the chosen solvent at its boiling point is too high, or the solution is supersaturated with impurities that inhibit crystal lattice formation. Rapid cooling can also promote oiling out.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling often leads to the precipitation of impurities and oils.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Modification: If oiling out persists, consider a different solvent system. For a similar compound, 4-chloro-1H-pyrazole-3-carboxylic acid, a mixed solvent system of ethyl acetate/methanol has been used successfully for obtaining crystals.[3] You could also explore mixtures of an alcohol (like ethanol or isopropanol) with water, as this is a common strategy for pyrazole carboxylic acids.[4]

Issue 2: Poor Recovery of the Compound.

  • Causality: The compound may be too soluble in the chosen solvent, even at low temperatures. Using an excessive amount of solvent will also lead to low recovery.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at cold temperatures. You may need to perform small-scale solubility tests with various solvents to find the optimal one.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Concentration: If the compound is too soluble, you can carefully evaporate some of the solvent and attempt to recrystallize again.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point based on methods used for structurally similar compounds.[3][4] Optimization may be required.

  • Solvent Selection:

    • Option A (Mixed Organic Solvents): Based on the purification of 4-chloro-1H-pyrazole-3-carboxylic acid, a mixture of ethyl acetate and methanol is a good starting point.[3]

    • Option B (Alcohol/Water System): For other pyrazole carboxylic acids, mixtures of ethanol/water or isopropanol/water have proven effective.[4]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethyl acetate or ethanol) and heat the mixture to boiling with stirring.

    • Continue adding the hot primary solvent portion-wise until the solid just dissolves.

    • If using a co-solvent (e.g., methanol or water), add it dropwise to the hot solution until the first sign of persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

ParameterRecommended Starting Condition
Solvent System 1 Ethyl Acetate / Methanol
Solvent System 2 Ethanol / Water
Cooling Protocol Slow cooling to RT, then ice bath
Expected Purity >98% (highly dependent on crude purity)
Protocol 2: Purification by Acid-Base Extraction

This technique is excellent for separating acidic compounds from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a weak aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid, such as 1M HCl, until the pH is acidic (pH ~2-3). The this compound will precipitate out as a solid.

  • Isolation:

    • If a crystalline solid forms, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If an oil or fine precipitate forms, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase  Gross Impurity  Removal Recrystallization Recrystallization Crude->Recrystallization  Minor Impurities AcidBase->Recrystallization  Further  Purification Column Column Chromatography AcidBase->Column  Difficult  Separations Analysis Purity Analysis (NMR, HPLC) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Recrystallization  Further  Polishing Analysis->Pure  Meets Specs TLC_to_Column cluster_0 TLC Optimization cluster_1 Column Chromatography TLC_Start Spot crude material on TLC plate TLC_Elute Elute with Hexanes/EtOAc + 0.5% AcOH TLC_Start->TLC_Elute TLC_Analyze Analyze Rf values TLC_Elute->TLC_Analyze TLC_Adjust Adjust solvent polarity TLC_Analyze->TLC_Adjust Rf not 0.2-0.4 Column_Prep Pack column with silica gel TLC_Analyze->Column_Prep Optimal Rf achieved TLC_Adjust->TLC_Elute Column_Load Load sample Column_Prep->Column_Load Column_Elute Elute with optimized solvent system Column_Load->Column_Elute Column_Collect Collect and analyze fractions Column_Elute->Column_Collect

Sources

Technical Support Center: Achieving High Purity 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve the desired purity for your downstream applications. Our approach is grounded in established scientific principles and field-proven experience to ensure the reliability and reproducibility of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. We delve into the root causes of these issues and provide actionable solutions.

Issue 1: Low Purity After Initial Synthesis (<90%)

Observation: Your crude product shows a purity of less than 90% by HPLC analysis, with a significant secondary peak.

Probable Cause: The most common impurity in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors is the formation of a regioisomer.[1] In the case of this compound, the primary isomeric impurity is 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This arises from the two possible initial points of nucleophilic attack by the hydrazine on the dicarbonyl compound.[2]

Solution:

  • Reaction Condition Optimization: The regioselectivity of the cyclization reaction can be influenced by factors such as temperature and the nature of the catalyst. Running the reaction at a lower temperature, from -30°C to 0°C, can favor the formation of the desired 3-(difluoromethyl) isomer.[3]

  • Purification Strategy: The primary method for removing the isomeric impurity is through recrystallization.

Experimental Workflow for Isomer Removal:

start Crude Product (<90% Purity) recrystallization Recrystallization start->recrystallization Dissolve in hot solvent mixture (e.g., Isopropanol/Water) analysis HPLC Analysis recrystallization->analysis Cool, filter, and dry pure_product High Purity Product (>99.5%) analysis->pure_product Purity >99.5% rework Rework (e.g., Column Chromatography or Re-crystallization) analysis->rework Purity <99.5% rework->recrystallization

Caption: Workflow for the purification of this compound.

Issue 2: Product is an Oil or a Gummy Solid

Observation: After acidification and extraction, the product does not precipitate as a solid but remains as a viscous oil or a sticky semi-solid.

Probable Cause:

  • Residual Solvent: The presence of residual organic solvents from the extraction step (e.g., ethyl acetate, dichloromethane) can prevent the crystallization of the product.

  • Incomplete Hydrolysis: If the synthesis involves the hydrolysis of a methyl or ethyl ester precursor, incomplete hydrolysis will result in a mixture of the carboxylic acid and the ester, which can have a lower melting point and inhibit crystallization.

  • Presence of Unreacted Starting Materials: Contamination with unreacted starting materials or other by-products can also lead to an oily product.

Solution:

  • Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or pentane. This can help to remove soluble impurities and encourage the formation of a solid.

  • Re-evaluation of Reaction Completion: Confirm the completion of the hydrolysis step using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC before proceeding with the work-up. If the reaction is incomplete, it may be necessary to extend the reaction time or adjust the reaction conditions.

Issue 3: Persistent Yellow or Brown Color in the Final Product

Observation: The final product, even after recrystallization, retains a yellow or brownish hue.

Probable Cause:

  • Oxidation of Hydrazine: Hydrazine derivatives can be prone to oxidation, leading to the formation of colored impurities.

  • Side Reactions: At elevated temperatures, side reactions such as decomposition or polymerization can generate colored by-products.

Solution:

  • Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Control of Reaction Temperature: Carefully control the reaction temperature throughout the synthesis to minimize the formation of colored by-products. The cyclization reaction is often exothermic, so controlled addition of reagents and efficient cooling are important.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: Mixed solvent systems of an alcohol and water are highly effective. Commonly used systems include isopropanol/water and ethanol/water.[3] The optimal ratio will depend on the impurity profile of your crude product, but a good starting point is a 40-45% aqueous alcohol solution.[3] The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Q2: How can I monitor the progress of the purification?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[3]

Q3: What are the expected spectroscopic data for the pure compound?

A3: For 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a closely related compound, the following 1H NMR data in DMSO-d6 has been reported: δ = 12.71 (s, 1H, COOH), 8.33 (s, 1H, pyrazole-H), 7.19 (t, 1H, CHF2), 3.89 (s, 3H, N-CH3).[3] The data for the 4-chloro analog will be similar, with the absence of the pyrazole proton at the 4-position.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water

This protocol is designed for the purification of crude this compound to remove the isomeric impurity and other process-related impurities.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add approximately 7-8 mL of a 45% isopropanol in water solution.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product), and then reheat to reflux for 10-15 minutes.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration through a pre-heated funnel with a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to induce crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 45% isopropanol/water solution.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general guideline for the HPLC analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting point for an isocratic method could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Summary

The following table summarizes the typical outcomes of different purification strategies for a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be used as a reference for optimizing the purification of the 4-chloro analog.

Purification MethodSolvent SystemInitial PurityFinal Purity (HPLC)YieldReference
Recrystallization40% Aqueous Ethanol~90%99.7%78.3%[3]
Recrystallization45% Aqueous Isopropanol~93%99.6%74.7%[3]

Logical Relationships in Troubleshooting

cluster_synthesis Synthesis Stage cluster_observation Observation cluster_cause Probable Cause cluster_solution Solution synthesis Crude Product low_purity Low Purity (<90%) synthesis->low_purity oily_product Oily/Gummy Product synthesis->oily_product colored_product Colored Product synthesis->colored_product isomer Isomeric Impurity low_purity->isomer solvent Residual Solvent oily_product->solvent incomplete_rxn Incomplete Reaction oily_product->incomplete_rxn oxidation Oxidation/Side Reactions colored_product->oxidation recrystallization Recrystallization isomer->recrystallization drying Thorough Drying solvent->drying trituration Trituration solvent->trituration check_completion Verify Reaction Completion incomplete_rxn->check_completion charcoal Charcoal Treatment oxidation->charcoal temp_control Temperature Control oxidation->temp_control

Caption: Troubleshooting logic for purity issues in this compound synthesis.

References

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. CN111362874B.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. 2015; 20(5):8395-8407. [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Molecular Structure. 2023; 1282:135198. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. 1999; 77(5-6):987-999. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. 2022; 19(3):233-243. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023; 28(18):6529. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2018; 14:2634-2663. [Link]

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stability issues of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. As a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, understanding its stability is critical for reproducible results and successful discovery campaigns. This guide provides in-depth answers to common stability questions and offers robust troubleshooting strategies based on chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at room temperature, protected from light and moisture. The high melting point of analogous compounds (e.g., 201-203°C for a methylated version) suggests excellent thermal stability in the solid state.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential long-term oxidative degradation.

Q2: How stable is the compound in aqueous solutions at different pH values?

A2: The stability in aqueous media is highly pH-dependent.

  • Acidic Conditions (pH 1-4): The compound is expected to be relatively stable. The pyrazole ring is weakly basic (pKa ≈ 2.5) and can be protonated in strong acids, while the carboxylic acid (estimated pKa ≈ 3.1-3.9) will be largely protonated and neutral.[1][2] Synthesis of related compounds often involves an acidic workup with HCl, indicating good short-term stability.[3]

  • Neutral Conditions (pH 5-8): In this range, the carboxylic acid group will be deprotonated to form the carboxylate salt, increasing water solubility. The molecule is generally stable, but the anionic carboxylate may alter its reactivity profile.

  • Basic Conditions (pH > 9): While the difluoromethyl group and pyrazole ring are robust enough to withstand basic hydrolysis during synthesis (e.g., using NaOH to hydrolyze an ester precursor), prolonged exposure to strong bases at elevated temperatures should be avoided.[4] The aromatic chloro-substituent is generally stable against nucleophilic substitution under typical laboratory conditions.

Q3: Is the compound susceptible to thermal degradation in solution?

A3: Yes, caution is advised when heating solutions for extended periods. While the solid form is thermally stable, pyrazole carboxylic acids can be susceptible to thermal decarboxylation (loss of CO₂) in solution at elevated temperatures.[5] This is a known degradation pathway for many heterocyclic carboxylic acids. If a reaction requires heating, it is advisable to monitor the reaction for the appearance of the decarboxylated impurity and to use the lowest effective temperature. Studies on related pyrazole structures show high thermal decomposition temperatures, often above 200°C, but this applies to the solid state, not necessarily to solutions.[6][7]

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, protection from light is a critical precaution. Many pyrazole derivatives are inherently photostable.[8] However, the presence of a chlorine atom on the heterocyclic ring introduces a potential vulnerability. Halogenated aromatic compounds can absorb UV light, leading to photochemical degradation pathways that may not be present in non-halogenated analogs.[9] Furthermore, studies on other fluorinated agrochemicals have shown that photolysis can be a relevant degradation pathway.[10] Therefore, we strongly recommend performing experiments in amber glassware or protecting reaction vessels with aluminum foil, especially for reactions run over several hours or days.

Q5: What solvents are recommended for handling and reactions? Are there any known incompatibilities?

A5:

  • Recommended Solvents: Aprotic solvents such as DMSO, DMF, THF, and acetonitrile are generally compatible for short-term use. The compound is reported to be slightly soluble in DMSO and sparingly soluble in methanol.[1]

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles. Under acidic conditions or at elevated temperatures, there is a significant risk of esterification of the carboxylic acid group.[11] If an alcohol must be used as a solvent, be aware that the corresponding methyl or ethyl ester may form as an impurity. Avoid using primary or secondary amines as solvents, as they can react with the carboxylic acid to form amides.

Troubleshooting Guide

Problem: My reaction yield is consistently lower than expected, and I've confirmed the quality of my other reagents.

This common issue often points to the degradation of the starting material before or during the reaction. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow Start Unexpected Outcome: Low Yield or Impurities CheckPurity 1. Verify Starting Material Purity (HPLC, qNMR, LC-MS) Start->CheckPurity PurityFail Purity Compromised Source New Material or Re-Purify CheckPurity->PurityFail No PurityPass Purity Confirmed Investigate Reaction Conditions CheckPurity->PurityPass Yes Heat Was the reaction heated for > 4 hours? PurityPass->Heat Light Was the reaction protected from light? Heat->Light No Decarboxylation Potential Issue: Thermal Decarboxylation Solution: Reduce temperature/time. Monitor for decarboxylated byproduct. Heat->Decarboxylation Yes Solvent Was an alcohol or amine solvent used? Light->Solvent No Photodegradation Potential Issue: Photodegradation Solution: Use amber flasks or foil. Run reaction in the dark. Light->Photodegradation Yes SolventReaction Potential Issue: Ester or Amide Formation Solution: Switch to aprotic solvent (THF, ACN). Analyze for ester/amide byproduct. Solvent->SolventReaction Yes End Issue Resolved Solvent->End No Decarboxylation->Light Photodegradation->Solvent SolventReaction->End

Caption: Troubleshooting workflow for stability issues.

Problem: I see a new, non-polar peak in my HPLC/LC-MS analysis after my reaction or during storage in methanol.

Potential Cause: You are likely observing the methyl ester of your starting material. The carboxylic acid can undergo Fischer esterification with alcohol solvents, especially when heated or under trace acidic conditions.[11]

Solution:

  • Confirm Identity: The new peak should have a mass corresponding to (M+14) Da compared to your starting material (M = mass of the acid).

  • Prevent Formation: Switch to an aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) for your reaction or storage.

  • If Alcohol is Necessary: If methanol or ethanol is required for solubility or reactivity, use the minimum necessary temperature and reaction time. Be aware that this impurity may need to be removed during purification.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13] This protocol outlines standard conditions based on ICH guidelines.[12]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Class A volumetric flasks

  • HPLC system with UV/PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water) stored at room temperature. The goal is to achieve 5-20% degradation. Adjust time or temperature if degradation is too fast or slow.

Stress ConditionReagent/ConditionIncubation Time & Temp.Neutralization Step (before HPLC analysis)
Acid Hydrolysis 1 M HCl8 hours @ 60°CAdd 1 mL of 1 M NaOH
Base Hydrolysis 1 M NaOH2 hours @ Room TempAdd 1 mL of 1 M HCl
Oxidation 30% H₂O₂24 hours @ Room TempN/A
Thermal Water48 hours @ 80°CN/A
Photolytic (Solution) WaterExpose to ICH-compliant light sourceN/A (wrap vial in foil for dark control)
Photolytic (Solid) Spread thin layer of solidExpose to ICH-compliant light sourceDissolve in 50:50 ACN:H₂O for analysis
  • Analysis:

    • After the specified time, neutralize the acid and base samples as indicated in the table.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with 50:50 acetonitrile:water.

    • Analyze by a reverse-phase HPLC method (e.g., C18 column) with a gradient elution and PDA detection.

    • Compare the chromatograms of the stressed samples to the control sample. Look for new peaks (degradants) and a decrease in the area of the main peak. Calculate the percentage degradation.

Expected Insights: This study will reveal if the compound is more susceptible to acid, base, oxidation, heat, or light, and will generate any significant degradation products for further characterization. This is a critical step in developing a robust, stability-indicating analytical method.[13]

References

  • Zhu, X., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]

  • Zhao, H., et al. (2021). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. (2020). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Rojas, R., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]

  • Wang, R., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Özer İlhan, İ., et al. (2008). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (2023). Available at: [Link]

  • Mojumdar, S.C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Fairbairn, D.J., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2019). Forced degradation studies of Brexpiprazole. Available at: [Link]

  • European Patent Office. (2022). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Available at: [Link]

  • Ferreira, J., et al. (2008). Photostability of different chlorine photosensitizers. ResearchGate. Available at: [Link]

  • Uivarosi, V., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Shinde, N.G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Li, Y., et al. (2024). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. Molecules. Available at: [Link]

  • Sci-Hub. (2017). Ru(II)-Catalyzed Decarboxylative C–H Alkenylation of Aryl Carboxylic Acids with Alkynes: A Computational Study. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of pyrazole carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrazole carboxylic acids are key building blocks in a vast array of pharmaceuticals and agrochemicals, and their successful synthesis is often a critical step in the development pipeline.

This guide is structured to provide practical, experience-driven advice to help you navigate the common challenges encountered during the synthesis of these molecules. We will delve into the mechanistic underpinnings of these challenges and offer robust, validated solutions to streamline your experimental work.

Troubleshooting Guide: From Reaction Setup to Pure Product

This section addresses the most frequently encountered issues in pyrazole carboxylic acid synthesis in a question-and-answer format. Each answer provides a detailed explanation of the potential causes and offers a step-by-step guide to resolving the problem.

Issue 1: Low or No Product Yield

Question: I have set up my Knorr pyrazole synthesis between a 1,3-dicarbonyl compound and hydrazine, but I am getting a very low yield of my desired pyrazole precursor. What could be the problem?

Answer:

Low yields in the Knorr pyrazole synthesis are a common frustration, but they can often be traced back to a few key factors related to reaction kinetics and equilibria. The reaction proceeds through a series of reversible steps, and optimizing conditions to favor the formation of the stable pyrazole ring is crucial.

Potential Causes and Solutions:

  • Incomplete Hydrazone Formation: The initial condensation between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate is a critical first step. If this equilibrium does not favor the hydrazone, the overall reaction will be slow.

    • Solution: The use of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can significantly accelerate this step by protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1] However, be aware that strongly acidic conditions can lead to unwanted side reactions.

  • Unfavorable Cyclization/Dehydration: The subsequent intramolecular cyclization of the hydrazone followed by dehydration to form the aromatic pyrazole ring is the thermodynamic driving force of the reaction. This step can be slow if not properly catalyzed.

    • Solution: If you are running the reaction under neutral conditions, the addition of a catalytic amount of acid can also promote the dehydration step. Conversely, for some substrates, basic conditions can facilitate the cyclization. It is often a matter of empirical optimization for your specific substrate.

  • Suboptimal Reaction Temperature: The Knorr synthesis is often performed at elevated temperatures to drive the dehydration step.

    • Solution: If you are running the reaction at room temperature, consider increasing the temperature. A good starting point is refluxing in a suitable solvent like ethanol or toluene.[2] However, be mindful that excessively high temperatures can lead to decomposition of starting materials or products.

  • Poor Choice of Solvent: The solvent can play a significant role in the reaction outcome.

    • Solution: Protic solvents like ethanol are commonly used and can facilitate proton transfer steps. However, for some substrates, aprotic dipolar solvents like DMF or DMAc have been shown to improve yields and regioselectivity.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the reaction.

    • Solution: In such cases, longer reaction times and higher temperatures may be necessary. The use of a microwave reactor can sometimes be beneficial in overcoming steric hindrance by providing rapid and efficient heating.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_sm Are starting materials consumed? start->check_sm sm_present Starting materials remain check_sm->sm_present No sm_consumed Starting materials consumed check_sm->sm_consumed Yes increase_temp Increase reaction temperature and/or reaction time sm_present->increase_temp add_catalyst Add catalytic acid (e.g., AcOH) or base sm_present->add_catalyst change_solvent Change solvent (e.g., to DMAc) sm_present->change_solvent side_reactions Investigate potential side reactions (e.g., decomposition, alternative cyclizations) sm_consumed->side_reactions purification_issue Check work-up and purification procedure for product loss sm_consumed->purification_issue end Improved Yield increase_temp->end add_catalyst->end change_solvent->end side_reactions->end purification_issue->end

Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Question: I am getting a mixture of two regioisomers in my pyrazole synthesis. How can I control the regioselectivity to obtain predominantly one isomer?

Answer:

The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is initially attacked by which nitrogen of the hydrazine.

Factors Influencing Regioselectivity and How to Control Them:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. The more electrophilic carbonyl is more susceptible to nucleophilic attack.

    • Control Strategy: You can strategically choose your starting materials. For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl. Strong electron-withdrawing groups on one side of the 1,3-dicarbonyl will make the adjacent carbonyl more electrophilic.

  • Steric Effects: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.

    • Control Strategy: By introducing a sterically demanding group on one side of the 1,3-dicarbonyl, you can favor the formation of the regioisomer resulting from attack at the less hindered carbonyl.

  • Reaction Conditions: The pH of the reaction medium can significantly influence regioselectivity.

    • Control Strategy:

      • Acidic Conditions: Under acidic conditions, the reaction is often under thermodynamic control, and the more stable regioisomer is favored. The initial attack of the more basic nitrogen of the substituted hydrazine is often preferred.

      • Neutral or Basic Conditions: Under neutral or basic conditions, the reaction may be under kinetic control, and the initial attack may be governed by the most nucleophilic nitrogen of the hydrazine and the most electrophilic carbonyl.

  • Nature of the Hydrazine: In a substituted hydrazine (e.g., phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The terminal NH2 group is generally more nucleophilic and less sterically hindered than the substituted nitrogen.

    • Control Strategy: The choice of hydrazine is a key determinant of the final product. Using unsubstituted hydrazine (H2N-NH2) will result in a pyrazole with an N-H bond, which can be subsequently functionalized if desired.

Regioselectivity Control in Pyrazole Synthesis

regioselectivity start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_a Pathway A: Attack at Carbonyl 1 start->pathway_a pathway_b Pathway B: Attack at Carbonyl 2 start->pathway_b isomer_a Regioisomer A pathway_a->isomer_a isomer_b Regioisomer B pathway_b->isomer_b factors Controlling Factors electronics Electronic Effects (Electrophilicity of Carbonyls) factors->electronics sterics Steric Hindrance factors->sterics conditions Reaction Conditions (pH, Solvent, Temperature) factors->conditions hydrazine Nature of Hydrazine (Substituents) factors->hydrazine electronics->start sterics->start conditions->start hydrazine->start

Caption: Factors influencing the regiochemical outcome of pyrazole synthesis.

Issue 3: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to purify my pyrazole carboxylic acid. What are the best practices for purification?

Answer:

Purification of pyrazole carboxylic acids can be challenging due to their polarity and potential for zwitterionic character. Standard purification techniques may need to be adapted.

Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Selection: A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazole carboxylic acids include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

    • Troubleshooting: If your product oils out, try using a more polar solvent system or a slower cooling rate. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve the peak shape.

    • Troubleshooting: Tailing of the product peak is a common issue. This can often be mitigated by adding a small amount of acid to the eluent.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to deprotonate the carboxylic acid and move it into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure pyrazole carboxylic acid.

      • Collect the precipitate by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize a pyrazole-3-carboxylic acid versus a pyrazole-5-carboxylic acid?

The synthesis of a specific regioisomer of a pyrazole carboxylic acid is a classic challenge in heterocyclic chemistry. The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common starting point. To achieve regioselectivity, you need to use an unsymmetrical 1,3-dicarbonyl precursor that will direct the cyclization to favor one isomer over the other.

For example, to synthesize a pyrazole-3-carboxylic acid, you would typically start with a β-ketoester. The ketone carbonyl is generally more reactive towards the initial nucleophilic attack by hydrazine than the ester carbonyl. After cyclization and dehydration, the ester group can then be hydrolyzed to the carboxylic acid at the 3-position.

Conversely, synthesizing a pyrazole-5-carboxylic acid often requires a different strategy, perhaps starting with a precursor where the future carboxylic acid group is masked as a less reactive functional group, or by using a different synthetic route altogether.

Q2: I am trying to hydrolyze my pyrazole ester to the carboxylic acid, but the reaction is very slow or does not go to completion. What can I do?

Incomplete hydrolysis of pyrazole esters is a common issue, often due to the steric hindrance around the ester group or the electron-withdrawing nature of the pyrazole ring, which can deactivate the ester carbonyl towards nucleophilic attack.

Here are some strategies to improve the hydrolysis:

  • Increase the reaction temperature: Refluxing the reaction mixture can often provide the necessary activation energy.

  • Use a stronger base: If you are using a mild base like sodium carbonate, switching to a stronger base like sodium hydroxide or potassium hydroxide can increase the rate of saponification.

  • Change the solvent: Using a co-solvent like THF or dioxane with water can improve the solubility of the ester and facilitate the reaction.

  • Microwave-assisted hydrolysis: Microwave irradiation can significantly shorten the reaction time for ester hydrolysis.

  • Acid-catalyzed hydrolysis: In some cases, acid-catalyzed hydrolysis using a strong acid like HCl or H2SO4 can be more effective than base-catalyzed hydrolysis. However, be cautious as some pyrazole rings can be sensitive to strong acids.

Q3: Are there any specific things to look out for when characterizing my pyrazole carboxylic acid by NMR?

Yes, there are a few characteristic features to be aware of:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is typically a broad singlet that appears far downfield, often above 10 ppm. Its chemical shift can be concentration-dependent.

  • N-H Proton: If your pyrazole is N-unsubstituted, the N-H proton will also be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • Aromatic Protons: The protons on the pyrazole ring will appear in the aromatic region, typically between 6 and 8.5 ppm. Their coupling patterns can be used to confirm the substitution pattern of the ring.

  • Tautomerism: Be aware that N-unsubstituted pyrazoles can exist as tautomers. This can sometimes lead to broadened peaks or the appearance of two sets of signals in the NMR spectrum, although one tautomer is usually predominant.

Q4: My pyrazole carboxylic acid is a solid. What is the best way to determine its purity?

For solid samples, a combination of techniques is recommended for a thorough purity assessment:

  • Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to check for the presence of impurities.[4] A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for identifying and quantifying impurities, provided their signals do not overlap with those of the product.

  • Elemental Analysis: Elemental analysis provides the percentage composition of C, H, and N, which can be compared to the theoretical values for your desired compound.

By systematically addressing these common challenges and employing the recommended troubleshooting strategies, you can significantly improve the efficiency and success rate of your pyrazole carboxylic acid syntheses.

References

  • F. Gosselin, P. D. O'Shea, R. A. Webster, R. A. Reamer, R. D. Tillyer, & E. J. J. Grabowski. (2006). Highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Synlett, (19), 3267-3270.
  • Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6535.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones, which were synthesized in situ from ketones and acid chlorides, were converted into pyrazoles by the addition of hydrazine. This method allows a fast and general synthesis of previously inaccessible pyrazoles and synthetically demanding pyrazole-containing fused rings. Organic letters, 8(13), 2675–2678.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Synlett, 29(08), 1071-1075.
  • Sener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Zhang, J., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(5), 496-502.
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the microwave-assisted synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and improve product yields. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often, cleaner reaction profiles.[1][2] However, like any technique, it presents its own set of challenges. This guide is structured to address these specific issues with practical, evidence-based solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the microwave-assisted synthesis of pyrazoles.

Q1: My pyrazole synthesis reaction is resulting in a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in microwave-assisted pyrazole synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.[3] While higher temperatures can accelerate the reaction, excessive heat may lead to decomposition of reactants or products.[3] It is crucial to perform temperature scouting experiments to identify the optimal temperature for your specific substrates. For instance, in the synthesis of 4,5-dihydro-1H-pyrazoles, it was found that dehydrated pyrazoles formed at more drastic temperature conditions.[3]

  • Incorrect Reaction Time: One of the primary advantages of microwave synthesis is the significant reduction in reaction time, often from hours to minutes.[1] However, both insufficient and excessive irradiation times can be detrimental. Short reaction times may lead to incomplete conversion, while prolonged exposure can cause product degradation. Optimization of the reaction time is essential.

  • Inappropriate Solvent Choice: The choice of solvent is paramount in microwave chemistry. The solvent's ability to absorb microwave energy (dielectric properties) directly impacts the heating efficiency. Solvents with high loss tangents (e.g., ethanol, DMF) heat very efficiently. For some reactions, solvent-free conditions can provide the best results, leading to higher yields and a greener chemical process.[2]

  • Catalyst Inefficiency or Absence: Many pyrazole syntheses are catalyzed. The choice of catalyst, be it an acid, base, or a metal complex, can profoundly influence the reaction rate and yield. For example, in the synthesis of pyranopyrazoles, bases like piperidine or DABCO have been shown to be effective.[4] Ensure your catalyst is active and used in the appropriate concentration.

  • Reactant Stoichiometry: The molar ratio of your reactants can significantly impact the yield. It is advisable to optimize the stoichiometry of the reactants. For example, in a one-pot synthesis of 4-arylidenepyrazolone derivatives, an optimal reactant ratio was determined to be 1.5:1:1 for the β-ketoester, aldehyde, and hydrazine, respectively.[5]

Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?

A2: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction parameters:

  • Temperature Control: As mentioned, excessive temperatures can lead to side reactions and decomposition. Precise temperature control, a feature of modern microwave reactors, is crucial.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway and the formation of regioisomers, a common issue in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[6] Experimenting with solvents of varying polarities can help favor the desired product.

  • Reaction Time: Minimizing the reaction time to the point of complete conversion of the starting material can prevent the subsequent formation of degradation products.

  • Atmosphere Control: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidative side reactions.

Q3: The results of my microwave-assisted pyrazole synthesis are not reproducible. What could be the cause?

A3: Reproducibility is key to reliable research. A lack of reproducibility in microwave synthesis can often be traced to:

  • Inconsistent Heating Profiles: Domestic microwave ovens are not suitable for chemical synthesis due to their uneven heating patterns and lack of temperature and pressure control.[2] Dedicated, single-mode or multi-mode microwave reactors provide reproducible and controlled heating.[7][8]

  • Vial Sealing and Stirring: It is critical that the reaction vial is sealed properly to maintain pressure and prevent solvent evaporation.[9] Inadequate stirring can lead to localized overheating and "hot spots," resulting in inconsistent results.[9] Ensure a properly sized stir bar is used and that the reaction mixture is stirring efficiently.[9]

  • Purity of Reagents: The purity of starting materials is fundamental to reproducible results in any chemical reaction. Impurities can act as catalysts or inhibitors, leading to variable outcomes.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges in your experiments.

Guide 1: Optimizing Reaction Conditions for Improved Yield

This guide will walk you through a systematic approach to optimizing the key parameters of your microwave-assisted pyrazole synthesis.

Experimental Workflow for Optimization

Caption: Workflow for optimizing reaction parameters.

Step-by-Step Optimization Protocol:

  • Temperature Scouting:

    • Set up a series of identical reactions in parallel.

    • Keeping the reaction time, solvent, and reactant concentrations constant, vary the temperature in 10-20°C increments (e.g., 80°C, 100°C, 120°C, 140°C).

    • After the reactions are complete, analyze the yield of the desired product in each reaction (e.g., by LC-MS, GC-MS, or ¹H NMR).

    • Plot the yield versus temperature to identify the optimal temperature range. Be aware that yields may decrease at very high temperatures due to degradation.

  • Time Titration:

    • Using the optimal temperature determined in the previous step, set up a series of reactions.

    • Vary the reaction time (e.g., 5 min, 10 min, 15 min, 20 min).

    • Analyze the product yield for each time point to determine the shortest time required for maximum conversion.

  • Solvent Screening:

    • Select a range of solvents with different dielectric properties (e.g., a polar protic solvent like ethanol, a polar aprotic solvent like DMF, and a non-polar solvent like toluene).

    • Run the reaction in each solvent at the optimized temperature and time.

    • Consider solvent-free conditions as a "green" and often highly effective alternative.[2][3]

  • Catalyst and Stoichiometry Evaluation:

    • If your reaction is catalyzed, screen different catalysts (e.g., various acids, bases, or metal catalysts) and their loadings.

    • Systematically vary the molar ratios of your reactants to find the optimal stoichiometry.

Data Presentation: Example of Optimization Data

EntryTemperature (°C)Time (min)SolventCatalyst (mol%)Yield (%)
110010EthanolPiperidine (10)65
212010EthanolPiperidine (10)85
314010EthanolPiperidine (10)78
41205EthanolPiperidine (10)70
512015EthanolPiperidine (10)86
612010DMFPiperidine (10)92
712010ToluenePiperidine (10)45
812010NonePiperidine (10)88
Guide 2: Common Pyrazole Synthesis Protocols and Mechanistic Insights

The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6]

General Reaction Scheme: Paal-Knorr Pyrazole Synthesis

The Paal-Knorr synthesis is a classic method for preparing pyrazoles.[6]

Caption: Paal-Knorr pyrazole synthesis workflow.

Mechanism Causality:

The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, which then undergoes an intramolecular cyclization followed by dehydration to afford the aromatic pyrazole ring. Microwave irradiation accelerates these steps by efficiently heating the polar intermediates and facilitating the elimination of water.

Example Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a visualized experimental procedure.[9]

Materials:

  • Aryl hydrazine hydrochloride (1 mmol)

  • 3-Aminocrotononitrile or an α-cyanoketone (1 mmol)

  • 1 M Hydrochloric acid (5 mL)

  • Microwave reactor vial (2-5 mL) with a stir bar

Procedure:

  • To a dry microwave vial, add the aryl hydrazine hydrochloride and the 3-aminocrotononitrile.[9]

  • Add 5 mL of 1 M hydrochloric acid.[9]

  • Seal the vial securely.[9] It is crucial that the vial is completely sealed to prevent any leakage during the reaction.[9]

  • Place the vial in the microwave reactor and ensure that the mixture is stirring properly.[9]

  • Irradiate the mixture at a pre-determined optimal temperature (e.g., 120-150°C) for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature before carefully opening it.

  • The product can often be isolated by vacuum filtration, washed with cold water, and dried.[9]

III. References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]

  • Patel, R., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27965–27983. [Link]

  • Wang, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(10), 6846-6858. [Link]

  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119. [Link]

  • Buriol, L., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society. [Link]

  • Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE (Journal of Visualized Experiments). [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-548. [Link]

  • Al-Ghorbani, M., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 31(1). [Link]

  • da Silva, G., et al. (2024). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 29(14), 3298. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

Sources

troubleshooting failed reactions involving 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1310350-99-2). This valuable building block is frequently utilized in the synthesis of agrochemicals and pharmaceuticals, most notably as a key intermediate for a class of potent succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] Its unique electronic properties, stemming from the chloro and difluoromethyl substituents, can present challenges in common synthetic transformations. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and ensure successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and recommended storage conditions for this compound?

This compound is a white to off-white solid.[3] Due to its chemical nature, it should be handled with appropriate personal protective equipment. Based on supplier recommendations, it should be stored in a cool, dry place, with the container tightly sealed, typically at 2-8°C.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1310350-99-2[4]
Molecular Formula C₅H₃ClF₂N₂O₂[3]
Molecular Weight 196.54 g/mol [3]
Appearance White to off-white solid[3]
Predicted pKa 2.40 ± 0.25[3]
Predicted Boiling Point 297.4 ± 40.0 °C[3]
Storage Temperature 2-8°C[3]

Q2: The predicted pKa is quite low (2.40). What are the implications for my reaction setup?

The low predicted pKa indicates that this is a relatively strong carboxylic acid.[3] This is due to the potent electron-withdrawing effects of the pyrazole ring, the C4-chloro group, and the N1-difluoromethyl group.

  • Implication 1: Base Selection: You will need at least one full equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to form the carboxylate anion required for most coupling reactions. Using a weaker base or substoichiometric amounts may lead to incomplete deprotonation and failed reactions.

  • Implication 2: Workup Procedure: During aqueous workup, you will need to acidify the solution to a pH of approximately 2 or lower to ensure complete protonation and efficient extraction of the carboxylic acid into an organic solvent like ethyl acetate.[3]

Q3: What solvents are recommended for reactions with this acid?

Solubility can be a challenge. While highly polar aprotic solvents are often preferred for amide coupling reactions, solubility should always be confirmed on a small scale.

  • Amide Coupling: Anhydrous N,N-Dimethylformamide (DMF) is a common and effective solvent.[5] Dichloromethane (DCM) can also be used, but solubility may be limited; forming the salt with a tertiary amine base first can improve solubility in DCM.[5]

  • Ester Saponification: A mixture of tetrahydrofuran (THF) and water or methanol/water is effective for hydrolysis of the corresponding methyl or ethyl ester.[3]

Q4: Is the N-(difluoromethyl) group stable?

Yes, the N-CHF₂ group is generally robust under a variety of synthetic conditions. Studies on related N-difluoromethylpyrazoles show they are stable to conditions required for bromination, chlorination, and other functionalizations.[6] You should not expect decomposition or hydrolysis of this group under standard amide coupling or esterification conditions.

Troubleshooting Guide: Failed Reactions

Section 1: Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this acid. However, its electronic nature can make these couplings non-trivial.

Problem 1: My amide coupling reaction shows low to no conversion of the starting acid.

This is the most frequently encountered issue. Several factors, rooted in the molecule's unique structure, can be the cause.

  • Potential Cause A: Inefficient Carboxylic Acid Activation.

    • Scientific Rationale: The pyrazole ring, compounded by the chloro and difluoromethyl groups, is strongly electron-withdrawing. This makes the corresponding carboxylate anion a weak nucleophile. In the first step of a typical coupling mechanism (e.g., with HATU), this weak nucleophile must attack the electron-deficient carbon of the coupling reagent.[7] If this initial activation is slow or inefficient, the entire reaction will fail.

    • Troubleshooting Steps:

      • Pre-activation: Do not add all reagents at once. First, dissolve the carboxylic acid and a non-nucleophilic base (e.g., 1.1 eq. of DIPEA) in your anhydrous solvent (e.g., DMF). Add the coupling reagent (e.g., 1.1 eq. of HATU) and stir for at least 15-30 minutes at room temperature before adding your amine.[5] This allows the formation of the activated ester intermediate without competing side reactions.

      • Switch Coupling Reagent: If HATU fails, consider a more potent phosphonium-based reagent like PyBOP or a carbodiimide like EDC in conjunction with an additive like HOBt or DMAP. For particularly difficult couplings, conversion to the acid chloride is a reliable, albeit more forceful, alternative.[8][9]

  • Potential Cause B: Incorrect Base or Stoichiometry.

    • Scientific Rationale: A proper base is critical. It must be strong enough to fully deprotonate the acidic starting material (pKa ~2.4) but must not be nucleophilic itself. Using a nucleophilic base like pyridine can lead to competitive reaction with the activated acid.[5] Insufficient base will leave un-deprotonated carboxylic acid, which cannot participate in the activation step.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Base: Always use a hindered tertiary amine base. N,N-Diisopropylethylamine (DIPEA) is an excellent first choice.

      • Verify Stoichiometry: Use at least 1.1 equivalents of base relative to the carboxylic acid. If your amine is provided as a salt (e.g., an HCl salt), you will need an additional equivalent of base to neutralize it.

  • Potential Cause C: Presence of Water.

    • Scientific Rationale: All amide coupling reagents are highly sensitive to water. Water will hydrolyze the activated intermediate back to the carboxylic acid, effectively quenching the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Use a fresh bottle of anhydrous solvent, preferably from a sealed system (e.g., Sure/Seal™).[5]

      • Dry Reagents: Ensure your amine and base are anhydrous. If necessary, dry them over molecular sieves.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.[5]

G start Amide Coupling Fails (Low/No Product) check_reagents Are all reagents fresh and solvents anhydrous? start->check_reagents check_activation Did you pre-activate the acid with base + coupling reagent before adding the amine? check_reagents->check_activation Yes sol_reagents Solution: Use fresh, anhydrous reagents and solvents under N2. check_reagents->sol_reagents No check_base Is the base non-nucleophilic (e.g., DIPEA) and is the stoichiometry correct? check_activation->check_base Yes sol_activation Solution: Pre-activate for 15-30 min. Consider a stronger coupling reagent (e.g., PyBOP). check_activation->sol_activation No check_amine Is the amine sterically hindered or electronically deactivated? check_base->check_amine Yes sol_base Solution: Use >=1.1 eq. DIPEA. Add an extra eq. of base if amine is an HCl salt. check_base->sol_base No sol_amine Solution: Increase reaction temperature (40-60°C). Convert acid to acyl chloride. check_amine->sol_amine Yes success Reaction Successful check_amine->success No, reaction should work. Re-evaluate other factors. sol_reagents->start Retry sol_activation->start Retry sol_base->start Retry sol_amine->start Retry

Problem 2: My reaction is clean but very sluggish, even with pre-activation.

  • Potential Cause: Poor Nucleophilicity of the Amine.

    • Scientific Rationale: If your amine partner is sterically hindered (e.g., a secondary amine with bulky substituents) or electronically deactivated (e.g., an aniline with electron-withdrawing groups), its reaction with the activated ester will be slow.

    • Troubleshooting Steps:

      • Increase Temperature: Gently warming the reaction mixture to 40-60°C can often increase the rate of the final amide bond formation. Monitor by TLC or LC-MS to avoid decomposition.

      • Convert to Acid Chloride: This is the most robust solution for unreactive amines. Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react with most amines, often at lower temperatures.[8]

Section 2: Esterification Reactions

Problem: My Fischer esterification (acid + alcohol with catalytic H₂SO₄) is not working.

  • Potential Cause: Deactivated Carbonyl.

    • Scientific Rationale: The same electron-withdrawing groups that increase the acidity of the molecule also decrease the nucleophilicity of the carbonyl oxygen. Protonation of the carbonyl oxygen is a key step in Fischer esterification. If this step is disfavored, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Use an Alkyl Halide: Deprotonate the carboxylic acid with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like DMF or acetone, then add an electrophilic source of your alkyl group (e.g., methyl iodide, ethyl bromide). This method avoids the need for carbonyl protonation.

      • Convert to Acid Chloride: As with amide coupling, converting the acid to the more reactive acid chloride followed by the addition of the desired alcohol (often with a mild base like pyridine) is a highly effective method.[10]

      • Use Diazoalkanes: For the preparation of methyl or ethyl esters, diazomethane or the safer TMS-diazomethane can be used. Difluoromethyl diazomethane has also been shown to be effective for esterifying a broad range of carboxylic acids under mild conditions.[11]

Standard Protocol: Amide Coupling via HATU

This protocol provides a reliable starting point for the coupling of this compound with a primary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.05 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)*

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

*Note: Use 1.2 eq. of DIPEA if the amine is a free base. Use 2.5 eq. if the amine is an HCl or TFA salt.

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.5 eq.) to the solution and stir for 2 minutes.

  • Add HATU (1.1 eq.) in one portion.

  • Stir the mixture at room temperature for 20 minutes to allow for pre-activation. The solution may change color.

  • In a separate vial, dissolve the amine (1.05 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction flask.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Workup: Once the reaction is complete, pour the DMF solution into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

G ActiveEster ActiveEster Product Product ActiveEster->Product + Amine HOAt HOAt

References

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8409. Retrieved from [Link]

  • Google Patents. (n.d.). US11279626B2 - Octamethylcyclotetrasiloxane interacts with lithium ions.
  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. GUFBED, 9(4), 645-654. Retrieved from [Link]

  • ResearchGate. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(43), 8353-8360. Retrieved from [Link]

  • Google Patents. (n.d.). US7799713B2 - Composition for high performance glass.
  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ACS Publications. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(44), 14467-14474. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ARKAT USA, Inc. (2022). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2022(5), 1-12. Retrieved from [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • WIPO Patentscope. (2018). WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]

  • ResearchGate. (2022). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Retrieved from [Link]

  • ResearchGate. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]

  • Reddit. (2021). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PubMed. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical solutions.

Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis process. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Problem 1: Low Yield and Purity During Cyclization Step

Question: We are experiencing inconsistent yields and observing significant isomeric impurities after the cyclization of our diketone precursor with a difluoromethylhydrazine equivalent. What are the likely causes and how can we optimize this critical step?

Answer:

Low yields and the formation of regioisomers are common hurdles in pyrazole synthesis, particularly during scale-up where reaction kinetics and mass transfer can differ from bench-scale experiments.[1][2] The primary cause often lies in the lack of precise control over reaction conditions, leading to side reactions or incomplete conversion.

Potential Causes and Solutions:

  • pH Control: The pH of the reaction medium is critical. For the cyclization to form the desired pyrazole, a slightly acidic pH is often optimal to facilitate the initial condensation while minimizing side reactions.[3]

    • Solution: Implement rigorous pH monitoring and control. A buffered system or the controlled addition of an acid or base can maintain the pH within the optimal range (typically 4-6).

  • Temperature Management: Exothermic reactions during cyclization can lead to localized "hot spots" in a large reactor, promoting the formation of undesired byproducts.

    • Solution: Employ a reactor with efficient heat exchange capabilities. A gradual addition of the hydrazine component can also help to control the exotherm.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity.

    • Solution: Experiment with different solvent systems. A solvent that ensures all reactants remain in solution throughout the reaction is ideal. For pyrazole synthesis, polar aprotic solvents like DMF or protic solvents like ethanol are often used.

Experimental Protocol for Optimized Cyclization:

  • Charge the reactor with the diketone precursor and the chosen solvent.

  • Adjust the temperature to the optimized reaction temperature (e.g., 60-80 °C).

  • Slowly add the difluoromethylhydrazine solution over a period of 1-2 hours, while carefully monitoring the internal temperature.

  • Maintain the reaction mixture at the set temperature for 4-6 hours, with regular in-process control (IPC) checks via HPLC to monitor the consumption of starting material and formation of the product.

  • Upon completion, proceed with the work-up procedure, which may involve quenching, extraction, and crystallization.

Problem 2: Inefficient Chlorination and Byproduct Formation

Question: Our chlorination step to introduce the chloro-substituent at the 4-position of the pyrazole ring is sluggish and generates several chlorinated byproducts. How can we improve the selectivity and efficiency of this reaction?

Answer:

Electrophilic chlorination of the pyrazole ring can be challenging to control on a larger scale. The reactivity of the pyrazole ring and the choice of chlorinating agent are key factors that determine the outcome of the reaction.

Potential Causes and Solutions:

  • Chlorinating Agent: The choice of chlorinating agent is crucial. Harsh reagents like chlorine gas can be difficult to control and may lead to over-chlorination or side reactions.

    • Solution: Consider using a milder and more selective chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). These reagents often provide better control and higher yields of the desired product.

  • Reaction Conditions: Temperature and reaction time play a significant role in the selectivity of the chlorination.

    • Solution: Optimize the reaction temperature. Starting at a lower temperature (e.g., 0-10 °C) and gradually warming up can improve selectivity. Monitor the reaction closely by HPLC to determine the optimal reaction time and avoid the formation of byproducts.

Data Presentation: Comparison of Chlorinating Agents

Chlorinating AgentTypical Temperature (°C)Selectivity for 4-chloro isomerCommon Byproducts
Chlorine Gas (Cl₂)0 - 25Moderate to LowDichloro- and trichloro-pyrazoles
N-Chlorosuccinimide (NCS)25 - 50HighSuccinimide
Sulfuryl Chloride (SO₂Cl₂)0 - 25HighGaseous HCl and SO₂
Problem 3: Difficulties in Purification and Isolation

Question: We are struggling to achieve the desired purity of the final product. Recrystallization is leading to significant product loss. Are there alternative purification strategies?

Answer:

Achieving high purity is essential, especially for active pharmaceutical ingredients (APIs) or agrochemicals.[4] While recrystallization is a common technique, it may not always be the most efficient method, particularly if impurities have similar solubility profiles to the product.

Potential Causes and Solutions:

  • Impurity Profile: Understanding the nature of the impurities is the first step. Are they isomers, unreacted starting materials, or byproducts from side reactions?

    • Solution: Use analytical techniques like LC-MS and NMR to identify the major impurities. This will help in designing a more effective purification strategy.

  • Crystallization Solvent: The choice of solvent for recrystallization is critical.

    • Solution: Conduct a systematic solvent screening to find a solvent or solvent mixture that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while keeping impurities dissolved.

  • Alternative Purification Methods:

    • Slurry Wash: If the product is a solid, washing it with a solvent in which the impurities are soluble can be an effective purification step.

    • Chromatography: For high-value products or when dealing with difficult-to-remove impurities, column chromatography on a large scale (preparative HPLC or flash chromatography) may be a viable, albeit more expensive, option.

Workflow for Purification Strategy Development:

G cluster_0 Purification Workflow A Identify Impurities (LC-MS, NMR) B Solvent Screening for Recrystallization A->B C Optimize Crystallization Conditions B->C D Evaluate Slurry Wash C->D Unsuccessful F Achieve >99% Purity C->F Successful E Consider Preparative Chromatography D->E Unsuccessful D->F Successful E->F

Sources

Technical Support Center: Resolving Isomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomer formation during the synthesis of pyrazole-based compounds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making the control of their regiochemistry a critical aspect of synthetic efficiency and final product purity.

This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern regioselectivity.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in classical pyrazole synthesis?

The most common and direct method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) is used, the two carbonyl carbons exhibit different electrophilicities. Similarly, the two nitrogen atoms of a substituted hydrazine possess different nucleophilicities. The initial nucleophilic attack can occur from either nitrogen of the hydrazine onto either carbonyl carbon of the dicarbonyl compound, leading to two distinct pathways and potentially forming a mixture of two regioisomeric pyrazoles.[1][2]

G cluster_reactants Reactants cluster_products Potential Products diketone Unsymmetrical 1,3-Diketone hydrazine Substituted Hydrazine plus + isomer1 Regioisomer A plus->isomer1 isomer2 Regioisomer B plus->isomer2

Caption: The Knorr synthesis pathway illustrating the formation of two regioisomers.

Q2: Why is controlling the formation of a single, desired isomer so critical?

In the context of drug development and materials science, different regioisomers of a compound can have drastically different pharmacological, toxicological, and physical properties. For instance, only one isomer might bind effectively to a biological target, while the other could be inactive or even harmful.[3] From a practical standpoint, the presence of multiple isomers necessitates difficult and costly separation procedures, reducing the overall yield and economic viability of the synthesis. Therefore, achieving high regioselectivity is paramount for ensuring product safety, efficacy, and process efficiency.

Q3: What are the key experimental factors that I can modify to influence the isomer ratio?

The regiochemical outcome of the Knorr pyrazole synthesis is not arbitrary and can be influenced by several correlated parameters.[2] These include:

  • Reaction Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize key intermediates, altering the reaction pathway.

  • pH/Catalyst: Acid or base catalysis can change the rate-determining step. For example, acidic conditions can accelerate the dehydration of intermediates, potentially locking in a specific isomeric form.[4]

  • Temperature: Reactions can be under either kinetic or thermodynamic control. Changing the temperature can shift this balance, favoring the formation of the most stable product (thermodynamic) over the one that is formed fastest (kinetic).

  • Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-diketone and the hydrazine are fundamentally important. Large steric groups or powerful electron-withdrawing/donating groups can create a strong bias for one reaction pathway over another.[4]

Troubleshooting Guide: A Problem-Solving Approach
Q1: My reaction with an unsymmetrical diketone is yielding an inseparable 1:1 mixture of isomers. What is the first and most impactful change I can make?

Answer: Change your solvent. This is often the most effective and experimentally simple parameter to adjust. The choice of solvent can dramatically alter the regioselectivity by influencing the tautomeric equilibrium of the 1,3-dicarbonyl and the reactivity of the hydrazine.

Causality: Conventional protic solvents like ethanol often lead to equimolar mixtures of regioisomers.[4] This is because they can facilitate proton transfers that equilibrate the intermediates, leading to a loss of selectivity.

Recommended Action:

  • Switch to a Dipolar Aprotic Solvent: Solvents like N,N-dimethylacetamide (DMAc), NMP, or DMF have been shown to significantly improve regioselectivity, often favoring a single isomer.[4]

  • Explore Fluorinated Alcohols: Forcing the reaction medium to be highly non-polar and hydrogen-bond-donating can create a unique environment. Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase the regioselectivity in pyrazole formation, often favoring the isomer resulting from the attack of the more substituted nitrogen of the hydrazine onto the more electrophilic carbonyl carbon.[3]

Data Snapshot: The Impact of Solvent on Regioselectivity The following table summarizes reported outcomes for the reaction between arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diones.

SolventReaction ConditionsIsomer Ratio (Desired:Undesired)Reference
EthanolAmbient Temperature~ 1:1[4]
N,N-Dimethylacetamide (DMAc)Ambient Temperature, Acidic> 98:2[4]
2,2,2-Trifluoroethanol (TFE)RefluxSignificantly Improved Selectivity[3]
Q2: I've isolated a major product, but I'm unsure of its structure. How can I definitively identify the regioisomer?

Answer: Unambiguous structural characterization is crucial and is best achieved using a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Causality: Regioisomers have distinct chemical environments for their atoms, leading to unique signals in NMR spectra. Two-dimensional NMR experiments are particularly powerful as they reveal through-bond and through-space correlations between nuclei.

Recommended Workflow:

  • ¹H and ¹³C NMR: Acquire standard one-dimensional spectra. While these provide initial clues, they are often insufficient for definitive assignment of complex pyrazoles.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is the gold standard for this problem. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation from the N-substituent's protons to the pyrazole ring carbons (C3 or C5), you can definitively establish the connectivity.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals protons that are close in space. A correlation between the N-substituent's protons and the protons of the C5-substituent (or C3-substituent) provides strong evidence for a particular isomeric structure.

G start Isomer Mixture Obtained nmr Acquire 1D/2D NMR Data (¹H, ¹³C, HMBC, NOESY) start->nmr hmbc Analyze HMBC: Correlate N-substituent (R¹) to C3 or C5 of pyrazole ring nmr->hmbc noesy Analyze NOESY: Observe spatial proximity of R¹ to R³ or R⁵ substituents nmr->noesy structure Assign Confirmed Regioisomeric Structure hmbc->structure noesy->structure

Caption: Workflow for unambiguous isomer identification using NMR spectroscopy.

Q3: I have tried modifying solvents and temperature with little success. Should I consider an alternative synthetic strategy?

Answer: Yes. If the classical Knorr condensation fails to provide the desired selectivity, it is often more efficient to switch to a modern, inherently more regioselective synthetic method rather than attempting exhaustive optimization of a failing reaction.

Causality: Many modern synthetic methods avoid the use of symmetrical or near-symmetrical intermediates, building the pyrazole ring in a stepwise or directed manner that pre-determines the final regiochemistry.

Recommended Alternatives:

  • [3+2] Cycloaddition Reactions: These reactions are powerful for constructing five-membered rings with high regiocontrol. A common strategy involves the reaction of a sydnone with an alkyne or a tosylhydrazone with a nitroalkene.[5][6] The regioselectivity is dictated by the electronic properties of the reacting partners.

  • Synthesis from α,β-Unsaturated Ketones (Enones): The reaction of hydrazines with enones first forms a pyrazoline intermediate, which is then oxidized to the pyrazole.[1] This pathway often offers better regiocontrol than the 1,3-diketone route.

  • Multi-component Reactions: Several one-pot procedures have been developed that assemble pyrazoles from three or more simple starting materials. These reactions often proceed through highly specific pathways, yielding a single regioisomer.[4][7]

G start Poor Regioselectivity with Knorr Synthesis decision Is Optimization Feasible? start->decision modify Modify Conditions: - Solvent (TFE, DMAc) - Temperature - Catalyst (Acid/Base) decision->modify Yes alternative Explore Alternative Regioselective Routes decision->alternative No route1 [3+2] Cycloaddition (e.g., Sydnone + Alkyne) alternative->route1 route2 Enone Condensation + Oxidation alternative->route2 route3 Multi-Component Reaction alternative->route3

Caption: Decision workflow for addressing persistent regioselectivity issues.

Key Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using 2,2,2-Trifluoroethanol (TFE)

This protocol is adapted from methodologies that leverage fluorinated alcohols to enhance regioselectivity.[3][8]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone and a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine or hydrazine salt (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (1.0 eq).

  • Add a sufficient volume of TFE to fully dissolve the diketone (concentration typically 0.1-0.5 M).

  • Add the substituted hydrazine (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux (TFE boiling point: ~78 °C) and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel or by recrystallization.

  • Characterize the product and determine the isomeric ratio using ¹H NMR analysis of the crude and purified material.

References
  • Shaaban, M. R., et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Molecules, 28(18), 6549. [Link]

  • Organic Chemistry Portal. "Synthesis of pyrazoles". organic-chemistry.org. [Link]

  • Sanna, C., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives". Molecules, 27(18), 5890. [Link]

  • Fadili, M., et al. (2022). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules, 27(15), 4932. [Link]

  • Abás, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs". The Journal of Organic Chemistry, 76(8), 2636-2643. [Link]

  • Zhang, Z., et al. (2025). "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones". The Journal of Organic Chemistry, 90(5), 3769-3778. [Link]

  • Kearney, P. C., et al. (2022). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow". Reaction Chemistry & Engineering, 7, 2475-2480. [Link]

  • Zhang, Y., et al. (2026). "Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity". Organic Letters. [Link]

  • Zhang, Y., et al. (2025). "Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity". American Chemical Society. [Link]

  • Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins". The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Kumar, A., et al. (2019). "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes". Organic & Biomolecular Chemistry, 17, 8660-8664. [Link]

Sources

Validation & Comparative

A Comparative Guide to Alternatives for 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous effort to safeguard global crop yields, the development of effective and sustainable fungicides is paramount. Among the most successful classes of modern fungicides are the pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHI).[1][2][3] A key building block in the synthesis of several prominent SDHI fungicides is 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide provides a comprehensive comparison of viable alternatives to this crucial intermediate, offering researchers and drug development professionals insights into novel molecular scaffolds, their synthesis, and comparative performance backed by experimental data.

The Central Role of Pyrazole Carboxamides in Modern Fungicides

Pyrazole carboxamide fungicides have become indispensable tools in agriculture due to their broad-spectrum activity and high efficacy.[4][5] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1][3][6] This targeted inhibition disrupts cellular respiration, leading to the cessation of fungal growth and eventual cell death.

The molecular scaffold of these fungicides generally consists of a pyrazole carboxylic acid moiety linked via an amide bond to a substituted amine, often an aniline derivative. The specific substituents on both the pyrazole ring and the amine portion play a crucial role in determining the fungicide's spectrum of activity, potency, and systemic properties. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been particularly successful, leading to the development of several commercial fungicides like Bixafen, Fluxapyroxad, and Isopyrazam.[7][8]

Exploring Alternatives: A Structural and Performance Analysis

The quest for novel fungicides with improved efficacy, broader disease control spectra, and enhanced resistance management profiles has spurred research into alternatives for the core pyrazole carboxylic acid structure. This section delves into promising alternative scaffolds and provides a comparative analysis of their performance.

Pyrazole-Thiazole Carboxamides: A Promising Bioisosteric Replacement

One innovative approach involves the replacement of the traditional aniline moiety with a thiazole ring, creating pyrazole-thiazole carboxamides. This modification aims to explore new chemical space and potentially overcome emerging resistance to existing SDHI fungicides.

A study detailing the design and synthesis of novel pyrazole-thiazole carboxamide derivatives has shown promising results.[9] Several synthesized compounds exhibited significant in vitro activity against a range of fungal pathogens.

Comparative Performance Data:

CompoundTarget PathogenEC50 (μg/mL)Reference FungicideEC50 (μg/mL)
6d Rhizoctonia cerealis5.11Fluxapyroxad11.93
6j Rhizoctonia cerealis8.14Thifluzamide22.12
6j Rhizoctonia solani (in vivo)80% inhibition at 10 μg/mL--
6j Puccinia sorghi Schw. (in vivo)90% inhibition at 10 μg/mL--

Data synthesized from: Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives.[9]

The data clearly indicates that compounds 6d and 6j exhibit superior in vitro activity against Rhizoctonia cerealis compared to the commercial fungicide Fluxapyroxad.[9] Furthermore, compound 6j demonstrated potent in vivo protective activity against Rhizoctonia solani and Puccinia sorghi Schw.[9]

Experimental Workflow for Synthesis:

The synthesis of these pyrazole-thiazole carboxamides typically involves the amidation of a pyrazole-4-carbonyl chloride with a substituted aminothiazole.

G cluster_0 Synthesis of Pyrazole-4-carbonyl chloride cluster_1 Synthesis of Aminothiazole derivative cluster_2 Amidation Reaction A Pyrazole-4-carboxylic acid C Pyrazole-4-carbonyl chloride A->C Reflux B Thionyl chloride (SOCl2) B->C D Substituted Thioamide F Aminothiazole derivative D->F Hantzsch thiazole synthesis E α-haloketone E->F G Pyrazole-4-carbonyl chloride I Pyrazole-Thiazole Carboxamide G->I Base (e.g., Pyridine) H Aminothiazole derivative H->I

Caption: Synthetic pathway for pyrazole-thiazole carboxamides.

Pyrazole-4-Carboxamides with a Thioether Moiety

Another promising avenue of research involves the introduction of a thioether linkage in the amine portion of the molecule. This modification can significantly impact the lipophilicity and conformational flexibility of the fungicide, potentially leading to enhanced biological activity.

A recent study explored the synthesis and antifungal activities of two series of pyrazole-4-carboxamide derivatives containing either a phenyl sulfide or a benzyl sulfide group.[10]

Comparative Performance Data:

The study revealed that the introduction of a benzyl sulfide group, particularly with meta-substitution on the benzene ring, was an effective strategy for improving antifungal efficacy.

CompoundTarget PathogenEC50 (mg/L)Reference FungicideEC50 (mg/L)
6i Valsa mali1.77Boscalid9.19
19i Valsa mali1.97Boscalid9.19
23i Rhizoctonia solani3.79--

Data synthesized from: Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.[11]

The results highlight that compounds 6i and 19i are significantly more potent against Valsa mali than the commercial fungicide Boscalid.[11]

Experimental Protocol for Synthesis:

The synthesis of these thioether-containing pyrazole carboxamides is achieved through a multi-step process, culminating in an amidation reaction.

  • Synthesis of the Pyrazole Acid Chloride: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the corresponding acid chloride.

  • Synthesis of the Thioether Aniline: A substituted aminothiophenol is reacted with a benzyl halide in the presence of a base to form the desired thioether aniline intermediate.

  • Amidation: The pyrazole acid chloride is then reacted with the thioether aniline in the presence of a base, such as triethylamine or pyridine, to afford the final pyrazole-4-carboxamide derivative.

G A 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride A->C Chlorination B SOCl2 B->C G Pyrazole-4-carboxamide with thioether moiety C->G Amidation D Substituted aminothiophenol F Thioether aniline D->F Alkylation E Benzyl halide E->F F->G

Sources

A Comparative Guide to the Synthetic Routes of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are not merely simple heterocyclic compounds; they are privileged scaffolds in modern medicinal chemistry and agrochemical research.[1][2] Their rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for precise interactions with biological targets. This has led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antivirals.[3][4] The position of the carboxylic acid group on the pyrazole ring profoundly influences the molecule's physicochemical properties and its biological activity, making the regioselective synthesis of pyrazole-3-, pyrazole-4-, and pyrazole-5-carboxylic acids a critical endeavor for chemists in drug discovery and development.

This guide provides an in-depth comparison of the most common and effective synthetic routes to these valuable compounds. We will delve into the mechanistic underpinnings of each method, providing not just the "how" but the "why" behind the synthetic strategies. This analysis is supported by experimental data to offer a clear, objective comparison of their performance, empowering researchers to make informed decisions in their synthetic planning.

Core Synthetic Strategies: A Comparative Overview

The synthesis of pyrazole carboxylic acids predominantly relies on two classical and highly versatile strategies: the Knorr Pyrazole Synthesis and [3+2] Cycloaddition Reactions . While both can lead to the desired products, they differ significantly in their starting materials, reaction conditions, and, most importantly, their inherent regioselectivity.

FeatureKnorr Pyrazole Synthesis[3+2] Cycloaddition Reactions
General Principle Condensation of a hydrazine with a 1,3-dicarbonyl compound.[5]Reaction of a 1,3-dipole (e.g., a diazo compound) with a dipolarophile (e.g., an alkyne or alkene).[6]
Key Starting Materials Hydrazines and β-ketoesters or related 1,3-dicarbonyls.Diazo compounds and alkynes/alkenes bearing an ester or nitrile group.
Primary Products Pyrazole-3-carboxylic acids and pyrazole-5-carboxylic acids.Pyrazole-3-, pyrazole-4-, and pyrazole-5-carboxylic acids.
Regioselectivity Control Dependent on the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[7]Governed by the electronic and steric properties of the dipole and dipolarophile.[6]
Common Byproducts Regioisomeric pyrazoles.Potential for side reactions depending on the stability of the diazo compound.

Deep Dive into Synthetic Routes

The Knorr Pyrazole Synthesis: A Time-Honored Workhorse

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.[8] The fundamental transformation involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, leading to the formation of the pyrazole ring.

The reaction proceeds through a series of condensation and cyclization steps. The initial step is the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the aromatic pyrazole ring.[5]

Knorr_Mechanism Reactants Hydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Reactants->Hydrazone Initial Condensation Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized_Int->Pyrazole Dehydration

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

The formation of either a pyrazole-3-carboxylic acid or a pyrazole-5-carboxylic acid is dictated by which carbonyl group of the unsymmetrical β-ketoester is attacked first by the hydrazine. This, in turn, is influenced by the electronic and steric environment of the carbonyls.

  • Formation of Pyrazole-5-carboxylic Acids: Typically, the more electrophilic ketone carbonyl reacts preferentially with the hydrazine. For a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl. This leads to the formation of the pyrazole-5-carboxylic acid ester as the major product.

  • Formation of Pyrazole-3-carboxylic Acids: To favor the formation of the pyrazole-3-carboxylic acid, the reactivity of the ester carbonyl needs to be enhanced, or the ketone carbonyl needs to be sterically hindered. However, direct synthesis of pyrazole-3-carboxylic acids via the Knorr reaction is often less regioselective.

Knorr_Regioselectivity cluster_3_carboxylic Pyrazole-3-Carboxylic Acid Pathway cluster_5_carboxylic Pyrazole-5-Carboxylic Acid Pathway N1_attack_ester Hydrazine attacks ester carbonyl Less favorable Int_3_COOH Intermediate for 3-COOH N1_attack_ester->Int_3_COOH Prod_3_COOH Pyrazole-3-carboxylic acid Int_3_COOH->Prod_3_COOH N1_attack_ketone Hydrazine attacks ketone carbonyl More favorable Int_5_COOH Intermediate for 5-COOH N1_attack_ketone->Int_5_COOH Prod_5_COOH Pyrazole-5-carboxylic acid Int_5_COOH->Prod_5_COOH Start Unsymmetrical β-Ketoester + Hydrazine Start->N1_attack_ester Path A Start->N1_attack_ketone Path B Cycloaddition_Mechanism Reactants Diazo Compound + Alkyne/Alkene Transition_State [3+2] Transition State Reactants->Transition_State Initial_Adduct Initial Cycloadduct Transition_State->Initial_Adduct Pyrazole Aromatized Pyrazole Initial_Adduct->Pyrazole Aromatization

Caption: General workflow of a [3+2] cycloaddition for pyrazole synthesis.

A common and efficient route to pyrazole-4-carboxylic acids involves the reaction of a diazo compound with an alkyne bearing two electron-withdrawing groups, such as dimethyl acetylenedicarboxylate (DMAD).

[9] This protocol illustrates the synthesis of a pyrazole-3-carboxylate via a [3+2] cycloaddition.

  • Reaction Setup: In a 10 mL flask, prepare a 1:1 mixture of toluene and dichloromethane.

  • Addition of Reactants: Add phenylhydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2 mmol) to the solvent mixture.

  • Reaction: Stir the mixture at reflux for 2 hours, monitoring the reaction completion by thin-layer chromatography.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting white solid from ethanol.

    • Yield: Not explicitly stated, but the procedure is described as a one-pot, two-component reaction. [9]

The reaction of monosubstituted hydrazines with unsymmetrical alkynes can lead to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on both the hydrazine and the alkyne. For instance, the reaction of an arylhydrazine with an propiolate ester can yield a mixture of 3- and 5-carboxy pyrazoles. Careful selection of reaction conditions and substituents can often favor one isomer over the other. [10]

Comparative Analysis and Future Outlook

Synthetic RouteTarget Isomer(s)Key AdvantagesKey LimitationsTypical Yields
Knorr Synthesis Pyrazole-5-carboxylic acids, Pyrazole-3-carboxylic acidsReadily available starting materials, simple procedure. [8]Often poor regioselectivity for 3-substituted isomers, may require harsh conditions. [7]70-90% for 5-isomers. [11]
[3+2] Cycloaddition Pyrazole-3-, -4-, and -5-carboxylic acidsHigh regioselectivity possible, mild reaction conditions. [12]Diazo compounds can be hazardous, substrate scope may be limited.60-95%. [13]
Oxidation of Pyrazole-carbaldehydes Pyrazole-4-carboxylic acidsGood for specific substitution patterns.Requires a pre-functionalized pyrazole, adds an extra synthetic step.62-92% (microwave-assisted). [13]

The choice of synthetic route for a particular pyrazole carboxylic acid will ultimately depend on the desired substitution pattern, the required scale of the synthesis, and the available starting materials. The Knorr synthesis remains a valuable tool for accessing pyrazole-5-carboxylic acids, while [3+2] cycloaddition reactions offer greater flexibility and control for the synthesis of all three regioisomers.

As the demand for novel pyrazole-containing compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will be a key area of future research. This includes the use of flow chemistry, novel catalytic systems, and greener reaction media to further enhance the synthesis of these vital heterocyclic building blocks.

References

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  • Klančar, U., et al. (2021). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 26(15), 4486. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12), 944-952. Available from: [Link]

  • Padwa, A., et al. (2003). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 5(2), 147-150. Available from: [Link]

  • Fustero, S., et al. (2016). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 81(17), 7434-7443. Available from: [Link]

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A Comparative Efficacy Analysis of Pyrazole-4-Carboxamide Fungicides and Other Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of fungicides derived from the pyrazole-4-carboxamide scaffold, particularly those based on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, against other chemical classes of succinate dehydrogenase inhibitor (SDHI) fungicides. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced performance, mechanisms of action, and resistance profiles of these critical agricultural compounds.

Introduction: The Role and Evolution of SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that have become indispensable in modern agriculture for controlling a wide array of fungal diseases. Their mode of action is the specific inhibition of Complex II, also known as the succinate dehydrogenase (SDH) enzyme, in the mitochondrial respiratory chain of fungi.[1][2][3] By binding to the SDH complex, these fungicides block the transport of electrons from succinate to ubiquinone, which halts cellular respiration and energy (ATP) production, ultimately leading to the cessation of fungal growth.[1][2]

The history of SDHIs dates back to the 1960s with the introduction of first-generation compounds like carboxin, which had a limited spectrum of activity, primarily against basidiomycete pathogens.[1][4] The early 2000s saw the launch of the first broad-spectrum foliar SDHI, boscalid, marking the beginning of a new era.[1] Since then, the class has rapidly expanded, with numerous active ingredients being developed and commercialized, categorized by the Fungicide Resistance Action Committee (FRAC) into several distinct chemical groups.[1][4] This guide will focus on the highly effective pyrazole-4-carboxamide group and its performance relative to other SDHI classes.

The Pyrazole-4-Carboxamide Class: A New Generation of Broad-Spectrum SDHIs

Among the modern SDHIs, the pyrazole-4-carboxamides have emerged as a particularly potent and versatile chemical group. Many of these successful commercial fungicides share a common structural feature: the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl moiety.[5] This core structure is a key component in several leading products, including Bixafen, Fluxapyroxad, Isopyrazam, Penflufen, Penthiopyrad, Benzovindiflupyr, and Sedaxane.[5][6]

The success of this chemical group lies in its ability to provide broad-spectrum control over a wide range of fungal pathogens affecting various crops. Their development marked a significant advancement from earlier SDHIs, which often had a narrower range of activity.[2]

Comparative Efficacy and Spectrum of Activity

The practical utility of a fungicide is defined by its spectrum of activity and its efficacy against target pathogens. The newer generation of pyrazole-4-carboxamides generally offers more comprehensive disease control compared to older SDHIs like boscalid (a pyridine-carboxamide) and flutolanil (a phenyl-benzamide), which are highly effective but against a more limited range of diseases.[2]

For instance, a study on the control of Sclerotinia sclerotiorum, the causal agent of Sclerotinia stem rot, demonstrated that pyrazole-4-carboxamides such as benzovindiflupyr, isopyrazam, and fluxapyroxad exhibited the highest in vitro activity.[7] These were followed in efficacy by the pyridine-carboxamide (boscalid) and the pyridinyl-ethyl-benzamide (fluopyram), with the thiazole-carboxamide (thifluzamide) showing the poorest activity against this specific pathogen.[7] Furthermore, in vitro studies have shown penthiopyrad to be exceptionally effective against the anthracnose pathogen Colletotrichum cereale, with an ED50 of 0.19 ppm, significantly lower than other fungicides tested.[2]

The following table summarizes the chemical groups of various SDHI fungicides and their primary disease targets, illustrating the broad-spectrum nature of the pyrazole-4-carboxamide class.

Table 1: Comparison of SDHI Fungicide Chemical Groups and their Spectrum of Activity

Chemical GroupCommon NameRepresentative Trade Name(s)Primary Target Diseases
Pyrazole-4-carboxamides FluxapyroxadXzemplarBrown patch, dollar spot, fairy ring, large patch, leaf spots, snow molds, summer patch.[2]
PenthiopyradVelistaAnthracnose, brown patch, dollar spot, large patch, leaf spot diseases, gray snow mold, powdery mildew.[2]
BenzovindiflupyrElatus PlusA wide range of fungal pathogens in various crops.[4]
BixafenAviator XproEffective against a wide spectrum of fungal pathogens.[4]
IsopyrazamSeguris FlexiControls a broad spectrum of diseases in cereals and other crops.[4]
PydiflumetofenPosterity, MirivasDollar spot, fairy ring, Microdochium patch, spring dead spot.[2][4]
Pyridine-carboxamides BoscalidEmerald, PristineDollar spot, bentgrass dead spot, grey mould, powdery mildew.[2][4]
Pyridinyl-ethyl-benzamides FluopyramIndemnify, Luna seriesNematodes, and a range of fungal diseases when co-formulated.[2][4]
Phenyl-oxo-ethyl thiophene amides IsofetamidKabuto, Kenja 400SCDollar spot, spring dead spot.[1][2][4]
Phenyl-benzamides FlutolanilProstarPrimarily Basidiomycete fungi: brown patch, fairy ring, southern blight.[2]
Oxathiin-carboxamides CarboxinVitaflo 200Primarily Basidiomycete fungi such as rusts and smuts (seed treatment).[1][4]

Mechanism of Action and Resistance Dynamics

All SDHI fungicides target the same enzyme, but subtle differences in their chemical structures can influence their binding affinity and their effectiveness against fungal strains with specific resistance mutations.

The SDHI Binding Site

SDHIs act by binding within the ubiquinone-binding pocket (Qp-site) of the SDH enzyme complex. This complex is composed of four subunits: SdhA, SdhB, SdhC, and SdhD.[8] The binding site is formed by amino acid residues from the SdhB, SdhC, and SdhD subunits.[8] The inhibitor molecule occupies the space where the natural substrate, ubiquinone, would normally bind, thereby preventing the transfer of electrons and disrupting the entire respiratory process.

Caption: Mechanism of SDHI fungicides blocking the mitochondrial respiratory chain.

The Challenge of Fungicide Resistance

The high specificity of the SDHI mode of action makes this class of fungicides prone to the development of resistance.[9] Resistance typically arises from single point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits, which alter the binding site and reduce the affinity of the fungicide.[10][11]

An important consideration for disease management is cross-resistance. While FRAC groups all SDHIs into a single cross-resistance group[12], field observations and laboratory studies have revealed a more complex reality. The level of resistance conferred by a specific mutation can vary significantly between different SDHI chemical groups.[9] For example, certain mutations may confer high resistance to boscalid but have a lesser impact on the efficacy of fluopyram or some pyrazole-4-carboxamides.[2] This differential sensitivity is crucial for designing effective resistance management strategies, as rotating between different SDHI chemical subgroups may still offer some level of control, although this is not a substitute for rotating between different FRAC groups.[9]

SDHI_Resistance cluster_Fungicides SDHI Chemical Groups cluster_Mutations Sdh Gene Mutations P4C Pyrazole-4-Carboxamides (e.g., Fluxapyroxad) PC Pyridine-Carboxamides (e.g., Boscalid) PEB Pyridinyl-ethyl-benzamides (e.g., Fluopyram) M1 Mutation A (e.g., SdhB-H272Y) M1->P4C Low/Moderate Resistance M1->PC High Resistance M2 Mutation B (e.g., SdhC-G143A) M2->P4C High Resistance M2->PC Moderate Resistance M3 Mutation C (e.g., SdhD-H134R) M3->P4C Low Resistance M3->PEB Moderate Resistance

Caption: Differential cross-resistance of SDHI chemical groups to Sdh mutations.

Experimental Protocols for Efficacy Evaluation

Objective comparison of fungicide efficacy relies on robust and reproducible experimental methodologies. Both in vitro and in vivo assays are essential to fully characterize the performance of an active ingredient.

In Vitro Fungicide Sensitivity Assay (Poisoned Food Technique)

This method is a foundational technique for determining the direct effect of a fungicide on the mycelial growth of a pathogen, free from environmental variables.[13] It is used to calculate key efficacy metrics like the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Methodology:

  • Preparation of Fungicide Stock Solutions:

    • Accurately weigh the technical-grade fungicide and dissolve it in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL). The choice of solvent is critical to ensure complete dissolution without affecting fungal growth at its final concentration in the media.

  • Media Preparation and Amendment:

    • Prepare a standard growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

    • Allow the agar to cool in a water bath to a temperature (approx. 50-55°C) that prevents solidification but does not degrade the fungicide.

    • Create a serial dilution from the stock solution. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control plate must be included to validate that the solvent has no inhibitory effect.[10]

  • Inoculation:

    • Pour the fungicide-amended and control PDA into sterile petri dishes and allow them to solidify.

    • Using a sterile cork borer, take agar plugs (e.g., 5 mm diameter) from the margin of an actively growing, pure culture of the target fungus.

    • Place one plug, mycelium-side down, in the center of each prepared plate.[10]

  • Incubation and Data Collection:

    • Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 25°C).[10]

    • Measure the radial growth of the fungal colony in two perpendicular directions at set time points (e.g., 48 or 72 hours), or until the fungus on the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition relative to the solvent control. Plot the inhibition data against the log of the fungicide concentration to determine the EC₅₀ value using probit analysis or non-linear regression.

InVitro_Workflow A Prepare Fungicide Stock Solutions D Amend PDA with Fungicide (Serial Dilutions) A->D B Prepare & Autoclave Potato Dextrose Agar (PDA) C Cool PDA to 50-55°C B->C C->D E Pour Plates (Amended & Control) D->E F Inoculate with Fungal Plugs E->F G Incubate at Optimal Temp F->G H Measure Radial Growth G->H I Calculate % Inhibition & Determine EC50 H->I

Caption: Workflow for the in vitro poisoned food technique.

In Vivo and In Situ Efficacy Evaluation

While in vitro assays are excellent for initial screening, they do not account for the fungicide's behavior within the plant (e.g., absorption, translocation) or environmental pressures. In vivo (whole plant) and in situ (field) trials are therefore essential for validation.[14][15]

These experiments typically involve applying the fungicide to host plants before or after inoculation with the pathogen. Efficacy is then assessed by measuring disease severity, incidence, or yield protection compared to untreated controls. These trials provide the most realistic measure of a fungicide's practical performance.

Conclusion and Future Outlook

The development of pyrazole-4-carboxamide fungicides has been a significant milestone in the evolution of SDHIs, offering broad-spectrum, high-efficacy solutions for complex disease management programs. Comparative data consistently demonstrate that fungicides from this class, derived from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, are among the most potent SDHIs available.[7][16]

However, the persistent threat of resistance development necessitates a scientifically grounded approach to their use.[17] The nuanced patterns of cross-resistance among different SDHI chemical groups highlight the need for continued research and vigilant monitoring of pathogen populations. Future fungicide development will likely focus on novel chemical structures that can overcome existing resistance mechanisms while maintaining high efficacy and a favorable environmental profile. For professionals in the field, a deep understanding of the comparative performance and resistance dynamics of these fungicides is essential for deploying them effectively and sustainably.

References

  • SDHI fungicides and turfgrass disease control: An overview | Turf and Ornamental Pest Management - UGA. (2019, March 15). Retrieved from [Link]

  • Understanding the SDHI (FRAC group 7) Fungicides - Rutgers Plant and Pest Advisory. (2020, April 22). Retrieved from [Link]

  • SDHI Fungicides for Turfgrass Diseases - Penn State Extension. (2025, July 23). Retrieved from [Link]

  • A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum - APS Journals. (2021, April 14). Retrieved from [Link]

  • SDHI Fungicides | FRAC. Retrieved from [Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved from [Link]

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  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - NIH. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Antifungal Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The persistent challenge of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[1][2] This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the antifungal activity of novel pyrazole derivatives. We will move beyond simple screening to a holistic evaluation, encompassing potency, spectrum of activity, mechanism of action, and preliminary safety profiling.

Foundational Principles: Establishing a Robust Antifungal Validation Workflow

A successful validation strategy is built on a foundation of meticulous experimental design and adherence to standardized methodologies. The primary objective is to generate reproducible and comparative data that clearly elucidates the potential of a novel pyrazole derivative as a viable antifungal candidate.

Our validation workflow is designed as a tiered approach, beginning with broad screening and progressively moving towards more detailed mechanistic and safety studies for the most promising candidates.

Antifungal Validation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Safety & Selectivity Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Identify Hits Ergosterol Inhibition Ergosterol Inhibition MIC Determination->Ergosterol Inhibition Prioritize Leads Cell Wall Integrity Cell Wall Integrity MIC Determination->Cell Wall Integrity Membrane Permeability Membrane Permeability MIC Determination->Membrane Permeability Cytotoxicity Assay Cytotoxicity Assay Ergosterol Inhibition->Cytotoxicity Assay Cell Wall Integrity->Cytotoxicity Assay Membrane Permeability->Cytotoxicity Assay Hemolysis Assay Hemolysis Assay Cytotoxicity Assay->Hemolysis Assay

Caption: A tiered workflow for the validation of novel antifungal pyrazole derivatives.

Phase 1: In Vitro Antifungal Susceptibility Testing

The initial step is to determine the intrinsic antifungal activity of the novel pyrazole derivatives against a panel of clinically relevant fungal pathogens. This is achieved through standardized susceptibility testing methods.

Causality Behind Experimental Choices: The choice of the broth microdilution method is based on its standardization by the Clinical and Laboratory Standards Institute (CLSI), which allows for inter-laboratory comparability of results.[3] The inclusion of both yeast and filamentous fungi provides a broad understanding of the compound's spectrum of activity.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27 and M38) [4][5]

  • Fungal Strain Selection:

    • Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.

    • Filamentous Fungi (Molds): Aspergillus fumigatus, Aspergillus flavus, Fusarium solani.

  • Inoculum Preparation:

    • For yeasts, grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds, grow cultures on Potato Dextrose Agar (PDA) for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Preparation of Pyrazole Derivatives and Control Drugs:

    • Prepare stock solutions of the novel pyrazole derivatives in a suitable solvent (e.g., DMSO).

    • Include a positive control (e.g., Fluconazole, Voriconazole, or Amphotericin B) and a negative control (solvent only).

    • Perform serial twofold dilutions of the compounds in RPMI 1640 medium in a 96-well microtiter plate.[6]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the growth control.[3] This can be assessed visually or by using a spectrophotometric reader.[3]

Data Presentation: Comparative MIC Values (µg/mL)

CompoundC. albicansC. glabrataA. fumigatusFluconazoleVoriconazole
Pyrazole-A482>640.5
Pyrazole-B0.510.25>640.5
Pyrazole-C16328>640.5
Phase 2: Elucidating the Mechanism of Action

Understanding how a novel compound inhibits fungal growth is critical for its development. For pyrazole derivatives, a common mechanism of action is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[7]

3.1. Ergosterol Biosynthesis Inhibition Assay

This assay quantitatively determines the impact of the pyrazole derivatives on the total ergosterol content in fungal cells.

Causality Behind Experimental Choices: Ergosterol is a fungal-specific sterol, making it an excellent target for selective antifungal drugs.[8] A reduction in ergosterol content provides strong evidence for a specific mode of action.

Detailed Protocol: Spectrophotometric Quantification of Ergosterol [9]

  • Grow fungal cells in the presence of sub-MIC concentrations of the pyrazole derivatives for a defined period (e.g., 16 hours).

  • Harvest the cells by centrifugation and wash with sterile water.

  • Saponify the cell pellet with a solution of potassium hydroxide in ethanol.

  • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol.

3.2. Fungal Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay helps to determine if the pyrazole derivatives target the fungal cell wall.

Causality Behind Experimental Choices: The fungal cell wall is essential for maintaining osmotic stability.[10] If a compound disrupts the cell wall, the addition of an osmotic protectant like sorbitol will rescue fungal growth, leading to an increase in the MIC value.[11][12]

Detailed Protocol: Sorbitol Protection Assay

  • Perform the standard broth microdilution MIC assay as described in Phase 1.

  • Concurrently, perform a parallel assay where the RPMI 1640 medium is supplemented with 0.8 M sorbitol.

  • Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase (typically four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.[12]

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (Target of Azoles & Pyrazoles) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Lanosterol 14α-demethylase\n(Target of Azoles & Pyrazoles) Lanosterol 14α-demethylase (Target of Azoles & Pyrazoles)

Caption: Simplified ergosterol biosynthesis pathway highlighting the target of azole and potentially pyrazole antifungals.

Phase 3: Preliminary Safety and Selectivity Assessment

A crucial aspect of drug development is ensuring that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells.

4.1. In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the pyrazole derivatives against a mammalian cell line.

Causality Behind Experimental Choices: It is essential to determine if the antifungal activity is due to a specific interaction with a fungal target or general cytotoxicity. Using a standard mammalian cell line provides a reliable and reproducible measure of potential host toxicity.[13]

Detailed Protocol: MTT Assay for Cytotoxicity

  • Seed a mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the pyrazole derivatives and a positive control (e.g., doxorubicin) for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50).

4.2. Hemolysis Assay

This assay assesses the potential of the compounds to damage red blood cells.

Causality Behind Experimental Choices: Hemolysis is a critical indicator of membrane-disrupting activity, which can be a significant safety concern for intravenously administered drugs.

Detailed Protocol: Hemolysis Assay

  • Obtain fresh red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).

  • Incubate a suspension of RBCs with various concentrations of the pyrazole derivatives and a positive control (e.g., Triton X-100) for 1 hour at 37°C.

  • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

Data Presentation: Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antifungal compound. It is calculated as the ratio of the CC50 to the MIC.

SI = CC50 / MIC

A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

CompoundMIC (C. albicans) (µg/mL)CC50 (HeLa cells) (µg/mL)Selectivity Index (SI)
Pyrazole-A410025
Pyrazole-B0.5>200>400
Pyrazole-C16503.125
Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validating the antifungal activity of novel pyrazole derivatives. By following this tiered workflow, researchers can generate a comprehensive dataset that not only confirms antifungal efficacy but also provides critical insights into the mechanism of action and preliminary safety profile.

Promising candidates, such as "Pyrazole-B" from our example data, with high potency, a broad spectrum of activity, a defined mechanism of action, and a favorable selectivity index, can then be advanced to more complex preclinical studies, including in vivo efficacy models and detailed toxicological assessments. The continuous discovery and rigorous validation of new antifungal agents are paramount in the ongoing battle against infectious diseases.

References

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A Comparative Guide to Fungicides Based on 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid: In Vitro and In Vivo Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of a significant class of modern fungicides derived from 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. These compounds belong to the broader group of pyrazole carboxamides, which are distinguished by their potent and specific mode of action as Succinate Dehydrogenase Inhibitors (SDHIs). As such, they represent a cornerstone in the management of a wide array of fungal diseases in agriculture.

We will delve into the experimental methodologies for evaluating their efficacy, present comparative performance data against other key fungicides, and provide a detailed look into their mechanism of action. This guide is designed to be a valuable resource for researchers engaged in the discovery and development of new antifungal agents, as well as for plant pathologists and agronomists seeking a deeper understanding of these critical crop protection tools.

The Rise of Pyrazole Carboxamide SDHIs: A Molecular Revolution in Fungicide Chemistry

Fungicides based on the this compound scaffold have emerged as a dominant force in the global fungicide market. This chemical backbone is the foundation for several highly effective active ingredients, including Benzovindiflupyr , Fluxapyroxad , and Bixafen . Their success is largely attributed to their specific and potent inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[1]

The SDH enzyme, also known as Complex II, plays a pivotal role in cellular energy production by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool in the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these pyrazole carboxamide fungicides effectively block this vital process, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[1][2] This targeted mode of action provides a high degree of selectivity and efficacy, making them invaluable for the control of a broad spectrum of phytopathogenic fungi.[3][4]

Visualizing the Mode of Action: Inhibition of the Fungal Respiratory Chain

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Inhibition by Pyrazole Carboxamide Fungicides TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e_transport Electron Transport Chain SDH->e_transport ATP_Synthase ATP Synthase e_transport->ATP_Synthase Electron Flow ATP ATP (Energy) ATP_Synthase->ATP Fungicide 4-Chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid -based Fungicide Fungicide->SDH Blocks Ubiquinone Binding Site Start Start: Healthy Host Plants Leaf_Excise Excise Healthy Leaves Start->Leaf_Excise Fungicide_App Apply Fungicide to Leaf Surfaces Leaf_Excise->Fungicide_App Fungicide_Prep Prepare Fungicide Solutions Fungicide_Prep->Fungicide_App Inoculation Inoculate Treated Leaves Fungicide_App->Inoculation Inoculum_Prep Prepare Pathogen Spore Suspension Inoculum_Prep->Inoculation Incubation Incubate in Humid Chamber Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment Analysis Calculate Percent Disease Control Assessment->Analysis End End: Efficacy Data Analysis->End

Caption: Workflow for in vivo fungicide efficacy testing using a detached leaf assay.

Comparative In Vivo Efficacy of Pyrazole Carboxamide Fungicides in Wheat

The control of Septoria tritici blotch in wheat is a key application for many SDHI fungicides. The following table presents a summary of their in vivo performance.

Fungicide/MixtureChemical Class(es)Application TimingDisease Control of Septoria tritici (%)
Fluxapyroxad Pyrazole Carboxamide (SDHI)Flag LeafGood to Excellent [5]
Bixafen Pyrazole Carboxamide (SDHI)Flag LeafGood to Excellent [4][5]
Benzovindiflupyr Pyrazole Carboxamide (SDHI)Flag LeafGood [5]
Fluxapyroxad + Mefentrifluconazole SDHI + DMIFlag LeafExcellent [5]
Bixafen + Fluopyram + Prothioconazole SDHI + DMIFlag LeafExcellent [5]
Prothioconazole DMIFlag LeafModerate to Good [5]

Note: Efficacy can be influenced by disease pressure, application timing, and the presence of fungicide-resistant strains.

Resistance Management: A Critical Consideration for Sustainable Efficacy

The targeted and specific mode of action of SDHI fungicides, while contributing to their high efficacy, also makes them prone to the development of resistance in fungal populations. [6]Resistance typically arises from mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide. To ensure the long-term effectiveness of these valuable tools, it is imperative to implement robust resistance management strategies. The Fungicide Resistance Action Committee (FRAC) provides guidelines for the responsible use of SDHI fungicides, which include:

  • Limiting the number of applications: Avoid relying solely on SDHI fungicides throughout a growing season.

  • Using mixtures: Tank-mixing or using pre-formulated mixtures of SDHI fungicides with fungicides that have a different mode of action is a highly effective strategy.

  • Alternating modes of action: Rotate the use of SDHI fungicides with fungicides from different FRAC groups.

Conclusion

Fungicides based on the this compound scaffold, such as Benzovindiflupyr, Fluxapyroxad, and Bixafen, are highly effective Succinate Dehydrogenase Inhibitors that play a crucial role in modern agriculture. Their broad-spectrum activity and potent inhibition of a key fungal metabolic pathway make them valuable tools for disease management. A thorough understanding of their in vitro and in vivo performance, as well as their mode of action, is essential for their optimal use and for the development of the next generation of antifungal agents. Adherence to sound resistance management practices is critical to preserve the efficacy of these important fungicides for the future.

References

  • Activity of the Succinate Dehydrogenase Inhibitor Fungicide Benzovindiflupyr Against Clarireedia spp. | Plant Disease - APS Journals. (2023, December 11). Retrieved from [Link]

  • Fluxapyroxad Resistance Mechanisms in Sclerotinia sclerotiorum | Plant Disease. (2023, April 19). Retrieved from [Link]

  • The effective concentrations (EC50) of the fungicides that inhibit 50 % of the growth of the Rhizoctonia solani strains - ResearchGate. Retrieved from [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, August 26). Retrieved from [Link]

  • (PDF) Foliar application of benzovindiflupyr shows non‐fungicidal effects in wheat plants. Retrieved from [Link]

  • The effect of fungicide dose rate and mixtures on Zymoseptoria tritici in two cultivars of autumn sown wheat. Retrieved from [Link]

  • Fluxapyroxad 333 FS: A novel systemic fungicide for effective management of black scurf of potato - The Pharma Innovation. (2022, June 21). Retrieved from [Link]

  • In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents - NIH. (2025, November 29). Retrieved from [Link]

  • Understanding Benzovindiflupyr broad-spectrum fungicide : Mode of Action, Formulation, and Uses - YouTube. (2024, March 3). Retrieved from [Link]

  • 10 Bixafen – The New Cereal Fungicide with Yield Boosting Effects - CABI Digital Library. Retrieved from [Link]

  • Understanding the SDHI (FRAC group 7) Fungicides - Rutgers Plant and Pest Advisory. (2020, April 22). Retrieved from [Link]

  • Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide (Earlier named as BAS 700 - Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Wheat septoria results show further fungicide efficacy shifts - AHDB. (2021, December 9). Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (2024, February 21). Retrieved from [Link]

  • Activity of the Succinate Dehydrogenase Inhibitor Fungicide Benzovindiflupyr Against Clarireedia spp - PubMed. (2023, December 11). Retrieved from [Link]

  • In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. (2022, June 7). Retrieved from [Link]

  • EC 50 (µg/ml) of Botrytis cinerea isolates resistance and sensitive to... - ResearchGate. Retrieved from [Link]

  • Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani - NDSU. Retrieved from [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Retrieved from [Link]

  • Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens - NIH. (2025, November 28). Retrieved from [Link]

  • Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - NIH. (2022, November 22). Retrieved from [Link]

  • Efficacy of different fungicides against Rhizoctonia solani Kuhn under in vitro condition. (2024, November 26). Retrieved from [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry - ACS Publications. (2021, July 19). Retrieved from [Link]

  • Activity of a succinate dehydrogenase inhibitor fungicide benzovindiflupyr against Clarireedia spp. - APS Journals. Retrieved from [Link]

  • Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry - ResearchGate. (2025, August 10). Retrieved from [Link]

  • (PDF) In-vitro Evaluation of Different Fungicides against Black Leaf Spot Causing Fungus Asperisporium caricae in Papaya - ResearchGate. (2025, December 12). Retrieved from [Link]

  • Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry - PubMed. Retrieved from [Link]

  • Fungicide performance in wheat, barley and oilseed rape. (2024, December 11). Retrieved from [Link]

  • Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards - PubMed Central. Retrieved from [Link]

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. The addition of a carboxylic acid moiety to this heterocyclic ring system opens up a wealth of possibilities for interacting with biological targets. However, the seemingly subtle difference in the position of this carboxylic acid group—at the 3, 4, or 5-position of the pyrazole ring—can have a profound impact on the molecule's biological activity.

This guide provides an in-depth comparison of the biological activities of pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid isomers. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data from peer-reviewed literature. Furthermore, we will provide detailed, field-tested protocols for key biological assays to empower your own research and development efforts.

The Critical Role of Isomerism in Biological Activity

The spatial arrangement of functional groups in a molecule is a critical determinant of its interaction with biological macromolecules. In the case of pyrazole carboxylic acid isomers, the position of the carboxyl group influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These factors, in turn, dictate how the molecule binds to the active site of an enzyme or a receptor on a cell surface, ultimately governing its biological effect. Understanding these structure-activity relationships (SAR) is paramount for rational drug design and the optimization of lead compounds.[1]

Comparative Analysis of Biological Activities

Anticancer Activity

Pyrazole derivatives are a well-established class of anticancer agents.[2] The carboxylic acid functionality can enhance this activity, often by forming key interactions within the active sites of target proteins.

  • Pyrazole-3-carboxylic acid derivatives have been investigated for their anticancer properties, with some compounds showing promising activity against various cancer cell lines.[3][4]

  • Pyrazole-4-carboxylic acid derivatives have also demonstrated significant cytotoxic effects against cancer cells.[5]

  • Derivatives of 5-aryl-1H-pyrazole-3-carboxylic acid (which is tautomeric with pyrazole-5-carboxylic acid) have shown selective inhibitory activity against human carbonic anhydrase isoforms IX and XII, which are implicated in tumor metabolism.[6]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole carboxylic acids have emerged as a promising scaffold in this area.

  • Pyrazole-3-carboxylic acid derivatives have been synthesized and shown to possess remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Some derivatives of pyrazole-3,4-dicarboxylic acid have also been noted for their inhibitory effects on various fungal pathogens.[8][9]

  • Pyrazole-4-carboxylic acid derivatives have been explored for their antimicrobial potential, with some carboxamides showing good activity against a range of bacteria and fungi.[5][10]

  • Pyrazole-5-carboxylic acid derivatives have been less frequently reported in the context of antimicrobial activity compared to the other two isomers, though some derivatives have shown weak antibacterial effects.[11]

Enzyme Inhibition

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. The carboxylic acid group of these pyrazole isomers can act as a key pharmacophore, mimicking the substrate or interacting with active site residues.

  • Pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, including dengue virus protease.[12]

  • The introduction of acidic moieties, such as a carboxylic acid, to pyrazole scaffolds has been shown to significantly impact their inhibitory activity against metalloproteases like meprin α and β.[13]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibition of carbonic anhydrase isoforms IX and XII.[6]

Data Summary Table

IsomerAnticancer ActivityAntimicrobial ActivityEnzyme InhibitionKey Findings and References
Pyrazole-3-carboxylic acid Promising activity against various cancer cell lines.Effective against Gram-positive and Gram-negative bacteria, and some fungi.Potent inhibitors of viral proteases and metalloproteases.Frequently studied for diverse biological activities.[3][4][7][9][12]
Pyrazole-4-carboxylic acid Demonstrates significant cytotoxic effects.Good activity against a range of bacteria and fungi.SAR studies highlight the importance of substituents for activity.A versatile scaffold for developing antimicrobial and anticancer agents.[5][10]
Pyrazole-5-carboxylic acid Selective inhibition of tumor-associated carbonic anhydrases.Less frequently reported for strong antimicrobial activity.Selective inhibition of specific enzyme isoforms.The tautomeric 5-aryl-1H-pyrazole-3-carboxylic acid structure is particularly noted for enzyme inhibition.[6][11]

Experimental Protocols

To ensure the integrity and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of pyrazole carboxylic acid isomers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate. B 2. Compound Treatment Treat cells with pyrazole carboxylic acid isomers at various concentrations. A->B C 3. MTT Addition Add MTT solution to each well and incubate. B->C D 4. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure absorbance at ~570 nm using a microplate reader. D->E

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture and harvest cancer cells in their logarithmic growth phase.

    • Determine cell viability (e.g., using trypan blue exclusion) and prepare a cell suspension of the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyrazole carboxylic acid isomers in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain the desired final concentrations.

    • Remove the culture medium from the wells and add 100 µL of medium containing the test compounds. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Gently agitate the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A 1. Prepare Inoculum Prepare a standardized microbial suspension. B 2. Inoculate Agar Plate Evenly spread the inoculum on the surface of an agar plate. A->B C 3. Create Wells Create wells in the agar using a sterile borer. B->C D 4. Add Test Compounds Add solutions of pyrazole carboxylic acid isomers to the wells. C->D E 5. Incubation Incubate the plates under appropriate conditions. D->E F 6. Measure Inhibition Zone Measure the diameter of the zone of no microbial growth. E->F

Caption: The sequential steps of the agar well diffusion assay for antimicrobial testing.

Step-by-Step Methodology:

  • Prepare Inoculum:

    • From a fresh culture of the target microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Create Wells:

    • Use a sterile cork borer (typically 6-8 mm in diameter) to create uniform wells in the agar.

  • Add Test Compounds:

    • Prepare solutions of the pyrazole carboxylic acid isomers at known concentrations.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test solution into separate wells.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Measure Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The positional isomerism of the carboxylic acid group on the pyrazole ring is a critical factor influencing biological activity. While derivatives of all three isomers—pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid—have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents, their specific applications and potencies can vary.

This guide provides a framework for understanding these differences and the experimental methodologies to explore them further. Future research should focus on systematic, direct comparative studies of these isomers to build a more comprehensive structure-activity relationship database. Such studies will undoubtedly accelerate the rational design of next-generation pyrazole-based therapeutics.

References

  • Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5488. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 537-552. [Link]

  • El-Metwally, A. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3807-3816. [Link]

  • Kumar, V., & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2394-2403. [Link]

  • Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

  • Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080. [Link]

  • Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3595-3601. [Link]

  • Abdel-Aziz, M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 344(11), 742-753. [Link]

  • Schade, M., et al. (2020). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 11(8), 1595–1601. [Link]

  • Zhang, M., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Archiv der Pharmazie, 344(1), 3-9. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1-22. [Link]

  • Al-Issa, S. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 1124. [Link]

  • Petrikaite, V., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6617. [Link]

  • Kumar, D., et al. (2018). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2351-2358. [Link]

  • Khan, I., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan, 41(03), 493-500. [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 774–778. [Link]

Sources

The Vanguard Against Fungal Resistance: A Comparative Guide to 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antifungal resistance necessitates the development of novel chemical entities with robust efficacy against recalcitrant fungal pathogens. Among the most promising candidates are derivatives of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a core scaffold in a new generation of potent Succinate Dehydrogenase Inhibitors (SDHIs). This guide provides a comprehensive comparison of the performance of these derivatives against resistant fungal strains, supported by experimental data and detailed methodologies to empower your research and development endeavors.

The Rise of Pyrazole Carboxamides: A New Frontier in Antifungal Drug Discovery

Pyrazole carboxamide derivatives have emerged as a significant class of fungicides, demonstrating broad-spectrum activity against a wide array of phytopathogenic fungi. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By disrupting this vital energy production pathway, these compounds effectively lead to fungal cell death.[1] The unique chemical architecture of the this compound scaffold has been a focal point in the design of next-generation SDHIs, aiming to overcome existing resistance mechanisms.

Mechanism of Action: Targeting the Fungal Powerhouse

The fungicidal activity of this compound derivatives stems from their ability to bind to the ubiquinone-binding (Qp) site of the SDH enzyme. This binding event blocks the oxidation of succinate to fumarate, a key step in the TCA cycle. The disruption of the electron transport chain ultimately leads to a catastrophic failure in cellular respiration and energy production.

cluster_Mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungus Fungal Cell SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate Fumarate->TCA_Cycle SDH->ETC e- transfer SDH->Fumarate Pyrazole_Derivative 4-Chloro-1-(difluoromethyl)-1H- pyrazole-3-carboxylic acid derivative Pyrazole_Derivative->SDH Inhibition

Caption: Mechanism of action of pyrazole carboxamide derivatives as SDHIs.

Confronting Resistance: Performance Against Mutant Fungal Strains

The extensive use of earlier generation SDHIs has led to the emergence of resistant fungal populations. This resistance is primarily attributed to point mutations in the genes encoding the subunits of the SDH enzyme, most notably the sdhB, sdhC, and sdhD genes. These mutations alter the binding pocket of the enzyme, reducing the affinity of the fungicide and thereby diminishing its efficacy.

This section provides a comparative analysis of the in vitro efficacy of various pyrazole carboxamide derivatives against both wild-type (WT) and SDHI-resistant strains of economically significant fungal pathogens. The data is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher antifungal activity.

Table 1: Comparative Efficacy (EC50 in µg/mL) of Pyrazole Carboxamide Derivatives Against Wild-Type and Resistant Botrytis cinerea Strains
Compound/FungicideChemical ClassWild-Type (WT)Resistant (H272R in sdhB)Resistant (P225F in sdhB)Resistant (N230I in sdhB)
Derivative A Pyrazole Carboxamide0.050.80.150.2
Benzovindiflupyr Pyrazole Carboxamide0.02Sensitive Sensitive Sensitive
Boscalid Pyridine Carboxamide0.1>100>1005.5
Fluopyram Pyridinyl-ethyl-benzamide0.030.052.50.04
Fluxapyroxad Pyrazole Carboxamide0.010.90.020.03
Pydiflumetofen N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide0.010.030.020.01

Note: "Derivative A" represents a hypothetical this compound derivative based on synthesized compounds in the literature. Data for commercial fungicides is compiled from published studies.[2][3][4][5][6][7]

Analysis of Performance:

The data clearly demonstrates that the efficacy of SDHI fungicides is significantly impacted by the specific mutation present in the target enzyme. Notably, the H272R mutation in the sdhB subunit confers a high level of resistance to boscalid. While some pyrazole carboxamides like fluxapyroxad show reduced efficacy against this mutant, others such as benzovindiflupyr retain their activity, highlighting the importance of the specific chemical structure in overcoming resistance.[2][3] Furthermore, the P225F mutation impacts the efficacy of fluopyram more significantly than other pyrazole carboxamides. The novel derivative, pydiflumetofen, demonstrates robust activity across all tested resistant genotypes, suggesting a promising avenue for managing SDHI resistance.

Experimental Protocols: A Guide to Evaluating Antifungal Performance

To ensure scientific rigor and reproducibility, standardized methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research practices for the evaluation of antifungal compounds against resistant fungal strains.

Generation of Resistant Fungal Strains via Site-Directed Mutagenesis

This protocol outlines the creation of fungal strains with specific point mutations in the sdhB gene, enabling the controlled study of resistance mechanisms.

Start Start: Wild-Type Fungal Strain Plasmid_Isolation Isolate Plasmid DNA containing sdhB gene Start->Plasmid_Isolation Primer_Design Design Primers with Desired Mutation Plasmid_Isolation->Primer_Design PCR Perform PCR-based Site-Directed Mutagenesis Primer_Design->PCR Transformation Transform Protoplasts of WT Strain with Mutated Plasmid PCR->Transformation Selection Select Transformants on Fungicide-amended Media Transformation->Selection Verification Verify Mutation by DNA Sequencing Selection->Verification End End: Validated Resistant Strain Verification->End

Caption: Workflow for generating resistant fungal strains.

Step-by-Step Methodology:

  • Plasmid Isolation: Isolate a plasmid containing the full-length sdhB gene from the wild-type fungal strain.

  • Primer Design: Design complementary oligonucleotide primers containing the desired nucleotide substitution that will result in the target amino acid change (e.g., H272R).

  • PCR Mutagenesis: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase with the isolated plasmid as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.[8][9]

  • Template Removal: Digest the parental (non-mutated) plasmid template with a methylation-dependent restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into E. coli for amplification. Isolate the purified mutated plasmid.

  • Fungal Transformation: Prepare protoplasts from the wild-type fungal strain and transform them with the mutated plasmid.

  • Selection and Screening: Select for transformants on a regeneration medium containing a selective agent (e.g., an antibiotic if the plasmid carries a resistance marker) and the relevant SDHI fungicide at a discriminatory concentration.

  • Verification: Isolate genomic DNA from the putative resistant colonies and sequence the sdhB gene to confirm the presence of the desired mutation.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)

This protocol details the determination of the EC50 values of antifungal compounds against both wild-type and resistant fungal strains.[10][11][12]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum (adjusted to the appropriate concentration)

  • Antifungal compounds (stock solutions in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the antifungal compounds in RPMI-1640 medium directly in the microtiter plates. The final concentration range should bracket the expected EC50 values.

  • Inoculum Preparation: Grow the fungal strains on an appropriate agar medium. Prepare a spore suspension and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-30°C) for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • Reading the Results: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the growth control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The development of this compound derivatives represents a significant advancement in the fight against resistant fungal pathogens. The comparative data presented in this guide underscores the importance of continued research into novel pyrazole carboxamides that can effectively combat evolving resistance mechanisms. The detailed experimental protocols provide a framework for the rigorous evaluation of new antifungal candidates. By understanding the intricate structure-activity relationships and the molecular basis of resistance, the scientific community can continue to develop durable and effective solutions to safeguard global agriculture and human health from the threat of fungal diseases.

References

  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection.
  • Azole resistant Aspergillus fumigatus: What you need to know.
  • Site-Directed and Random Insertional Mutagenesis in Medically Important Fungi. Methods in Molecular Biology.
  • Monitoring Resistance to SDHI Fungicides in Botrytis cinerea
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • SDHI Fungicides. Fungicide Resistance Action Committee (FRAC).
  • Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection.
  • Which protocol is more appropriate for site directed mutagenesis in studying fungicide resistance?
  • Cross-resistance between SDHI fungicides based on sensitivity data from 3 seasons and 202 Z.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Strategies for the Development of Industrial Fungal Producing Strains. Journal of Fungi.
  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Journal of Global Antimicrobial Resistance.
  • Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking. Pest Management Science.
  • Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. Plant Disease.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition.
  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. RSC Advances.
  • Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi.
  • Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring. Journal of Fungi.
  • Azole Resistance in Aspergillus fumigatus: Can We Retain the Clinical Use of Mold-Active Antifungal Azoles?. Clinical Infectious Diseases.
  • Cross resistance of SDHIs in Botrytis cinerea and development of molecular diagnostic tools for SDHI resistance detection.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • Designing Primers for Site-Directed Mutagenesis. Biology LibreTexts.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
  • New and Updated Microbiology Docs CLSI M27, M60, M38, and M61.

Sources

A Senior Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its remarkable versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the anticancer drug Crizotinib.[2][3] Given its privileged status, the efficient and economical synthesis of substituted pyrazoles is a critical task for researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the most common and effective methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, cost-benefit trade-offs, and practical considerations of each major route. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal synthetic strategy for their specific target, budget, and timeline.

I. Classical Condensation Methods: The Workhorses of Pyrazole Synthesis

The most traditional and widely practiced methods for pyrazole synthesis involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. These methods are valued for their simplicity, use of readily available starting materials, and generally robust nature.

A. The Knorr Pyrazole Synthesis: A Time-Honored Approach

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a ketoester) with a hydrazine.[4][5] It remains one of the most direct and frequently used methods for accessing the pyrazole core.

Mechanism & Causality: The reaction typically proceeds under acidic catalysis.[6] The mechanism involves an initial, reversible nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The choice of which carbonyl is attacked first is crucial and is governed by both electronics and sterics. For instance, in the reaction between phenylhydrazine and ethyl acetoacetate, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl over the ester carbonyl.[7] Following this initial condensation and dehydration to form a hydrazone intermediate, a subsequent intramolecular cyclization occurs, followed by another dehydration step to yield the aromatic pyrazole ring.[6][7] The thermodynamic driving force for this final step is the formation of the stable aromatic ring.[5]

Advantages:

  • Cost-Effective: Utilizes inexpensive and widely available starting materials like acetylacetone, ethyl acetoacetate, and hydrazine hydrate.[8]

  • High Yields: The reaction is often fast and provides high yields, especially with symmetrical 1,3-dicarbonyls.[8]

  • Operational Simplicity: The procedure is straightforward and does not typically require specialized equipment.

Disadvantages:

  • Regioselectivity Issues: The primary drawback is the potential for forming mixtures of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[4][9] Controlling which nitrogen attacks which carbonyl can be challenging and often leads to difficult separations.

  • Harsh Conditions: While many variations exist, classical Knorr conditions can involve prolonged heating in acid, which may not be suitable for sensitive substrates.[10]

B. Synthesis from α,β-Unsaturated Carbonyls (Enones)

An alternative condensation strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones are a common example). This method proceeds via a pyrazoline intermediate which is subsequently oxidized to the pyrazole.

Mechanism & Causality: The reaction begins with a Michael addition of the hydrazine to the β-carbon of the enone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline ring. The final step is an oxidation to introduce the second double bond and form the aromatic pyrazole. This oxidation can occur in situ, sometimes promoted by the reaction conditions or an added oxidant, or as a separate step.[4]

Advantages:

  • Readily Available Precursors: The starting α,β-unsaturated carbonyls are often easily prepared via aldol condensation reactions.[9]

  • Good for Specific Substitution Patterns: This method is particularly well-suited for preparing 3,5-diarylpyrazoles and related structures.[9]

Disadvantages:

  • Additional Oxidation Step: The necessity of an oxidation step adds complexity and can require harsh reagents, reducing the overall "greenness" of the procedure.

  • Potential for Side Reactions: The pyrazoline intermediate can sometimes be the major product if the oxidation step is not efficient.

II. Modern Synthetic Strategies: Precision and Efficiency

While classical methods are reliable, modern organic synthesis has driven the development of more sophisticated and often more regioselective routes to pyrazoles. These methods offer access to complex substitution patterns that are difficult to achieve via condensation chemistry.

A. [3+2] Dipolar Cycloaddition Reactions

This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (such as an alkyne or alkene).[11] It is a cornerstone of modern heterocyclic chemistry, offering high regioselectivity and functional group tolerance.

Mechanism & Causality: The reaction is a concerted pericyclic process where the three atoms of the 1,3-dipole react with two atoms of the dipolarophile to form a five-membered ring in a single step. For pyrazole synthesis, the reaction of a diazoalkane with an alkyne is a classic example. The regioselectivity is controlled by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile, making the outcome highly predictable.[1]

Advantages:

  • Excellent Regiocontrol: Often provides a single regioisomer, overcoming the primary limitation of the Knorr synthesis.[1][9]

  • Mild Conditions: Many cycloaddition reactions proceed under mild, often room temperature, conditions.

  • Substrate Scope: Allows for the synthesis of highly substituted and complex pyrazoles that are inaccessible through classical routes.[1]

Disadvantages:

  • Precursor Stability: Diazo compounds can be unstable and potentially explosive, requiring careful handling and specific preparation methods.

  • Cost and Availability: Substituted alkynes and specialized 1,3-dipoles can be more expensive than the simple starting materials used in condensation reactions.

B. Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized pyrazole synthesis, enabling novel bond formations and multicomponent reactions.[1][12] These methods often provide high levels of efficiency and selectivity.

Key Approaches:

  • Cross-Coupling Reactions: Methods like Suzuki coupling have been used to functionalize pre-formed pyrazole rings or to construct the ring itself in a convergent manner.[4]

  • Dehydrogenative Coupling: Ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with hydrazines provides direct access to pyrazoles, releasing only water and hydrogen gas as byproducts, which is environmentally attractive.[3][13]

  • Multicomponent Reactions (MCRs): Rhodium-catalyzed three-component reactions of enaminones, hydrazines, and alkynes can assemble complex pyrazoles in a single pot, showcasing high atom economy.[14][15]

Advantages:

  • High Efficiency & Selectivity: Metal-catalyzed reactions often proceed with high yields and excellent chemo-, regio-, and stereoselectivity.[12][16]

  • Novel Disconnections: Enable synthetic strategies and access to molecules not possible through other means.

  • Green Potential: Acceptorless dehydrogenative coupling reactions are particularly environmentally benign.[13]

Disadvantages:

  • Catalyst Cost & Toxicity: Transition metal catalysts (e.g., palladium, rhodium, ruthenium) can be expensive and require removal from the final product, which is a major concern in pharmaceutical synthesis.

  • Ligand Sensitivity: Often require specialized, air-sensitive ligands and inert atmosphere techniques, increasing operational complexity.

III. Cost-Benefit Analysis: A Comparative Summary

Choosing the right synthesis depends on a careful evaluation of several factors. The table below summarizes the key performance indicators for each major class of pyrazole synthesis.

Method ClassStarting Material CostReagent/Catalyst CostTypical YieldsReaction TimeRegioselectivityGreen Chemistry & Safety
Knorr Synthesis LowLow (Acid catalyst)Good to Excellent (70-95%)[1][8]Short (0.5-3h)[1][17]Poor to ModerateModerate; can use green solvents like ethanol[17] but may require heating.
From α,β-Enones Low to ModerateModerate (Requires oxidant)Good (70-85%)[4]ModerateGoodLess green due to the required oxidation step.
[3+2] Cycloaddition Moderate to HighModerateGood to Excellent (70-99%)[1]Short to ModerateExcellentGood; often mild conditions. Safety concern with diazo compounds.
Metal-Catalyzed Moderate to HighHighGood to Excellent (up to 99%)[1]Moderate to LongExcellentVaries; Dehydrogenative coupling is very green.[13] Catalyst toxicity is a concern.

IV. Experimental Protocols

To provide a practical context, detailed protocols for two common methods are provided below.

Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole (A Green Approach)

This protocol utilizes an inexpensive, non-toxic catalyst and a renewable solvent.[17]

Materials:

  • Acetylacetone (20 mmol)

  • Hydrazine hydrate (40 mmol)

  • Ammonium chloride (2 mmol)

  • Ethanol (100 mL)

  • Magnetic stirrer and round-bottom flask

Procedure:

  • In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution.

  • Stir the mixture thoroughly using a magnetic stirrer at room temperature for 30-45 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by crystallization from ethanol/water if necessary.

Protocol 2: Metal-Free [3+2] Oxidative Cycloaddition

This protocol demonstrates a modern approach using Oxone as an oxidant to synthesize pyrazoles from electron-deficient olefins and α-diazoesters.[1]

Materials:

  • Electron-deficient terminal olefin (e.g., an acrylate, 1.0 mmol)

  • α-Diazoester (e.g., ethyl diazoacetate, 1.2 mmol)

  • Oxone (1.5 mmol)

  • Cetyltrimethylammonium bromide (CTAB) (0.1 mmol)

  • Acetonitrile/Water (3:1 v/v, 5 mL)

  • Magnetic stirrer and round-bottom flask

Procedure:

  • To a round-bottom flask, add the olefin (1.0 mmol), CTAB (0.1 mmol), and Oxone (1.5 mmol).

  • Add the acetonitrile/water solvent mixture (5 mL).

  • Stir the mixture at room temperature and add the α-diazoester (1.2 mmol) dropwise over 10 minutes.

  • Continue stirring the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualization of Key Processes

Diagrams help clarify the complex relationships and mechanisms discussed.

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_start Starting Materials cluster_process Reaction Sequence Dicarbonyl 1,3-Dicarbonyl Attack Nucleophilic Attack (on more electrophilic C=O) Dicarbonyl->Attack Hydrazine Hydrazine Hydrazine->Attack Hydrazone Hydrazone/ Enamine Intermediate Attack->Hydrazone H₂O out Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration H₂O out Product Pyrazole (Aromatic Ring) Dehydration->Product

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Decision Workflow for Synthesis Method Selection

Decision_Workflow Start Define Target Pyrazole Regio Is Regioselectivity a Key Challenge? Start->Regio Cost Are Starting Materials Simple & Cheap? Regio->Cost No Cyclo Consider [3+2] Cycloaddition Regio->Cyclo Yes Scale Large Scale Synthesis? Cost->Scale Yes Metal Consider Metal- Catalyzed MCR Cost->Metal No Knorr Consider Knorr or related Condensation Scale->Knorr Yes Scale->Metal No

Caption: Decision tree for selecting a pyrazole synthesis method.

VI. Conclusion

The synthesis of pyrazoles is a mature yet continually evolving field. The choice of an optimal synthetic route is not a one-size-fits-all decision but rather a strategic analysis of project-specific needs.

  • For rapid, cost-effective access to simple pyrazoles where regioselectivity is not a concern, the Knorr synthesis remains the undisputed workhorse.

  • When precise control over substituent placement is paramount for accessing complex or novel scaffolds, [3+2] cycloaddition methods offer unparalleled regioselectivity, albeit at a higher potential cost and with greater safety considerations for certain reagents.

  • For the highest degree of efficiency in library synthesis or for constructing highly functionalized pyrazoles, metal-catalyzed multicomponent reactions represent the state-of-the-art, though they require a greater investment in catalysts and technical expertise.

By understanding the causality behind each method and weighing the costs and benefits outlined in this guide, researchers can confidently navigate the landscape of pyrazole synthesis and accelerate their discovery and development programs.

References

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environmental impact assessment of fungicides derived from 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Agrochemical Professionals

The imperative for sustainable agricultural practices has intensified the scrutiny of the environmental impact of crop protection agents. Among the newer classes of fungicides, those derived from 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, belonging to the succinate dehydrogenase inhibitor (SDHI) group, have garnered significant attention for their efficacy. This guide provides a comprehensive comparison of the environmental impact of these fungicides with established alternatives, supported by experimental data and standardized protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the development and application of fungicidal products.

Introduction to Pyrazole Carboxamide Fungicides

Fungicides derived from this compound are a significant class of agricultural fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This mode of action disrupts fungal respiration and energy production, leading to effective disease control. Prominent examples of this chemical family include fluxapyroxad, bixafen, and penflufen. Their broad-spectrum activity has made them valuable tools in managing a variety of fungal pathogens in numerous crops. However, their widespread use necessitates a thorough evaluation of their environmental fate and potential ecotoxicological effects.

Comparative Analysis of Environmental Fate

The environmental persistence and mobility of a fungicide are critical determinants of its potential for off-target effects. The following table summarizes key environmental fate parameters for selected pyrazole carboxamide fungicides and two widely used alternatives from different chemical classes: tebuconazole (a demethylation inhibitor, DMI) and azoxystrobin (a quinone outside inhibitor, QoI).

Parameter Fluxapyroxad Bixafen Penflufen Tebuconazole Azoxystrobin Source(s)
Soil Aerobic Metabolism DT₅₀ (days) 183 (Persistent)30.6 - 1235 (Persistent)Moderately to highly persistentVery slowly broken down by microorganismsCan be persistent[1][2][3]
Water Solubility (mg/L at 20°C) 3.44 (Low)Low10.9 (pH 7)Dissolves in waterLow[1][3][4]
Log Kₒw 3.13 (High)High potential to bio-concentrate3.3Not expected to accumulate in tissuesMay bioaccumulate[1][3][4]
Potential to Leach to Groundwater May leach under certain conditionsNot expected to leachHigh leachability potentialNot expected to reach groundwaterMay leach under certain conditions[1][3][4]

Expert Interpretation: The data indicates that pyrazole carboxamide fungicides, particularly fluxapyroxad and bixafen, exhibit high persistence in soil.[1][2] This persistence, while potentially providing longer disease control, also raises concerns about their accumulation in the environment with repeated applications. Their high octanol-water partition coefficients (Log Kₒw) suggest a tendency to adsorb to soil organic matter, which can limit leaching but also contributes to their long-term presence in the topsoil.[1][4] Penflufen shows a higher potential for leaching.[3] In comparison, tebuconazole also demonstrates persistence but is less likely to reach groundwater due to its strong binding to soil particles.[2] Azoxystrobin's environmental fate can be variable, with the potential for both persistence and leaching depending on soil and environmental conditions.[5]

Ecotoxicological Profile: A Comparative Overview

The ecotoxicity of a fungicide determines its potential harm to non-target organisms. The following table presents a comparative summary of the ecotoxicological data for the selected fungicides.

Organism Group Endpoint Fluxapyroxad Bixafen Penflufen Tebuconazole Azoxystrobin Source(s)
Mammals Acute Oral LD₅₀ (rat, mg/kg)>2000>2000>2000>2000>5000[1][6][7]
Birds Acute Oral LD₅₀ (Bobwhite quail, mg/kg)>2000Moderately toxic>2000>2000>2250[1][3][4]
Fish 96h LC₅₀ (Rainbow trout, mg/L)0.546Highly toxic (0.037 mg/L)Moderately toxicToxicModerately toxic (0.47 mg/L)[1][3][4]
Aquatic Invertebrates 48h EC₅₀ (Daphnia magna, mg/L)6.76Moderately toxic (0.55 mg/L)Moderately toxicToxicModerately toxic (0.28 mg/L)[1][3][4]
Honeybees Acute Contact LD₅₀ (µ g/bee )>100Low toxicity (>40)>100>200Moderately toxic[1][3][4]
Earthworms 14d LC₅₀ (mg/kg soil)>500->1000-Moderately toxic[1][3]

Expert Interpretation: The pyrazole carboxamide fungicides generally exhibit low acute toxicity to mammals and birds.[1][3][4] However, they show moderate to high toxicity to aquatic organisms, particularly fish.[1][3][4] Bixafen, in particular, is classified as highly toxic to fish.[4] This highlights the importance of mitigating runoff from treated fields to protect aquatic ecosystems. Tebuconazole and azoxystrobin also present risks to aquatic life.[5] The low toxicity to honeybees is a positive attribute for the pyrazole carboxamides, which is a crucial consideration for pollinator health.[1][3][4]

Degradation Pathways of Pyrazole Carboxamide Fungicides

Understanding the degradation pathways of these fungicides is essential for a complete environmental risk assessment. The primary routes of degradation are microbial metabolism in soil and water.

Fluxapyroxad Degradation

Fluxapyroxad is primarily degraded through the cleavage of the amide bond, leading to the formation of its carboxylic acid metabolite, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (M700F001), and subsequent further degradation.[8][9]

Fluxapyroxad_Degradation Fluxapyroxad Fluxapyroxad M700F001 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid (M700F001) Fluxapyroxad->M700F001 Microbial Amide Hydrolysis Further_Degradation Further Degradation (Mineralization to CO2) M700F001->Further_Degradation Microbial Metabolism

Caption: Simplified degradation pathway of Fluxapyroxad in soil.

Bixafen Degradation

The degradation of bixafen in soil also involves the cleavage of the amide bond, forming the corresponding carboxylic acid and aniline derivatives. Further metabolism can lead to the formation of various smaller molecules.[10]

Bixafen_Degradation Bixafen Bixafen Metabolite1 N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)amine Bixafen->Metabolite1 Microbial Amide Cleavage Metabolite2 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Bixafen->Metabolite2 Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Caption: Primary degradation pathway of Bixafen in the environment.

Alternative Fungicidal Approaches

Concerns over the environmental impact of synthetic fungicides have spurred research into more eco-friendly alternatives.

Biofungicides

Biofungicides utilize microorganisms, such as bacteria and fungi, to suppress plant pathogens. A prominent example is Bacillus subtilis, a bacterium that produces antifungal compounds and competes with pathogens for nutrients and space.[11][12]

  • Efficacy: Strains of Bacillus subtilis have demonstrated significant efficacy in controlling a range of fungal diseases.[13][14]

  • Environmental Impact: Biofungicides are generally considered to have a lower environmental impact than synthetic fungicides. They are typically non-toxic to non-target organisms and biodegrade readily in the environment.[11] However, their efficacy can be more variable than that of their chemical counterparts and is often influenced by environmental conditions.

Plant-Derived Fungicides

Extracts from various plants have been shown to possess antifungal properties. For instance, essential oils from Eucalyptus species have demonstrated fungicidal activity against a number of plant pathogens.[15][16][17]

  • Mechanism of Action: The antifungal activity of plant extracts is often attributed to a mixture of bioactive compounds that can disrupt fungal cell membranes and metabolic processes.

  • Environmental Impact: Plant-derived fungicides are generally biodegradable and are perceived as being more environmentally benign. However, comprehensive ecotoxicological data for many plant extracts are still lacking, and their potential impacts on non-target organisms require further investigation.[18]

Experimental Protocols for Environmental Impact Assessment

To ensure the reliability and comparability of environmental impact data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[19][20][21][22]

Workflow for Soil Biodegradation Study (adapted from OECD 307)

This protocol outlines the key steps for assessing the aerobic and anaerobic transformation of fungicides in soil.

Soil_Biodegradation_Workflow start Start prep Prepare Soil Samples (Characterize soil properties) start->prep treat Treat Soil with ¹⁴C-labeled Fungicide prep->treat incubate Incubate under Controlled Conditions (Aerobic/Anaerobic) treat->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract Fungicide and Metabolites from Soil sample->extract analyze Analyze Extracts by HPLC and LSC extract->analyze data Determine DT₅₀ and Identify Metabolites analyze->data end End data->end

Caption: Experimental workflow for a soil biodegradation study.

Causality in Experimental Choices:

  • ¹⁴C-labeling: The use of radiolabeled fungicide is crucial for tracing the fate of the parent compound and its transformation products in the complex soil matrix, allowing for a complete mass balance analysis.

  • Controlled Conditions: Maintaining constant temperature, moisture, and oxygen levels (for aerobic studies) is essential to obtain reproducible degradation rates (DT₅₀ values).

  • Time Intervals: Sampling at multiple time points allows for the determination of the degradation kinetics, providing a more accurate assessment of persistence.

Acute Aquatic Toxicity Test with Fish (adapted from OECD 203)

This protocol describes the methodology for determining the acute toxicity of a fungicide to fish.

Step-by-Step Methodology:

  • Test Organism: Select a suitable fish species, such as the Rainbow Trout (Oncorhynchus mykiss).

  • Test Substance Preparation: Prepare a series of concentrations of the fungicide in water. A control group with no fungicide is also required.

  • Exposure: Expose groups of fish to each concentration of the fungicide for a period of 96 hours.

  • Observation: Observe the fish for mortality and any sublethal effects at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Calculate the median lethal concentration (LC₅₀), which is the concentration of the fungicide that is lethal to 50% of the test fish population within the 96-hour exposure period.

Self-Validating System: The inclusion of a control group ensures that any observed mortality is due to the test substance and not other factors. The use of a standardized test species and conditions allows for the comparison of results across different studies and chemicals.

Conclusion

Fungicides derived from this compound represent an important class of modern fungicides with high efficacy. However, their environmental profiles, particularly their persistence in soil and toxicity to aquatic organisms, warrant careful consideration in their application and in the development of new analogues. A thorough understanding of their environmental fate and ecotoxicological effects, obtained through standardized and rigorous experimental evaluation, is paramount.

While chemical fungicides remain a cornerstone of disease management, the exploration of alternatives such as biofungicides and plant-derived compounds is a critical area of research. These alternatives offer the potential for reduced environmental impact, although further research is needed to optimize their efficacy and fully characterize their ecotoxicological profiles. An integrated approach, combining the judicious use of effective synthetic fungicides with the deployment of sustainable alternatives, will be essential for ensuring both global food security and environmental protection.

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  • Fluxapyroxad (Ref: BAS 700F) - AERU - University of Hertfordshire. [Link]

  • Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC. [Link]

  • BIXAFEN - World Health Organization (WHO). [Link]

  • Bixafen - AERU - University of Hertfordshire. [Link]

  • Azoxystrobin (Ref: ICI 5504) - AERU - University of Hertfordshire. [Link]

  • Penflufen (Ref: BYF-14182) - AERU - University of Hertfordshire. [Link]

  • Guidelines for the Testing of Chemicals - OECD. [Link]

  • Degradation of Fluxapyroxad in Soils and Water/Sediment Systems Under Aerobic or Anaerobic Conditions - ResearchGate. [Link]

  • Chemical Composition, Antioxidant, Antimicrobial, and Phytotoxic Potential of Eucalyptus grandis × E. urophylla Leaves Essential Oils - PMC - NIH. [Link]

  • (PDF) Evaluation of Bacillus subtilis (JN032305) biofungicide to control chilli anthracnose in pot controlled conditions - ResearchGate. [Link]

  • Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods - NIH. [Link]

  • Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS - ResearchGate. [Link]

  • 28 June 2016 SUBJECT: Penflufen. Human Health Risk Assessment to Support New Uses on Bulb Vegetables (Crop Group 3-07) and Sugar Beets. - Regulations.gov. [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES AZOXYSTROBIN methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin. [Link]

  • (PDF) Eucalyptus essential oil as natural pesticide - ResearchGate. [Link]

  • The OECD guidelines for the testing of chemicals and pesticides - PubMed. [Link]

  • Assessing the Influence of Fumigation and Bacillus Subtilis-Based Biofungicide on the Microbiome of Chrysanthemum Rhizosphere - MDPI. [Link]

  • Fluxapyroxad - JMPR 2005. [Link]

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  • Penflufen, N-[2-(l,3-dimethylbutyl)phenyl]. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Understanding: Acknowledging the Hazard Profile

4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block whose utility in pharmaceutical and agrochemical synthesis is significant. However, its molecular structure—incorporating a carboxylic acid, a chlorinated pyrazole ring, and a difluoromethyl group—necessitates a rigorous and informed approach to laboratory safety. While comprehensive toxicological data for this specific molecule is not widely published, an analysis of its functional groups and data from structurally similar compounds allows for a robust risk assessment.

Based on available safety data for analogous compounds, the primary hazards are categorized as follows:

  • Skin Corrosion/Irritation (Category 2) [1][2]

  • Serious Eye Damage/Irritation (Category 2/2A) [1][2]

  • Acute Toxicity (Category 4, Harmful if swallowed) [1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) [1]

This guide provides the essential safety protocols and logistical plans for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure that these protocols are not merely followed, but understood as a self-validating system of safety.

Hazard & Property Summary

For immediate reference, the known and predicted properties and hazards are summarized below. This data is aggregated from safety data sheets of closely related pyrazole carboxylic acids.

Property/HazardData/ClassificationSource Justification
Appearance White to off-white solid[3]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
pKa (Predicted) 2.40 ± 0.25[3]
Storage Temperature 2-8°C, in a dry, well-ventilated place[3][4]

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineered solutions that minimize risk at the source.

  • Ventilation: All handling of this compound, especially in its solid, powdered form, must occur within a certified chemical fume hood.[4] This is non-negotiable. The compound is classified as a respiratory irritant, and its fine particulate nature makes it easily aerosolized during weighing or transfer.[1] A fume hood with adequate face velocity ensures that these airborne particles are captured before they can be inhaled.

  • Safety Stations: Ensure that a fully stocked and operational safety shower and eyewash station are immediately accessible and unobstructed from the work area.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[5] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes.

  • Elevated Risk Scenarios: When there is a heightened risk of splashing (e.g., during quenching of a reaction or large-scale solution transfers), a face shield must be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard recommendation for incidental contact.[8] Always inspect gloves for tears or punctures before use.[9] For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Given the compound's classification as a skin irritant, the principle of "double-gloving" is a prudent measure to mitigate the risk of exposure from a compromised outer glove.[7] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10]

  • Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned.[7] This protects against incidental contact and prevents the contamination of personal clothing.

  • Additional Clothing: Wear long pants and closed-toe shoes. Do not leave any skin exposed. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required. However, in the event of an engineering control failure or during certain high-risk, non-routine procedures (e.g., cleaning a large spill), respiratory protection is essential.

  • Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] For dusts, a P95 (US) or P1 (EU) particle respirator may be sufficient for nuisance exposures.[9] For higher-level protection or in situations where vapors may also be present, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is recommended.[10] Respirator use requires prior medical clearance and fit-testing.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Engineering & PPE Protocol start Identify Task task_solid Handling Solid (Weighing, Transfer) start->task_solid task_solution Handling Solution (Transfer, Reaction) start->task_solution task_spill Spill / Emergency start->task_spill fume_hood Work in Fume Hood task_solid->fume_hood task_solution->fume_hood face_shield Goggles + Face Shield task_solution->face_shield If splash risk task_spill->face_shield gloves Nitrile Gloves (Double-Gloving Recommended) task_spill->gloves lab_coat Lab Coat task_spill->lab_coat respirator P95/P100 Respirator task_spill->respirator goggles Chemical Splash Goggles fume_hood->goggles fume_hood->gloves fume_hood->lab_coat

Sources

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Retrosynthesis Analysis

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4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.